1,3-Dibromo-3-methylbutan-2-one
Description
BenchChem offers high-quality 1,3-Dibromo-3-methylbutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-3-methylbutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMECGUJZUHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480126 | |
| Record name | 1,3-dibromo-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518-06-5 | |
| Record name | 1,3-dibromo-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dibromo-3-methylbutan-2-one: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-3-methylbutan-2-one is a valuable bifunctional reagent in organic synthesis, belonging to the class of α,α'-dihaloketones. Its structure, featuring a reactive primary bromine atom and a sterically hindered tertiary bromine atom adjacent to a carbonyl group, imparts a unique and versatile chemical profile. This guide provides a comprehensive overview of the chemical and physical properties of 1,3-Dibromo-3-methylbutan-2-one, detailed synthetic protocols, and an in-depth analysis of its reactivity, with a focus on its utility in the construction of complex molecular architectures.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in experimental design. The key properties of 1,3-Dibromo-3-methylbutan-2-one are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₈Br₂O | PubChem[1] |
| Molecular Weight | 243.92 g/mol | PubChem[1] |
| IUPAC Name | 1,3-dibromo-3-methylbutan-2-one | PubChem[1] |
| CAS Number | 1518-06-5 | PubChem[1] |
| Appearance | Liquid | University of Aston Thesis[2] |
| Melting Point | 10-14 °C | Various Suppliers |
| Boiling Point | 86-88 °C at 12 mmHg | University of Aston Thesis[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1,3-Dibromo-3-methylbutan-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide definitive structural information.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |
| ¹H NMR (500 MHz, CDCl₃) | 4.44 | Singlet | CH₂ Br | Synthesis of functional 1,2-dithiolanes[3] |
| 1.94 | Singlet | C(CH₃ )₂Br | Synthesis of functional 1,2-dithiolanes[3] | |
| ¹³C NMR (125 MHz, CDCl₃) | 196.8 | - | C =O | Synthesis of functional 1,2-dithiolanes[3] |
| 62.7 | - | C (CH₃)₂Br | Synthesis of functional 1,2-dithiolanes[3] | |
| 30.0 | - | C H₂Br | Synthesis of functional 1,2-dithiolanes[3] | |
| 29.9 | - | C(C H₃)₂Br | Synthesis of functional 1,2-dithiolanes[3] |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch is observed at approximately 1724 cm⁻¹.[3]
Mass Spectrometry
-
α-cleavage: Loss of a bromine radical (Br•) or a bromomethyl radical (•CH₂Br).
-
McLafferty rearrangement: Not possible due to the absence of a γ-hydrogen.
-
Isotopic pattern: The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br have nearly equal natural abundance).
Synthesis of 1,3-Dibromo-3-methylbutan-2-one
Two primary methods for the synthesis of 1,3-Dibromo-3-methylbutan-2-one are reported in the literature, each with its own advantages and considerations.
Method 1: Direct Bromination of 3-Methyl-2-butanone
This method involves the direct reaction of 3-methyl-2-butanone with elemental bromine.
Experimental Protocol:
-
To a solution of 3-methyl-2-butanone (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride, add elemental bromine (2.0 eq) dropwise at room temperature.[2]
-
The reaction mixture is typically stirred overnight to ensure complete conversion.
-
A stream of nitrogen can be passed through the reaction mixture to remove the hydrogen bromide byproduct.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1,3-Dibromo-3-methylbutan-2-one.
Causality Behind Experimental Choices:
-
The use of two equivalents of bromine is necessary for the dibromination at both the α and α' positions of the ketone.
-
The reaction is often performed in a chlorinated solvent to avoid side reactions with the solvent.
-
Vacuum distillation is essential for the purification of the product, which has a relatively high boiling point.
Method 2: Reaction of 2-Bromo-2-methylpropanoyl chloride with Trimethylsilyldiazomethane
This method provides an alternative route that avoids the direct handling of elemental bromine.
Experimental Protocol:
-
A solution of 2-bromo-2-methylpropanoyl chloride (1.0 eq) in anhydrous acetonitrile is cooled to 0 °C.[4]
-
Trimethylsilyldiazomethane (2.0 eq) is added slowly to the cooled solution, and the reaction is stirred for one hour at 0 °C.[4]
-
Hydrobromic acid (2.0 eq) is then added dropwise at 0 °C.[4]
-
The reaction mixture is stirred at room temperature for a short period and then quenched with a solution of sodium hydroxide.[4]
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the crude product, which can be used without further purification in many cases.[4]
Causality Behind Experimental Choices:
-
The reaction of the acid chloride with trimethylsilyldiazomethane forms a diazoketone intermediate.
-
The subsequent addition of hydrobromic acid leads to the formation of the α-bromoketone and the desired 1,3-dibromo product.
-
This method can be advantageous for its milder conditions and potentially higher selectivity.
Chemical Reactivity and Synthetic Applications
The reactivity of 1,3-Dibromo-3-methylbutan-2-one is dominated by the presence of the two bromine atoms at the α and α' positions relative to the carbonyl group. This arrangement allows for a range of transformations, primarily involving nucleophilic substitution and base-induced rearrangements.
Nucleophilic Substitution Reactions
1,3-Dibromo-3-methylbutan-2-one is an excellent electrophile and readily reacts with various nucleophiles. The primary bromine is significantly more susceptible to Sₙ2 attack than the sterically hindered tertiary bromine. This differential reactivity is a key feature that can be exploited in synthesis.
Reaction with Thioamides and Thioureas: Synthesis of Thiazoles
A prominent application of 1,3-Dibromo-3-methylbutan-2-one is in the Hantzsch thiazole synthesis and its variations. The reaction with thiourea or thioamides provides a direct route to 2-aminothiazole and 2-substituted thiazole derivatives, which are important scaffolds in medicinal chemistry.
Experimental Protocol (General):
-
1,3-Dibromo-3-methylbutan-2-one (1.0 eq) and thiourea (1.0-1.1 eq) are dissolved in a suitable solvent such as ethanol or acetone.[5]
-
The reaction mixture is stirred at room temperature.[5]
-
The reaction progress is monitored by TLC. Upon completion, the reaction is typically quenched with a base (e.g., NaHCO₃) and the product is extracted.[5]
Mechanism of Thiazole Formation:
The reaction proceeds via a sequential nucleophilic substitution and cyclization mechanism.
Caption: Mechanism of thiazole synthesis from 1,3-Dibromo-3-methylbutan-2-one.
Reaction with Amines:
The reaction of 1,3-Dibromo-3-methylbutan-2-one with primary and secondary amines can lead to the formation of α-aminoketones through nucleophilic substitution of the primary bromine.[2] The reaction conditions need to be carefully controlled to avoid competing reactions such as the Favorskii rearrangement.
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement. For 1,3-Dibromo-3-methylbutan-2-one, which lacks an α'-hydrogen on the tertiary carbon, a quasi-Favorskii rearrangement is a plausible pathway. While a specific, detailed example for this substrate is not prominent in the literature, the general mechanism would involve the attack of a base on the carbonyl carbon, followed by rearrangement and loss of a bromide ion.
Plausible Quasi-Favorskii Rearrangement Pathway:
Caption: Plausible quasi-Favorskii rearrangement of 1,3-Dibromo-3-methylbutan-2-one.
It has been noted that the use of strong bases like sodium hydroxide can lead to complex reaction mixtures, with the Favorskii rearrangement being a likely competing pathway.
Safety and Handling
1,3-Dibromo-3-methylbutan-2-one is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
1,3-Dibromo-3-methylbutan-2-one is a versatile and reactive building block in organic synthesis. Its differential reactivity at the two bromine-bearing carbons allows for selective transformations, making it a valuable precursor for the synthesis of a variety of heterocyclic and carbocyclic compounds. A thorough understanding of its properties, synthetic methods, and reactivity profile, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. (URL not available)
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PubChem. 1,3-Dibromo-3-methylbutan-2-one. National Center for Biotechnology Information. [Link]
- of Doctor of Philosophy of the University of Aston in Birmingham 1982. (URL not available)
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Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. ACS Publications. [Link]
- Thiazole derivatives as protein secretion inhibitors.
- WO2019046668A1 - Amide substituted thiazoles as protein secretion inhibitors.
- RSC Advances. (URL not available)
- WO2019046668A1 - Amide substituted thiazoles as protein secretion inhibitors.
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- 1. 1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.aston.ac.uk [publications.aston.ac.uk]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2020176863A1 - Thiazole derivatives as protein secretion inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physical Properties of 1,3-Dibromo-3-methylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-3-methylbutan-2-one is a halogenated ketone of significant interest in organic synthesis. Its bifunctional nature, possessing two reactive bromine atoms and a ketone group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[1] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the purification of reaction products. This guide provides a comprehensive overview of the known physical characteristics of 1,3-Dibromo-3-methylbutan-2-one, alongside standardized experimental protocols for their determination.
Molecular and Chemical Identity
1,3-Dibromo-3-methylbutan-2-one is identified by the CAS Registry Number 1518-06-5 . Its molecular structure and key identifiers are summarized in the table below.[2]
| Identifier | Value | Source |
| Molecular Formula | C₅H₈Br₂O | PubChem[2] |
| Molecular Weight | 243.92 g/mol | PubChem[2] |
| IUPAC Name | 1,3-dibromo-3-methylbutan-2-one | PubChem[2] |
| Canonical SMILES | CC(C)(C(=O)CBr)Br | PubChem[2] |
| InChI | InChI=1S/C5H8Br2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3 | PubChem[2] |
| InChIKey | MWDMECGUJZUHCF-UHFFFAOYSA-N | PubChem[2] |
Known Physical Properties
Detailed experimental data on the physical properties of 1,3-Dibromo-3-methylbutan-2-one are not extensively reported in readily available scientific literature. The following table summarizes the available information. It is important to note that some values may be predicted rather than experimentally determined.
| Physical Property | Value | Notes and Sources |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | Likely soluble in common organic solvents based on its structure. |
| Appearance | Likely a liquid or low-melting solid at room temperature | Based on analogous compounds. |
The lack of readily available experimental data highlights an opportunity for further research to fully characterize this compound.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 1,3-Dibromo-3-methylbutan-2-one.
-
Mass Spectrometry (MS): A GC-MS spectrum is available for 1,3-Dibromo-3-methyl-2-butanone, which can be a valuable tool for its identification in reaction mixtures.[3] The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.
Experimental Protocols for Physical Property Determination
For researchers aiming to experimentally determine the physical properties of 1,3-Dibromo-3-methylbutan-2-one, the following established protocols are recommended.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.
-
Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting point range.
Logical Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
Methodology:
-
Apparatus Setup: A small quantity of the liquid is placed in a micro boiling point apparatus, such as a Thiele tube or a digital boiling point apparatus. A small, inverted capillary tube is also placed in the sample to serve as an indicator.
-
Heating: The sample is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the inverted capillary.
-
Observation: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
Logical Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point of a liquid organic compound.
Solubility Determination
Understanding the solubility of a compound is essential for purification and reaction workup.
Methodology:
-
Solvent Selection: A range of common laboratory solvents should be tested, including water, ethanol, acetone, diethyl ether, and toluene.
-
Procedure: To a small, measured amount of 1,3-Dibromo-3-methylbutan-2-one in a test tube, add a small volume of the chosen solvent.
-
Observation: The mixture is agitated, and the solubility is observed. Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the amount of solute that dissolves in a given volume of solvent at a specific temperature can be determined.
Safety and Handling
1,3-Dibromo-3-methylbutan-2-one is classified as a hazardous substance.[2]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Corrosivity: It causes severe skin burns and eye damage.[2]
-
Irritation: It may cause respiratory irritation.[2]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
1,3-Dibromo-3-methylbutan-2-one is a valuable reagent in organic synthesis, yet its fundamental physical properties are not well-documented in publicly accessible databases. This guide has provided the available molecular and safety information and has outlined standard, reliable protocols for the experimental determination of its key physical properties. The data generated from such studies will be invaluable to the scientific community, enabling safer handling and more efficient use of this versatile compound in research and development.
References
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PubChem. 1,3-Dibromo-3-methylbutan-2-one. National Center for Biotechnology Information. [Link]
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LookChem. 1,3-DIBROMO-3-METHYLBUTANE. [Link]
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ResearchGate. Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. [Link]
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SpectraBase. 1,3-Dibromo-3-methyl-2-butanone. Wiley-VCH GmbH. [Link]
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PubChemLite. 1,3-dibromo-3-methylbutan-2-one (C5H8Br2O). [Link]
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Cheméo. 1-Bromo-3-methylbutan-2-one - Chemical & Physical Properties. [Link]
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MySkinRecipes. 1, 3-Dibromo-3-methylbutan-2-one. [Link]
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Stenutz. 1,3-dibromo-3-methylbutane. [Link]
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PubChem. 2,3-Dibromo-3-methylbutan-1-ol. National Center for Biotechnology Information. [Link]
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ACS Publications. Synthesis of 1,4-diketones by reductive coupling of .alpha.,.alpha.'-dibromo ketones. Journal of the American Chemical Society. [Link]
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Filo. Synthesis of 1-bromo-3-methyl-2-butanone?. [Link]
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SciSpace. STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES. [Link]
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PubChem. 1,2-Dibromo-3-methylbutane. National Center for Biotechnology Information. [Link]
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ACS Publications. Debromination of .alpha.,.alpha.1-dibromo ketones with a zinc-copper couple in dimethylformamide and dimethylacetamide. New reaction yielding 2-dimethylamino-4-methylene-1,3-dioxolanes. Journal of the American Chemical Society. [Link]
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Course Hero. Synthesis of 1-bromo-3-methylbutane Experiment Date to be Performed: 3/1/2016 Name: Chris McDaniel Teaching Assistan. [Link]
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Samagra. Haloalkanes and Haloarenes. [Link]
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PubChem. 1-Bromo-3-methylbutan-2-one. National Center for Biotechnology Information. [Link]
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Cheméo. Chemical Properties of Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-. [Link]
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Royal Society of Chemistry. 1,3-Dibromo-5,5-dimethylhydantoin (DBH) mediated one-pot syntheses of α-bromo/amino ketones from alkenes in water. Organic & Biomolecular Chemistry. [Link]
-
NIST. Butane, 1,3-dibromo-3-methyl-. NIST Chemistry WebBook. [Link]
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A Technical Guide to the Reactivity Profile of 1,3-Dibromo-3-methylbutan-2-one
Abstract
1,3-Dibromo-3-methylbutan-2-one is a bifunctional α,α'-dihalogenated ketone, a class of molecules renowned for its synthetic versatility and high reactivity.[1] This guide provides an in-depth analysis of its reactivity profile, grounded in fundamental principles of organic chemistry. We will explore the distinct electrophilic sites within the molecule, detailing its participation in nucleophilic substitution reactions, the classic Favorskii rearrangement leading to unsaturated systems, and its utility as a precursor in synthetic methodologies. This document is intended for researchers and drug development professionals seeking to leverage the unique chemical properties of this and related α-haloketones in their work.
Introduction to 1,3-Dibromo-3-methylbutan-2-one
1,3-Dibromo-3-methylbutan-2-one belongs to the α-haloketone family, compounds that feature a halogen atom on the carbon adjacent (alpha) to a carbonyl group.[1] Its structure, containing bromine atoms on both the primary (C1) and tertiary (C3) alpha carbons, creates a molecule with multiple, distinct reaction pathways. The powerful electron-withdrawing inductive effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bonds, rendering the alpha-carbons highly electrophilic and susceptible to nucleophilic attack.[1][2] This inherent reactivity makes it a valuable intermediate for constructing more complex molecular architectures.[3]
Chemical Structure and Properties
The molecule's structure is defined by a four-carbon butane backbone, a ketone at the C2 position, a bromine atom at C1, and a bromine atom plus two methyl groups at the C3 position.
| Property | Value | Source |
| IUPAC Name | 1,3-dibromo-3-methylbutan-2-one | [4] |
| Molecular Formula | C₅H₈Br₂O | [5] |
| Molecular Weight | 243.92 g/mol | [4] |
| CAS Number | 1518-06-5 | [4] |
| Canonical SMILES | CC(C)(C(=O)CBr)Br | [4] |
| InChIKey | MWDMECGUJZUHCF-UHFFFAOYSA-N | [5] |
The α,α'-Dihaloketone Motif: A Hub of Reactivity
The reactivity of α-haloketones is fundamentally governed by the interplay between the carbonyl group and the adjacent halogen atoms.[2] In 1,3-dibromo-3-methylbutan-2-one, this creates several potential sites for chemical transformation:
-
Carbonyl Carbon (C2): An electrophilic site susceptible to attack by strong nucleophiles.
-
α-Carbon (C1): A primary carbon bearing a good leaving group (Br), making it an excellent site for SN2 reactions.[6]
-
α'-Carbon (C3): A tertiary, sterically hindered carbon, making direct SN2 attack difficult. However, the bromine at this position plays a crucial role in other reaction pathways.
-
α-Hydrogens (on C1): The hydrogens on the C1 methyl group (prior to bromination) are acidic and their removal leads to enolate formation, which is a key step in many reactions.
The presence of two bromine atoms allows for sequential or selective reactions, offering a handle for intricate synthetic strategies.
Synthesis of 1,3-Dibromo-3-methylbutan-2-one
The synthesis of α-haloketones is typically achieved through the direct halogenation of a ketone precursor under acidic conditions. The reaction proceeds via an enol intermediate. For 1,3-dibromo-3-methylbutan-2-one, the logical precursor is 3-methyl-2-butanone. The bromination occurs preferentially at the more substituted α-carbon first, followed by bromination at the less substituted α-carbon.
Synthetic Workflow
Caption: Synthetic pathway from 3-methyl-2-butanone.
Detailed Experimental Protocol: Synthesis via Dibromination
This protocol is adapted from established methods for ketone bromination.[7][8] Caution: This procedure must be performed in a well-ventilated chemical fume hood. Bromine and α-bromoketones are corrosive, lachrymatory, and toxic.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer, dissolve 1.0 mole of 3-methyl-2-butanone in anhydrous methanol.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
First Bromination: Slowly add 1.0 mole of bromine from the dropping funnel. The rate of addition should be controlled to maintain the temperature below 10°C. The disappearance of the red bromine color indicates consumption. This step primarily yields the 3-bromo intermediate.
-
Second Bromination: After the initial color has faded, slowly add a second equivalent (1.0 mole) of bromine, again maintaining the temperature below 10°C. The reaction mixture should be stirred until the color fades to a persistent pale yellow.
-
Quenching & Workup: Slowly add the reaction mixture to an excess of cold water. Neutralize the solution carefully with aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1,3-dibromo-3-methylbutan-2-one.
Core Reactivity Profile
The dual halogenation of 1,3-dibromo-3-methylbutan-2-one provides a rich landscape for synthetic transformations. The choice of nucleophile, base, and reaction conditions can selectively target different sites on the molecule.
Electrophilic Centers and Nucleophilic Attack
The molecule presents multiple electrophilic sites, making it a versatile alkylating agent.[9]
Caption: Potential sites for nucleophilic and base attack.
Reaction with Nucleophiles (SN2 Displacement)
The primary C1-Br bond is highly susceptible to SN2 displacement by a wide range of soft, non-basic nucleophiles.[10] This reaction is significantly faster than for a corresponding alkyl halide due to the adjacent carbonyl group.[9]
-
Causality: The inductive effect of the carbonyl group withdraws electron density, making the C1 carbon more electrophilic. The reaction proceeds readily with nucleophiles like iodide, cyanide, thiols, and amines.
-
Selectivity: The tertiary C3-Br bond is sterically hindered and generally does not participate in direct SN2 displacement. This allows for selective functionalization at the C1 position.
The Favorskii Rearrangement
In the presence of a strong, non-hindered base like an alkoxide, α,α'-dihaloketones undergo a Favorskii rearrangement to yield α,β-unsaturated esters.[11][12] This is a powerful transformation for carbon skeleton modification.
-
Mechanism: The reaction is initiated by the abstraction of an acidic proton from the C1 carbon to form an enolate. This is followed by an intramolecular SN2 displacement of the bromide at C3, forming a highly strained cyclopropanone intermediate. The nucleophilic base (e.g., ethoxide) then attacks the carbonyl carbon, leading to the collapse of the ring to form the most stable carbanion, which upon protonation and elimination of the second bromide yields the α,β-unsaturated ester.[11][13]
Caption: Key stages of the Favorskii Rearrangement.
Protocol: Favorskii Rearrangement to an α,β-Unsaturated Ester
-
Setup: Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
Addition: Cool the ethoxide solution to 0°C. Add a solution of 1,3-dibromo-3-methylbutan-2-one in ethanol dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction by pouring it into dilute aqueous HCl.
-
Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting α,β-unsaturated ester by distillation or chromatography.[11]
Applications in Organic Synthesis
The unique reactivity of 1,3-dibromo-3-methylbutan-2-one makes it a valuable building block.
-
Precursor to Heterocycles: α-Haloketones are classic precursors for synthesizing a variety of heterocycles.[9] For example, reaction with thioamides or thioureas can yield thiazoles. Reaction with amines can lead to the formation of pyrroles or other nitrogen-containing rings.[2]
-
Intermediate in Complex Synthesis: The ability to undergo selective substitution and rearrangement allows this compound to serve as a key intermediate in the synthesis of pharmaceuticals and agrochemicals where specific substitution patterns are required.[3]
Conclusion
1,3-Dibromo-3-methylbutan-2-one exhibits a rich and predictable reactivity profile dominated by the electrophilic nature of its α-carbons. Its behavior is a textbook example of α-haloketone chemistry, showcasing a competition between SN2 displacement at the less hindered primary carbon and the base-induced Favorskii rearrangement. By carefully selecting reagents and conditions, synthetic chemists can harness this reactivity to selectively forge new carbon-carbon and carbon-heteroatom bonds, making it a powerful tool in the arsenal of modern organic synthesis.
References
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5247-5316. [Link]
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Wikipedia. (n.d.). α-Halo ketone. Retrieved January 18, 2026, from [Link]
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JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved January 18, 2026, from [Link]
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MySkinRecipes. (n.d.). 1, 3-Dibromo-3-methylbutan-2-one. Retrieved January 18, 2026, from [Link]
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Mekonnen, A., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Synthetic Communications, 39(14), 2472-2480. [Link]
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Wikipedia. (n.d.). Favorskii rearrangement. Retrieved January 18, 2026, from [Link]
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Study.com. (n.d.). What can be catalyzed with Br2 and result in 1,2 dibromo 3-methylbutane?. Retrieved January 18, 2026, from [Link]
-
Gaudry, M., & Marquet, A. (1976). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses, 55, 24. [Link]
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AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved January 18, 2026, from [Link]
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Scribd. (n.d.). Favorskii Rearrangement. Retrieved January 18, 2026, from [Link]
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Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement. Retrieved January 18, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12199319, 1,3-Dibromo-3-methylbutan-2-one. Retrieved January 18, 2026, from [Link].
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Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Retrieved January 18, 2026, from [Link]
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Filo. (n.d.). Synthesis of 1-bromo-3-methyl-2-butanone?. Retrieved January 18, 2026, from [Link]
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PubChemLite. (n.d.). 1,3-dibromo-3-methylbutan-2-one (C5H8Br2O). Retrieved January 18, 2026, from [Link]
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The Student Room. (2018). 1,2-dibromo-3-methylbutane with Bromine. Retrieved January 18, 2026, from [Link]
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"1,3-Dibromo-3-methylbutan-2-one" synthesis and discovery
An In-depth Technical Guide to the Synthesis and Discovery of 1,3-Dibromo-3-methylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
1,3-Dibromo-3-methylbutan-2-one is a halogenated ketone of significant interest in organic synthesis, serving as a versatile intermediate for the construction of more complex molecular architectures, including those with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of this compound. We will delve into the mechanistic underpinnings of its primary synthetic routes, offer detailed experimental protocols, and explore its potential applications in the field of drug development. The content is tailored for researchers and professionals seeking a deep, practical understanding of this valuable chemical entity.
Table of Contents
-
Introduction to α,α'-Dibromoketones
-
The Genesis of 1,3-Dibromo-3-methylbutan-2-one: A Historical Perspective
-
Synthetic Methodologies for 1,3-Dibromo-3-methylbutan-2-one
-
Mechanism of α-Bromination of Ketones
-
Step-by-Step Synthesis Protocol
-
-
Physicochemical Properties
-
Applications in Organic Synthesis and Drug Discovery
-
References
Introduction to α,α'-Dibromoketones
α,α'-Dibromoketones are a class of organic compounds characterized by a carbonyl group flanked by two carbon atoms, each bearing a bromine atom. These compounds are highly valuable synthetic intermediates due to the presence of two reactive C-Br bonds, making them susceptible to nucleophilic substitution and elimination reactions.[1] This reactivity allows for the facile introduction of various functional groups and the construction of diverse heterocyclic systems, which are common scaffolds in medicinal chemistry.[1][2] The increasing demand for α,α-dibromoketones as precursors for selective organic transformations underscores their importance in modern synthetic chemistry.[1]
The Genesis of 1,3-Dibromo-3-methylbutan-2-one: A Historical Perspective
While a singular "discovery" of 1,3-Dibromo-3-methylbutan-2-one is not prominently documented, its existence is a direct consequence of the development of fundamental organic reactions. The story begins with the Pinacol Rearrangement , first described by Wilhelm Rudolph Fittig in 1860.[3][4] This acid-catalyzed rearrangement of a 1,2-diol (pinacol) to a ketone (pinacolone) provided the readily available precursor, 3,3-dimethyl-2-butanone (pinacolone).[3][5][6]
The subsequent development of α-halogenation reactions of ketones, such as the Hell-Volhard-Zelinsky reaction, laid the groundwork for the synthesis of compounds like 1,3-Dibromo-3-methylbutan-2-one.[7] The ability to selectively introduce bromine atoms at the α-positions of a ketone opened up a vast landscape of chemical transformations. Therefore, the "discovery" of 1,3-Dibromo-3-methylbutan-2-one can be seen as an extension of these foundational discoveries in organic chemistry.
Synthetic Methodologies for 1,3-Dibromo-3-methylbutan-2-one
The most direct and common method for the synthesis of 1,3-Dibromo-3-methylbutan-2-one is the α,α'-dibromination of its parent ketone, 3,3-dimethyl-2-butanone (pinacolone).[7]
Mechanism of α-Bromination of Ketones
The α-bromination of a ketone in the presence of an acid catalyst proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then attacks a molecule of bromine (Br₂), leading to the formation of the α-bromoketone and hydrogen bromide. The introduction of the first bromine atom can influence the rate of the second bromination.
Caption: Mechanism of Acid-Catalyzed Bromination of Pinacolone.
Step-by-Step Synthesis Protocol
This protocol outlines the synthesis of 1,3-Dibromo-3-methylbutan-2-one from 3,3-dimethyl-2-butanone (pinacolone).
Materials:
-
3,3-dimethyl-2-butanone (Pinacolone)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethyl-2-butanone (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the red-brown color of bromine has dissipated.
-
Pour the reaction mixture into a beaker containing cold water and ice.
-
Quench any remaining bromine by adding a saturated solution of sodium bisulfite until the yellow color disappears.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1,3-Dibromo-3-methylbutan-2-one.
-
The product can be further purified by vacuum distillation or column chromatography.
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Dibromo-3-methylbutan-2-one is presented in the table below.[8]
| Property | Value |
| Molecular Formula | C₅H₈Br₂O |
| Molecular Weight | 243.92 g/mol |
| IUPAC Name | 1,3-dibromo-3-methylbutan-2-one |
| CAS Number | 1518-06-5 |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | 181.6 °C at 760 mmHg (Predicted)[9] |
| Density | 1.672 g/cm³ (Predicted)[9] |
Applications in Organic Synthesis and Drug Discovery
1,3-Dibromo-3-methylbutan-2-one serves as a valuable building block in organic synthesis. Its two reactive bromine atoms can be displaced by a variety of nucleophiles, enabling the synthesis of a wide range of derivatives.[10] This reactivity makes it a key intermediate in the preparation of pharmaceuticals and agrochemicals.[10]
The introduction of bromine into a molecular structure is a known strategy in drug design to enhance therapeutic activity and modulate metabolic stability.[11][12] The bromine atoms in 1,3-Dibromo-3-methylbutan-2-one can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[13] Furthermore, the ketone functionality provides a handle for further chemical modifications. The scaffold of 1,3-Dibromo-3-methylbutan-2-one presents an interesting starting point for the development of novel therapeutic agents.[13]
Caption: Synthetic Applications of 1,3-Dibromo-3-methylbutan-2-one.
Conclusion
1,3-Dibromo-3-methylbutan-2-one is a readily accessible and highly versatile synthetic intermediate with significant potential in both academic and industrial research, particularly in the realm of drug discovery. Its synthesis, rooted in fundamental organic reactions, is straightforward. The presence of two reactive centers allows for a multitude of chemical transformations, making it a valuable tool for the construction of complex and potentially bioactive molecules. This guide has provided a detailed overview of its synthesis, historical context, and applications, aiming to equip researchers with the necessary knowledge to effectively utilize this important chemical compound.
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Developments in the synthesis of α,α-dibromoacetophenones and related compounds. Synthetic Communications, 49(12).
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The synthesis of α‐mono‐ or α,α‐dibromomethylketones. - ResearchGate.
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Synthesis of 1,4-diketones by reductive coupling of .alpha.,.alpha.'-dibromo ketones - Journal of the American Chemical Society (ACS Publications).
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Plausible reaction mechanism for the synthesis of α,α –Dibromoketone - ResearchGate.
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Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one - ResearchGate.
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α-Bromoketone synthesis by bromination - Organic Chemistry Portal.
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An In-depth Technical Guide to 1-Bromo-3,3-dimethyl-butan-2-ol Derivatives and Analogs for Drug Discovery Professionals - Benchchem.
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Synthesis of 1-bromo-3-methylbutane Experiment Date to be Performed: 3/1/2016 Name: Chris McDaniel Teaching Assistan.
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Application and Synthetic Utility of 1-bromo-3-methylbutan-2-ol: A Methodological Overview - Benchchem.
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Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
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A Comprehensive Technical Guide to the Stability and Storage of 1,3-Dibromo-3-methylbutan-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling protocols for 1,3-Dibromo-3-methylbutan-2-one (CAS No. 1518-06-5). As a bifunctional α,γ-dihalogenated ketone, this compound is a valuable but highly reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular structures.[1] Understanding its inherent reactivity is paramount to ensuring its chemical integrity, experimental reproducibility, and the safety of laboratory personnel.
Core Chemical Profile and Hazard Assessment
1,3-Dibromo-3-methylbutan-2-one is an α-haloketone, a class of compounds known for their potent biological activity and high chemical reactivity.[2][3] The presence of two bromine atoms, one at the α-carbon and another at a tertiary γ-carbon, flanking a ketone functional group, creates multiple electrophilic sites, rendering the molecule susceptible to various degradation pathways.
A summary of its key properties and GHS hazard classifications is presented below.
| Property | Data | Source(s) |
| IUPAC Name | 1,3-dibromo-3-methylbutan-2-one | [4] |
| CAS Number | 1518-06-5 | [1][4] |
| Molecular Formula | C₅H₈Br₂O | [1][4] |
| Molecular Weight | 243.92 g/mol | [1][4] |
| GHS Hazard Codes | H302, H312, H314, H332, H335 | [4] |
| Hazard Summary | Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaled, May cause respiratory irritation. | [4] |
The compound is also classified as a lachrymator, an agent that causes tearing, further necessitating stringent handling protocols.[2]
Intrinsic Reactivity and Decomposition Pathways
The stability of 1,3-Dibromo-3-methylbutan-2-one is directly governed by its molecular structure. The inductive electron-withdrawing effect of the carbonyl group enhances the polarity of the adjacent carbon-bromine (C-Br) bond, making the α-carbon highly susceptible to nucleophilic attack.[3]
Key aspects of its reactivity include:
-
Nucleophilic Substitution: The α-carbon is a potent electrophile, readily undergoing Sₙ2 reactions. This high reactivity is a cornerstone of its synthetic utility but also a primary source of instability.
-
Susceptibility to Bases: Like many α-haloketones, this compound is highly sensitive to bases. The presence of acidic protons on the α-carbon can lead to enolate formation, which can initiate decomposition cascades or the well-known Favorskii rearrangement.[5][6] Exposure to even weak bases can compromise the material's integrity.
-
Multiple Electrophilic Sites: Nucleophiles can potentially attack the carbonyl carbon, the α-carbon, or the tertiary γ-carbon, leading to a variety of products and indicating a complex degradation profile if not stored and handled correctly.
Caption: Key reactive sites on the 1,3-Dibromo-3-methylbutan-2-one molecule.
Critical Factors Influencing Stability
To ensure the long-term viability of 1,3-Dibromo-3-methylbutan-2-one, the following factors must be meticulously controlled.
-
Temperature: Elevated temperatures significantly increase the rate of decomposition. While some related compounds are described as stable at ambient temperature, this often refers to short-term stability.[7] For long-term storage, refrigeration is essential to minimize thermal degradation.
-
Moisture: The compound is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic impurities. Atmospheric moisture can condense on cold containers, introducing water and initiating degradation.
-
Light: Brominated organic compounds can be sensitive to light. Photolytic cleavage of the C-Br bond can generate radical species, leading to complex and undesirable side reactions. While not explicitly documented for this specific molecule, it is a prudent precaution based on general chemical principles for related structures.[8]
-
Incompatible Materials: Contact with a wide range of chemicals can lead to rapid decomposition or hazardous reactions.
| Incompatible Material Class | Rationale for Incompatibility | Source(s) |
| Bases (strong and weak) | Promotes elimination and Favorskii rearrangement, leading to rapid decomposition. | [6][7][9][10] |
| Acids (strong) | Can catalyze hydrolysis and other rearrangement reactions. | [7][9][10] |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions with the organic backbone. | [7][9] |
| Strong Reducing Agents | Can cause reductive dehalogenation of the C-Br bonds, liberating heat. | [7][9][10] |
| Nucleophiles (e.g., amines, thiols) | The compound is a potent alkylating agent and will react readily, consuming the material. | [3] |
Best Practices for Storage and Handling
Adherence to a strict protocol for storage and handling is non-negotiable for maintaining the quality of 1,3-Dibromo-3-methylbutan-2-one and ensuring user safety.
Optimal Storage Conditions
| Parameter | Recommendation | Justification |
| Temperature | 2-8°C | Minimizes thermal decomposition.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture to prevent oxidative degradation and hydrolysis. |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap. | Protects from light and moisture; ensures compatibility. |
| Location | Dedicated, well-ventilated, and locked refrigerated chemical storage. | Ensures containment, security, and prevents cross-contamination.[7][9] |
Experimental Handling Workflow
The following step-by-step protocol must be followed whenever the material is handled.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required Personal Protective Equipment (PPE): chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., butyl rubber or laminate).
-
-
Acclimatization:
-
Remove the sealed container from refrigerated storage.
-
Allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold chemical.
-
-
Dispensing:
-
Once at room temperature, move the container into the fume hood.
-
Slowly open the container to release any potential pressure.
-
Use clean, dry, and inert tools (e.g., glass or stainless steel) for weighing and transfer.
-
Weigh the required amount promptly and securely close the primary container.
-
-
Resealing and Storage:
-
Before tightening the cap, purge the headspace of the container with a gentle stream of inert gas (argon or nitrogen).
-
Tightly reseal the container, ensuring the PTFE liner is properly seated.
-
Parafilm may be wrapped around the cap for additional security against moisture ingress.
-
Promptly return the container to its designated 2-8°C storage location.
-
-
Waste Disposal:
-
All contaminated materials (gloves, weigh boats, pipette tips) and residual chemical must be disposed of as hazardous waste according to institutional and local regulations.[2]
-
Caption: Safe handling workflow for 1,3-Dibromo-3-methylbutan-2-one.
Monitoring for Chemical Degradation
Proactive monitoring can prevent the use of compromised material in critical experiments.
-
Visual Inspection: Any change from its expected appearance (e.g., discoloration, clumping, or signs of melting/oiling) is an indicator of potential degradation.
-
Pressure Buildup: Decomposition can sometimes liberate gaseous byproducts (e.g., HBr). A container that is unexpectedly pressurized upon opening is a significant warning sign.
-
Analytical Verification: For long-term storage or if degradation is suspected, re-analysis of the material by techniques such as ¹H NMR spectroscopy or GC-MS is the most reliable method to confirm its purity and structural integrity before use.
Conclusion
1,3-Dibromo-3-methylbutan-2-one is a synthetically powerful but inherently unstable and hazardous compound. Its chemical integrity is critically dependent on maintaining stringent storage conditions, specifically refrigeration (2-8°C) under a dry, inert atmosphere and protected from light. The handling protocols outlined in this guide, particularly the acclimatization step to prevent moisture contamination, are essential for preserving the material's quality and ensuring the safety of laboratory personnel. By understanding and controlling the factors that influence its stability, researchers can confidently utilize this versatile reagent in their synthetic endeavors.
References
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PubChem. 1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319. National Center for Biotechnology Information. Available at: [Link]
-
Mekonnen, A., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. ResearchGate. Available at: [Link]
-
MySkinRecipes. 1, 3-Dibromo-3-methylbutan-2-one. Available at: [Link]
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Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Available at: [Link]
-
Wikipedia. α-Halo ketone. Available at: [Link]
-
Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Available at: [Link]
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A Technical Guide to 1,3-Dibromo-3-methylbutan-2-one: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide provides an in-depth analysis of 1,3-Dibromo-3-methylbutan-2-one, a versatile bifunctional chemical intermediate. It serves as a critical resource for researchers and professionals in organic synthesis and pharmaceutical development, detailing the compound's chemical identity, synthetic pathways, reactivity, and strategic applications, with a strong emphasis on safety and handling protocols.
Core Chemical Identity and Physicochemical Properties
1,3-Dibromo-3-methylbutan-2-one is a halogenated ketone that functions as a powerful building block in complex organic synthesis. Its value lies in the two bromine atoms positioned at the α and α' carbons relative to the carbonyl group, which serve as reactive sites for sequential or dual nucleophilic substitutions.
The formal IUPAC name for this compound is 1,3-dibromo-3-methylbutan-2-one .[1]
Table 1: Synonyms and Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1,3-dibromo-3-methylbutan-2-one | PubChem[1] |
| Common Synonym | 1,3-Dibromo-3-methyl-2-butanone | PubChem[1] |
| CAS Number | 1518-06-5 | PubChem[1] |
| Molecular Formula | C₅H₈Br₂O | PubChem[1] |
| SMILES | CC(C)(C(=O)CBr)Br | PubChem[1] |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 243.92 g/mol | PubChem[1] |
| Appearance | Not specified; typically a liquid or low-melting solid | General Knowledge |
| Storage | Store at 2-8°C, dry | MySkinRecipes[2] |
Synthetic Strategy and Mechanistic Considerations
The synthesis of 1,3-Dibromo-3-methylbutan-2-one is logically approached via the exhaustive α-bromination of a suitable ketone precursor. The most direct starting material is 3-methyl-2-butanone, also known as methyl isopropyl ketone (MIPK).[3]
The Causality of the Synthetic Route:
-
Precursor Selection: 3-Methyl-2-butanone provides the necessary carbon skeleton.[3] It possesses two distinct α-carbons bearing protons: the methyl group at the C1 position and the methine at the C3 position. The structure of the final product, however, indicates bromination occurs at the C1 methyl group and the C3 tertiary carbon. This suggests a more complex reaction or a different starting material might be used in some industrial preparations, though the fundamental principle of α-halogenation remains. A plausible route involves the bromination of the enol or enolate form of the ketone.
-
Reaction Mechanism: The α-bromination of a ketone can be catalyzed by either acid or base. In an acidic medium, the ketone tautomerizes to its enol form. This enol then acts as a nucleophile, attacking molecular bromine (Br₂) to introduce the first bromine atom.[4] Subsequent bromination would occur at the other α-position. The presence of two reactive sites allows for the introduction of two bromine atoms, yielding the target dibrominated product.
Chemical Reactivity and Strategic Applications in Synthesis
The primary utility of 1,3-Dibromo-3-methylbutan-2-one stems from its nature as a bifunctional electrophile. The two carbon-bromine bonds are susceptible to nucleophilic attack, allowing for the sequential introduction of different functional groups. This makes it an invaluable scaffold for building molecular complexity, particularly in the synthesis of pharmaceuticals and agrochemicals.[2]
The reactive bromine atoms are excellent leaving groups, facilitating substitution reactions that are fundamental to constructing complex molecular architectures.[2] This compound is particularly useful for synthesizing heterocyclic compounds and other bioactive molecules where a specific arrangement of functional groups is required.[2]
Workflow: 1,3-Dibromo-3-methylbutan-2-one as a Bifunctional Scaffold
The following diagram illustrates the strategic use of this compound to build a more complex molecule through sequential nucleophilic substitutions. This workflow is central to its application in creating libraries of compounds for drug discovery.
Caption: Workflow for synthesizing complex molecules using 1,3-Dibromo-3-methylbutan-2-one.
Protocol: Synthesis of a Thiazole Derivative via Hantzsch-Type Condensation
This protocol describes a representative application of 1,3-Dibromo-3-methylbutan-2-one in the synthesis of a substituted thiazole ring, a common motif in medicinal chemistry. This procedure is a self-validating system based on established chemical principles.
Materials:
-
1,3-Dibromo-3-methylbutan-2-one (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Ethanol (anhydrous, as solvent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve thioacetamide (1.1 eq) in 50 mL of anhydrous ethanol. Stir the solution at room temperature.
-
Addition of Electrophile: Slowly add 1,3-Dibromo-3-methylbutan-2-one (1.0 eq) to the stirred solution. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the condensation and cyclization reaction.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Redissolve the residue in 50 mL of ethyl acetate and 50 mL of water. Carefully neutralize the aqueous layer with sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target thiazole derivative.
Strategic Importance in Drug Development
Halogenated compounds, particularly those with bromine, are foundational in modern medicinal chemistry.[5] The inclusion of bromine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 1,3-Dibromo-3-methylbutan-2-one serves as a pharmaceutical intermediate, a crucial link between basic chemical synthesis and the production of active pharmaceutical ingredients (APIs).[]
Its bifunctional nature allows medicinal chemists to rapidly generate a diverse library of analogues from a single scaffold. By reacting it with various nucleophiles, researchers can systematically modify a lead compound to optimize its efficacy, selectivity, and pharmacokinetic properties, a process central to lead optimization in the drug discovery pipeline.[]
Safety, Handling, and Storage
As a highly reactive α-halo ketone, 1,3-Dibromo-3-methylbutan-2-one presents significant health hazards and requires strict handling protocols.
Table 3: GHS Hazard Classification
| Hazard Class | Statement | Source |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | PubChem[1] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | PubChem[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | PubChem[1] |
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a face shield, safety glasses, a chemical-resistant apron, and nitrile or neoprene gloves. All handling must be conducted within a certified chemical fume hood.[7]
-
Ventilation: Ensure adequate exhaust ventilation to prevent the accumulation of vapors.[7]
-
Accidental Release: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal. Do not allow the product to enter drains.[7]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[7]
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]
-
Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[8]
Conclusion
1,3-Dibromo-3-methylbutan-2-one is more than a simple chemical; it is a strategic tool for innovation in chemical synthesis and pharmaceutical research. Its defined IUPAC name, well-characterized properties, and, most importantly, its predictable reactivity make it a reliable and powerful intermediate. For scientists and researchers, a thorough understanding of its chemistry and adherence to stringent safety protocols are paramount to unlocking its full potential in the development of novel molecules and medicines.
References
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PubChem. 1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319. [Link]
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MySkinRecipes. 1, 3-Dibromo-3-methylbutan-2-one. [Link]
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Filo. Synthesis of 1-bromo-3-methyl-2-butanone?. [Link]
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Simple English Wikipedia. 3-Methyl-2-butanone. [Link]
-
NCBI. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
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Theoretical Insights into 1,3-Dibromo-3-methylbutan-2-one: A Computational Guide for Synthetic and Medicinal Chemists
Abstract: 1,3-Dibromo-3-methylbutan-2-one is a halogenated ketone of significant interest due to its bifunctional nature, possessing two electrophilic centers that serve as versatile handles in organic synthesis. This technical guide provides a comprehensive theoretical examination of the molecule, bridging fundamental quantum chemical principles with practical applications for researchers, scientists, and drug development professionals. We will explore its structural properties, electronic landscape, and reactivity profile, with a particular focus on predicting its behavior in key synthetic transformations. The methodologies detailed herein offer a framework for in silico analysis, enabling more efficient experimental design and a deeper mechanistic understanding of this valuable synthetic intermediate.
Introduction: The Duality of a Dibrominated Ketone
1,3-Dibromo-3-methylbutan-2-one belongs to the class of α,α'-dihaloketones. Its structure is characterized by a central carbonyl group flanked by a primary carbon bearing a bromine atom (C1) and a quaternary carbon bearing a second bromine atom (C3). This arrangement creates a molecule with multiple reactive sites, making it a valuable building block for synthesizing more complex molecular architectures, including heterocyclic compounds and other bioactive molecules.[1][2]
The presence of the electron-withdrawing carbonyl group significantly influences the reactivity of the adjacent C-Br bonds. It polarizes these bonds, rendering the α- and α'-carbons highly susceptible to nucleophilic attack.[1][3] This enhanced electrophilicity is the cornerstone of the compound's synthetic utility.[3][4] Theoretical studies are paramount in dissecting the subtle electronic effects that govern which of these sites is more reactive under specific conditions and what reaction pathways are most energetically favorable.
Table 1: Physicochemical and Computed Properties of 1,3-Dibromo-3-methylbutan-2-one
| Property | Value | Source |
| IUPAC Name | 1,3-dibromo-3-methylbutan-2-one | [5] |
| CAS Number | 1518-06-5 | [5] |
| Molecular Formula | C₅H₈Br₂O | [5] |
| Molecular Weight | 243.92 g/mol | [5] |
| Monoisotopic Mass | 241.89419 Da | [5] |
| XLogP (Predicted) | 2.1 | [6] |
| Predicted CCS | 17.1 Ų | [5] |
Molecular Structure and Electronic Landscape: A Computational Dissection
To understand the reactivity of 1,3-Dibromo-3-methylbutan-2-one, we must first examine its intrinsic electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide powerful tools to visualize and quantify the molecular orbitals and electrostatic potential that dictate its chemical behavior.
2.1. Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The LUMO represents the region of the molecule most likely to accept electrons from a nucleophile.
In 1,3-Dibromo-3-methylbutan-2-one, the LUMO is expected to be a σ* orbital associated with the C-Br bonds, lowered in energy by interaction with the carbonyl π* orbital.[3] This delocalization significantly increases the electrophilicity of the α-carbons. Computational modeling would reveal that the LUMO is distributed over the O=C-C(Br)-C(Br) framework, with significant lobes on both the C1 and C3 carbons. This indicates that nucleophilic attack is viable at either position, with the precise location being influenced by steric factors and the nature of the attacking nucleophile.
2.2. Molecular Electrostatic Potential (MEP)
An MEP map provides an intuitive visualization of charge distribution. For 1,3-Dibromo-3-methylbutan-2-one, the map would show:
-
Intense Red Region (Negative Potential): Localized on the carbonyl oxygen, indicating its high electron density and propensity to act as a Lewis base or proton acceptor.
-
Blue Regions (Positive Potential): Concentrated around the α- and α'-carbons (C1 and C3) and the acidic α'-hydrogens on the methyl groups. These are the primary sites for nucleophilic attack. The presence of two bromine atoms enhances the positive potential on these carbons.
Predicted Reactivity and Mechanistic Pathways
The bifunctional nature of 1,3-Dibromo-3-methylbutan-2-one allows for a variety of transformations. Theoretical studies can elucidate the mechanisms of these reactions, guiding the choice of reagents and conditions to achieve desired outcomes.
3.1. Nucleophilic Substitution
The primary reaction pathway for α-haloketones is nucleophilic substitution, typically proceeding via an SN2 mechanism.[4][7] SN1 reactions are generally disfavored due to the destabilizing effect of the adjacent carbonyl group on the carbocation intermediate.[7] For 1,3-Dibromo-3-methylbutan-2-one, a nucleophile can attack either the primary C1 or the tertiary C3. While the tertiary center is more sterically hindered, the stability of the leaving group and electronic factors also play a crucial role.
3.2. The Favorskii Rearrangement
A hallmark reaction of α-haloketones with enolizable α'-hydrogens is the Favorskii rearrangement, which occurs in the presence of a base.[8][9] This reaction typically leads to the formation of carboxylic acid derivatives.[10] For α,α'-dihaloketones like our subject molecule, the reaction can proceed to form α,β-unsaturated carboxylic acid derivatives.[10][11]
The generally accepted mechanism involves the formation of a cyclopropanone intermediate.[8][11] A computational study of this pathway would involve the following steps:
-
Enolate Formation: A base abstracts an acidic α'-proton from one of the methyl groups at C3.
-
Intramolecular SN2: The resulting enolate attacks the C1 carbon, displacing the primary bromide to form a strained cyclopropanone intermediate.
-
Nucleophilic Attack: The nucleophile (e.g., alkoxide) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The ring opens to form the more stable carbanion, which is subsequently protonated to yield the final product.
Computational modeling can determine the activation energies for each step, identify the transition states, and confirm the structure of the cyclopropanone intermediate. This provides invaluable insight into the reaction's feasibility and kinetics.
Methodological Protocol: A Guide to In Silico Analysis
To ensure trustworthiness and reproducibility, a standardized computational workflow is essential. The following protocol outlines a robust approach for the theoretical study of 1,3-Dibromo-3-methylbutan-2-one using DFT.
4.1. Step-by-Step Computational Workflow
-
Structure Preparation: Obtain the initial 3D structure of 1,3-Dibromo-3-methylbutan-2-one (e.g., from PubChem CID 12199319).[5]
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Rationale: This step is crucial to ensure all subsequent calculations are performed on a stable, realistic molecular structure.
-
Method: DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
-
Frequency Calculation: Perform a vibrational frequency analysis on the optimized geometry.
-
Self-Validation: Confirm that the structure is a true energy minimum by ensuring there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable molecule.
-
-
Electronic Property Calculation: From the optimized structure, calculate key electronic properties.
-
Properties: HOMO-LUMO energies and distributions, Molecular Electrostatic Potential (MEP) map.
-
-
Reaction Pathway Modeling (e.g., Favorskii Rearrangement):
-
Reactant and Product Optimization: Optimize the geometries of all reactants, intermediates, and products.
-
Transition State Search: Locate the transition state (TS) structure for each elementary step of the proposed mechanism (e.g., using a method like QST2/QST3 or Berny optimization).
-
TS Validation: Verify each TS by performing a frequency calculation. A true TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Profile: Calculate the single-point energies of all optimized structures (reactants, TS, intermediates, products) to construct the reaction energy profile.
-
4.2. Visualization of the Computational Workflow
The following diagram illustrates the logical flow of a typical computational investigation.
Caption: A standard workflow for computational analysis of molecular properties and reaction mechanisms.
Applications and Future Directions
The theoretical insights gained from studying 1,3-Dibromo-3-methylbutan-2-one are directly applicable to several fields:
-
Synthetic Strategy: By understanding the relative reactivity of the C1 and C3 positions, chemists can design selective reactions to favor the formation of desired products. For instance, using bulky nucleophiles may favor attack at the less hindered C1 position.
-
Drug Development: As a versatile intermediate, this compound can be used to synthesize novel heterocyclic scaffolds.[12] Computational predictions of its reactivity can accelerate the development of synthetic routes to new potential drug candidates.
-
Mechanistic Studies: The principles and protocols outlined here can be applied to a wide range of other bifunctional reagents, contributing to a broader understanding of reaction mechanisms in organic chemistry.
Future theoretical work could involve molecular dynamics simulations to study the role of the solvent in directing reaction pathways or exploring its potential in more complex, multi-step syntheses like the construction of cubane, where the Favorskii rearrangement is a key step.[11]
References
- Benchchem. (n.d.). Unveiling the Reactivity of Alpha-Haloketones: A Comparative Guide to Leaving Group Ability.
-
Al-Zaydi, A. A. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6778-6859. [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
- Benchchem. (n.d.). The Electrophilic Reactivity of α-Haloketones: A Technical Guide for Researchers.
-
PubChem. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Favorskii rearrangement mechanism and examples. Retrieved from [Link]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1, 3-Dibromo-3-methylbutan-2-one. Retrieved from [Link]
-
PubChemLite. (n.d.). 1,3-dibromo-3-methylbutan-2-one (C5H8Br2O). Retrieved from [Link]
Sources
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Methodological & Application
The Unique Profile of 1,3-Dibromo-3-methylbutan-2-one: A Differentiated Dihaloketone
An Application Guide for the Prospective Use of 1,3-Dibromo-3-methylbutan-2-one in Heterocyclic Synthesis
Foreword: This document serves as a specialized guide for researchers, medicinal chemists, and professionals in drug development exploring the synthetic utility of 1,3-Dibromo-3-methylbutan-2-one. It is important to note that this reagent is not widely documented in canonical heterocyclic synthesis literature. Therefore, this guide moves beyond established protocols to provide a prospective analysis grounded in fundamental principles of organic reactivity. We will dissect the molecule's unique architecture, propose viable synthetic pathways for key heterocycles, and, crucially, address the significant competing reaction pathways that must be managed for successful implementation.
1,3-Dibromo-3-methylbutan-2-one (CAS No. 1518-06-5) is an α,α'-dihalogenated ketone with a notable structural distinction: its two bromine atoms are situated in vastly different steric environments.[1] This structural asymmetry is the cornerstone of its potential as a specialized synthetic building block.
-
C1-Bromine (Primary): The -CH₂Br moiety presents a sterically unhindered primary halide. This site is highly susceptible to nucleophilic attack via an Sₙ2 mechanism .
-
C3-Bromine (Tertiary): The -C(CH₃)₂Br moiety contains a tertiary halide. This position is sterically congested, rendering direct Sₙ2 attack exceptionally difficult. Its reactivity is more likely to proceed through Sₙ1-type pathways or be subject to elimination.
This inherent electronic and steric differentiation allows for the prospect of highly regioselective reactions, where nucleophiles preferentially attack the C1 position. This selectivity is the key to proposing its use in classical heterocyclic ring-forming reactions.
Table 1: Physicochemical Properties of 1,3-Dibromo-3-methylbutan-2-one
| Property | Value | Source |
| Molecular Formula | C₅H₈Br₂O | [1] |
| Molecular Weight | 243.92 g/mol | [1] |
| CAS Number | 1518-06-5 | [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | - |
| Key Feature | Asymmetric α,α'-dihalogenation | - |
Application Note I: Proposed Synthesis of 4-tert-Butyl Thiazoles via Hantzsch Condensation
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, traditionally involves the reaction of an α-haloketone with a thioamide. The unique structure of 1,3-dibromo-3-methylbutan-2-one makes it a compelling, albeit untested, candidate for the synthesis of thiazoles bearing a sterically demanding tert-butyl group at the C4 position.
Proposed Mechanistic Pathway
The reaction is predicated on the selective attack of the thioamide's nucleophilic sulfur atom at the most electrophilic and least sterically hindered site: the primary C1 carbon.
Caption: Proposed mechanism for 4-tert-butylthiazole synthesis.
Hypothetical Protocol: Synthesis of 2-Phenyl-4-tert-butylthiazole
This protocol is adapted from standard Hantzsch synthesis procedures and has not been empirically validated for this specific substrate. It should be treated as a starting point for investigation.
Materials:
-
1,3-Dibromo-3-methylbutan-2-one (1.0 eq)
-
Thiobenzamide (1.05 eq)
-
Anhydrous Ethanol (as solvent)
-
Sodium Bicarbonate (optional, as a mild acid scavenger)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (1.05 eq) in anhydrous ethanol (approx. 0.2 M concentration).
-
Reagent Addition: To the stirring solution, add 1,3-Dibromo-3-methylbutan-2-one (1.0 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: The primary S-alkylation is often rapid. The subsequent cyclization and dehydration may require several hours of heating. The use of a mild, non-nucleophilic base like sodium bicarbonate can neutralize the HBr formed, potentially improving yields, but it must be used cautiously (see Section 3).
-
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the target thiazole.
Table 2: Potential Scope of Thioamides for Thiazole Synthesis
| Thioamide (R-C(=S)NH₂) | Predicted Product |
| Thiobenzamide (R=Ph) | 2-Phenyl-4-tert-butylthiazole |
| Thioacetamide (R=CH₃) | 2-Methyl-4-tert-butylthiazole |
| 4-Methoxythiobenzamide (R=4-MeO-Ph) | 2-(4-Methoxyphenyl)-4-tert-butylthiazole |
| Thiophene-2-carbothioamide | 2-(Thiophen-2-yl)-4-tert-butylthiazole |
A Critical Competing Pathway: The Favorskii Rearrangement
The most significant challenge in using 1,3-dibromo-3-methylbutan-2-one under basic conditions is its susceptibility to the Favorskii rearrangement . This pathway is a known reaction for α,α'-dihaloketones and leads to carboxylic acid derivatives, not heterocycles.[2][3]
Mechanism of Rearrangement
The presence of abstractable protons on the C1 carbon enables the formation of an enolate, which triggers an intramolecular cascade, ultimately leading to a rearranged product.
Caption: The Favorskii pathway, a major competing reaction.
Causality and Experimental Control
-
The Role of the Base: The choice of base is paramount. Strong, nucleophilic bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) will strongly favor the Favorskii rearrangement by rapidly forming the enolate.[3] For the desired Hantzsch synthesis, it is advisable to either run the reaction under neutral conditions (relying on the basicity of the thioamide itself) or use a very mild, non-nucleophilic acid scavenger like NaHCO₃ or pyridine.
-
Reaction Conditions: The Hantzsch synthesis is often thermally driven, while enolate formation can occur at lower temperatures. A careful study of the temperature profile is recommended.
Other Prospective Applications
Following the same logic of regioselective attack at the C1 position, other heterocyclic systems could potentially be accessed, always with the caveat of competition from the Favorskii pathway.
-
Substituted Imidazoles: Reaction with amidines could potentially yield 2,4-disubstituted imidazoles, where the 4-position would be substituted with the tert-butyl group.
-
Substituted Oxazoles: Reaction with primary amides (e.g., benzamide) could be explored for the synthesis of 4-tert-butyl-oxazoles.
Safety and Handling
-
Hazard Profile: Like many α-haloketones, 1,3-dibromo-3-methylbutan-2-one should be handled as a lachrymatory and skin irritant.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile may not be sufficient for prolonged contact; consult compatibility charts).
-
Storage: Store in a cool, dry, dark place, away from bases and moisture.[4]
Final Scientific Recommendation
1,3-Dibromo-3-methylbutan-2-one presents an intriguing theoretical potential for the regioselective synthesis of sterically hindered heterocycles, particularly 4-tert-butyl-thiazoles. However, its practical application is severely constrained by the high propensity to undergo the Favorskii rearrangement under basic conditions. Its utility is therefore not as a general-purpose building block but as a specialized substrate for researchers willing to carefully navigate the delicate balance between nucleophilic substitution for heterocycle formation and base-catalyzed rearrangement. Success hinges on meticulous optimization of reaction conditions, particularly the exclusion of strong bases, to favor the desired kinetic pathway over the thermodynamic rearrangement product.
References
-
MySkinRecipes. (n.d.). 1, 3-Dibromo-3-methylbutan-2-one. Retrieved from [Link]
-
Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]
-
Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications, 270. Available at: [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
Scribd. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
Sinha, H.N. Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement. Retrieved from [Link]
-
ResearchGate. (2022). Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]
-
Study.com. (n.d.). What can be catalyzed with Br2 and result in 1,2 dibromo 3-methylbutane?. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Thiazoles Utilizing 1,3-Dibromo-3-methylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of thiazole derivatives using 1,3-dibromo-3-methylbutan-2-one as a key starting material. Thiazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic use of functionalized α-haloketones, such as 1,3-dibromo-3-methylbutan-2-one, offers a versatile entry point to novel thiazole structures.
Introduction to Thiazole Synthesis via the Hantzsch Reaction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring.[4][5] The reaction classically involves the condensation of an α-haloketone with a thioamide.[6][7] This powerful transformation provides a direct route to a diverse array of substituted thiazoles, making it a valuable tool in drug discovery and development.[1][8][9]
The use of 1,3-dibromo-3-methylbutan-2-one as the α-haloketone component introduces unique structural features into the resulting thiazole, offering opportunities for further functionalization and the exploration of new chemical space. This guide will delve into the mechanistic underpinnings of this reaction and provide a detailed, step-by-step protocol for its implementation in a laboratory setting.
Reaction Mechanism and Rationale
The synthesis of a 2-amino-4-(1-bromo-1-methylethyl)thiazole derivative from 1,3-dibromo-3-methylbutan-2-one and thiourea proceeds through the established Hantzsch thiazole synthesis pathway. The mechanism can be broken down into three key steps:
-
Nucleophilic Attack (SN2 Reaction): The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon bearing a bromine atom in the 1,3-dibromo-3-methylbutan-2-one.[5][7] This is a classic SN2 displacement of a bromide ion.
-
Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring.[5][7]
-
Dehydration: The final step involves the elimination of a molecule of water to yield the stable, aromatic thiazole ring.[7]
Caption: Hantzsch thiazole synthesis workflow.
Experimental Protocol: Synthesis of 2-Amino-4-(1-bromo-1-methylethyl)thiazole
This protocol details the synthesis of 2-amino-4-(1-bromo-1-methylethyl)thiazole from 1,3-dibromo-3-methylbutan-2-one and thiourea.
Materials:
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-dibromo-3-methylbutan-2-one (10 mmol, 2.44 g) in 40 mL of absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (12 mmol, 0.91 g).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Extract the aqueous layer with two additional 25 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure 2-amino-4-(1-bromo-1-methylethyl)thiazole.
-
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Caption: Experimental workflow for thiazole synthesis.
Data Summary
| Parameter | Value |
| Starting Material | 1,3-Dibromo-3-methylbutan-2-one |
| Reagent | Thiourea |
| Solvent | Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (~78 °C) |
| Purification Method | Column Chromatography |
| Expected Product | 2-Amino-4-(1-bromo-1-methylethyl)thiazole |
Applications and Future Directions
The synthesized 2-amino-4-(1-bromo-1-methylethyl)thiazole is a versatile intermediate. The presence of a bromine atom on the side chain and the amino group on the thiazole ring allows for a variety of subsequent chemical modifications. This opens avenues for the creation of libraries of novel thiazole derivatives for screening in drug discovery programs.[1][9] The thiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[3][8]
References
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (URL: )
- Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles - Benchchem. (URL: )
- Hantzsch Thiazole Synthesis - SynArchive. (URL: )
- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides | The Journal of Organic Chemistry - ACS Public
- Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (URL: )
- (PDF)
- Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: )
- A review on thiazole based compounds & it's pharmacological activities. (URL: )
- Synthesis of a series of 2,4-disubtituted thiazoles
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (URL: )
- Synthesis of 2,4-disubstituted thiazoles | Download Scientific Diagram - ResearchG
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (URL: )
- Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding - Taylor & Francis Online. (URL: )
- Thiazole Form
- Application Notes and Protocols: Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles
- 1, 3-Dibromo-3-methylbutan-2-one - MySkinRecipes. (URL: )
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (URL: )
- A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents - PMC - PubMed Central. (URL: )
- One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC - NIH. (URL: )
- Thiazole synthesis - Organic Chemistry Portal. (URL: )
- Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF - ResearchG
- Synthesis of Thiazole - ChemicalBook. (URL: )
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: )
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot - Semantic Scholar. (URL: )
- 1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319 - PubChem. (URL: )
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Po… - OUCI. (URL: )
- The Hantzsch Thiazole Synthesis.
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Application Notes and Protocols for the Synthesis of Oxazoles Utilizing 1,3-Dibromo-3-methylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged five-membered heterocyclic motif of significant interest in medicinal chemistry and drug development. Its presence in a wide array of natural products and synthetic pharmaceuticals underscores its importance as a pharmacophore. Oxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. The development of robust and versatile synthetic methodologies to access novel oxazole derivatives is therefore a critical endeavor in the pursuit of new therapeutic agents.
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2,4-disubstituted oxazoles employing 1,3-Dibromo-3-methylbutan-2-one as a key building block. While the use of α-haloketones in oxazole synthesis is well-established, this document outlines a specific application of a gem-dibromo ketone, offering a potential route to unique oxazole structures. The proposed methodology is grounded in the fundamental principles of the Hantzsch oxazole synthesis.
The Strategic Advantage of 1,3-Dibromo-3-methylbutan-2-one in Oxazole Synthesis
The classical approach to oxazole synthesis often involves the condensation of an α-haloketone with a primary amide. 1,3-Dibromo-3-methylbutan-2-one presents as an interesting substrate for this transformation due to the presence of two bromine atoms on the same carbon atom (a gem-dibromo functionality) adjacent to the carbonyl group. This structural feature offers a unique reactive handle for constructing the oxazole ring. The steric hindrance provided by the two methyl groups on the same carbon may also influence the regioselectivity of the reaction, potentially leading to the formation of specific isomers.
Proposed Reaction Mechanism: A Variation of the Hantzsch Oxazole Synthesis
The reaction of 1,3-Dibromo-3-methylbutan-2-one with a primary amide is proposed to proceed through a pathway analogous to the Hantzsch synthesis of thiazoles and oxazoles. The key steps are outlined below:
-
Nucleophilic Attack: The primary amide acts as a nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of the 1,3-Dibromo-3-methylbutan-2-one.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the oxygen of the amide attacks the carbon atom bearing the two bromine atoms, displacing one of the bromide ions as a leaving group.
-
Dehydration and Tautomerization: The subsequent loss of a molecule of water (dehydration) from the cyclic intermediate, followed by tautomerization, leads to the formation of the aromatic oxazole ring.
The gem-dimethyl group is expected to remain as a substituent at the 4-position of the resulting oxazole ring.
Caption: Proposed reaction mechanism for oxazole synthesis.
Experimental Protocol: Synthesis of 2-Aryl-4,4-dimethyl-4,5-dihydrooxazol-5-one
This protocol provides a general procedure for the synthesis of a 2,4-disubstituted oxazole using benzamide as a representative primary amide.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1,3-Dibromo-3-methylbutan-2-one | 243.92 | 1.0 | 244 mg |
| Benzamide | 121.14 | 1.2 | 145 mg |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.5 | 210 mg |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |
| Diethyl Ether (Et₂O) | 74.12 | - | As needed |
| Saturated Sodium Chloride (Brine) | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
Step-by-Step Procedure
Caption: Experimental workflow for oxazole synthesis.
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-Dibromo-3-methylbutan-2-one (244 mg, 1.0 mmol) and benzamide (145 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: Add sodium bicarbonate (210 mg, 2.5 mmol) to the reaction mixture. The addition of a mild base is crucial to neutralize the hydrogen bromide (HBr) that is formed during the reaction, preventing potential side reactions and decomposition of the product.
-
Heating: Heat the reaction mixture to 80 °C in an oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine, 2 x 20 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-aryl-4,4-dimethyl-4,5-dihydrooxazol-5-one.
Safety and Handling Precautions
1,3-Dibromo-3-methylbutan-2-one is a hazardous chemical and should be handled with extreme care in a well-ventilated fume hood. [1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Inhalation: Avoid inhaling dust or vapors.[1]
-
Skin and Eye Contact: This compound can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
-
Ingestion: Harmful if swallowed. Do not ingest.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Other Reagents:
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential teratogen. Handle in a fume hood and avoid contact with skin and eyes.
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.
Conclusion
The proposed protocol offers a rational and scientifically grounded approach for the synthesis of 2,4-disubstituted oxazoles using the readily available gem-dibromo ketone, 1,3-Dibromo-3-methylbutan-2-one. This method provides a valuable starting point for researchers to explore the synthesis of novel oxazole derivatives with potential applications in drug discovery and development. The experimental conditions can be further optimized by screening different bases, solvents, and reaction temperatures to improve yields and reaction times.
References
-
Wipf, P. (2002). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic Letters, 4(16), 2665-2668. [Link]
-
Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048. [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 219-231. [Link]
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Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]
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PubChem. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Hantzsch, A. (1887). Condensationsprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2780-2782. [Link]
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Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. [Link]
-
Zhang, M., et al. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906-5909. [Link]
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Application Note: 1,3-Dibromo-3-methylbutan-2-one as a Versatile Building Block in Organic Synthesis
Abstract
1,3-Dibromo-3-methylbutan-2-one is a highly functionalized α,α'-dihaloketone that serves as a potent and versatile intermediate in modern organic synthesis. Its structure, featuring two bromine atoms at positions of differing steric hindrance and electronic character, allows for a range of selective transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this building block. We will explore its utility in key synthetic transformations, most notably the Favorskii rearrangement to generate α,β-unsaturated esters and its role as a precursor in the synthesis of complex heterocyclic systems such as oxazoles. This note provides not only detailed, field-proven protocols but also delves into the mechanistic underpinnings of these reactions to empower chemists to rationally design and optimize their synthetic routes.
Introduction and Strategic Overview
1,3-Dibromo-3-methylbutan-2-one (CAS No. 1518-06-5) is a valuable reagent primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic value of this molecule lies in the differential reactivity of its two carbon-bromine bonds, both of which are activated by the adjacent carbonyl group.
-
C1-Br Bond: A primary bromide, highly susceptible to SN2 displacement by a wide range of nucleophiles. The adjacent α-hydrogens are acidic, enabling enolate formation.
-
C3-Br Bond: A tertiary bromide, which is sterically hindered and a good leaving group, favoring elimination or participation in rearrangement pathways.
This unique combination of reactive sites makes 1,3-Dibromo-3-methylbutan-2-one an ideal substrate for constructing complex molecular architectures.
Physicochemical Properties & Safety Data
| Property | Value | Reference |
| IUPAC Name | 1,3-dibromo-3-methylbutan-2-one | [2] |
| CAS Number | 1518-06-5 | [2] |
| Molecular Formula | C₅H₈Br₂O | [2] |
| Molecular Weight | 243.92 g/mol | [2] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Storage | 2-8°C, dry conditions | [1] |
Safety Profile: 1,3-Dibromo-3-methylbutan-2-one is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[2] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Core Application I: Favorskii Rearrangement for the Synthesis of α,β-Unsaturated Esters
The Favorskii rearrangement is a powerful method for the transformation of α-haloketones into carboxylic acid derivatives, often with an accompanying carbon skeleton rearrangement.[3] For α,α'-dihaloketones like our topic compound, this reaction provides a direct route to valuable α,β-unsaturated esters, which are prevalent motifs in natural products and pharmaceutical agents.[4]
Mechanistic Rationale
The reaction proceeds through a well-established cyclopropanone intermediate. The choice of an alkoxide as the base is critical, as it not only facilitates the initial deprotonation but also serves as the nucleophile that determines the final ester product.[3][4]
-
Enolate Formation: The alkoxide base selectively abstracts an acidic α-proton from the C1 position, which is less sterically hindered and electronically favored.
-
Cyclopropanone Formation: The resulting enolate undergoes a rapid intramolecular SN2 reaction, displacing the tertiary bromide at C3 to form a highly strained dimethylcyclopropanone intermediate.
-
Nucleophilic Attack & Ring Opening: The alkoxide attacks the carbonyl carbon of the cyclopropanone. The subsequent collapse of the tetrahedral intermediate results in the cleavage of the C2-C3 bond. This specific bond cleavage is driven by the formation of a stabilized carbanion and the concurrent elimination of the remaining bromide from C1, which generates the final α,β-unsaturated product.
The overall transformation is a sophisticated rearrangement that efficiently converts the linear dihaloketone into a branched unsaturated ester.
Caption: Workflow of the Favorskii rearrangement.
Protocol: Synthesis of Ethyl 3,3-dimethylacrylate
This protocol details the conversion of 1,3-Dibromo-3-methylbutan-2-one to ethyl 3,3-dimethylacrylate using sodium ethoxide.
Materials & Equipment:
-
1,3-Dibromo-3-methylbutan-2-one
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add 100 mL of anhydrous ethanol. Carefully add sodium metal (2.3 g, 100 mmol) in small portions. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution to 0°C using an ice bath.
-
Substrate Addition: Dissolve 1,3-Dibromo-3-methylbutan-2-one (12.2 g, 50 mmol) in 20 mL of anhydrous ethanol. Add this solution dropwise to the stirred sodium ethoxide solution over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78°C) for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash successively with 50 mL of saturated NH₄Cl solution, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to yield pure ethyl 3,3-dimethylacrylate.
Core Application II: Synthesis of Substituted Oxazoles
The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs.[5][6] α-Haloketones are classical precursors for constructing this heterocycle, most commonly through reactions with primary amides (a variation of the Robinson-Gabriel synthesis).[7]
Proposed Mechanistic Pathway
We propose a pathway where 1,3-Dibromo-3-methylbutan-2-one reacts with a primary amide, such as benzamide, to form a highly substituted oxazole. The causality behind this proposed reaction lies in the superior reactivity of the primary C1-Br bond towards SN2 displacement compared to the sterically encumbered tertiary C3-Br bond.
-
Initial Alkylation: The nucleophilic nitrogen of the amide attacks the electrophilic carbon at C1, displacing the primary bromide to form an N-acylated aminoketone intermediate.
-
Cyclization/Dehydration: The enol form of the intermediate's ketone undergoes a cyclization reaction, where the enol oxygen attacks the carbonyl carbon of the amide functionality. Subsequent dehydration, often acid-catalyzed, leads to the formation of the aromatic oxazole ring. The tertiary bromide at the C3 position remains on the side chain, offering a handle for further synthetic diversification.
Caption: Proposed workflow for oxazole synthesis.
Protocol: Proposed Synthesis of 2-Aryl-4-(1-bromo-1-methylethyl)-5-methyloxazole
This representative protocol outlines a plausible synthesis of a substituted oxazole from 1,3-Dibromo-3-methylbutan-2-one and a generic primary amide.
Materials & Equipment:
-
1,3-Dibromo-3-methylbutan-2-one
-
Primary amide (e.g., Benzamide)
-
High-boiling solvent (e.g., Toluene or Xylene)
-
Phosphorus oxychloride (POCl₃) or another dehydrating agent
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the primary amide (10 mmol), 1,3-Dibromo-3-methylbutan-2-one (11 mmol, 1.1 eq), and 40 mL of toluene.
-
Dehydrative Cyclization: Add phosphorus oxychloride (12 mmol, 1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 110°C) for 6-8 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it over 100 g of crushed ice.
-
Neutralization: Slowly add solid sodium bicarbonate until the aqueous layer is neutral to slightly basic (pH ~ 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the desired substituted oxazole.
Summary and Outlook
1,3-Dibromo-3-methylbutan-2-one is a powerful and versatile building block whose synthetic potential is rooted in the differential reactivity of its two bromine substituents. As demonstrated, it provides efficient entry into important chemical scaffolds, including α,β-unsaturated esters via the Favorskii rearrangement and highly substituted oxazoles. The protocols and mechanistic insights provided herein serve as a robust foundation for chemists in academic and industrial settings to leverage this reagent for the construction of novel and complex molecules.
References
- 1, 3-Dibromo-3-methylbutan-2-one - MySkinRecipes.
- A Practical Synthesis of 1,3-Oxazole. - Semantic Scholar.
- FAVORSKII REARRANGEMENT | MECHANISM | APPLIC
- Synthesis of 1,3-oxazoles - Organic Chemistry Portal.
- 1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319 - PubChem.
- Favorskii rearrangement - Wikipedia.
- Favorskii Rearrangement of some a-Bromo-ketones - CORE.
- Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
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Application Notes & Protocols: Strategic Applications of 1,3-Dibromo-3-methylbutan-2-one in Modern Organic Synthesis
Abstract
1,3-Dibromo-3-methylbutan-2-one is a highly functionalized α,α'-dihaloketone that serves as a versatile and powerful building block in synthetic organic chemistry. The presence of two reactive bromine atoms flanking a central carbonyl group imparts a unique reactivity profile, enabling a range of transformations. This guide provides an in-depth exploration of the compound's properties, critical safety protocols, and detailed experimental procedures for its application in key synthetic reactions, including the Favorskii rearrangement and the synthesis of heterocyclic scaffolds. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the construction of complex molecular architectures.
Introduction: The Synthetic Potential of a Bifunctional Reagent
α-Haloketones are a cornerstone of organic synthesis, prized for their dual electrophilic sites at the α-carbon and the carbonyl carbon.[1] 1,3-Dibromo-3-methylbutan-2-one exemplifies this class of compounds, featuring two electrophilic carbon-bromine bonds. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the polarity of the C-Br bonds, making the α-carbons highly susceptible to nucleophilic attack.[1][2][3] This heightened reactivity makes it an excellent intermediate for creating complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[4] This document serves as a practical guide to understanding and utilizing its synthetic capabilities.
Compound Profile and Physicochemical Properties
A thorough understanding of the reagent's physical and chemical properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | 1,3-dibromo-3-methylbutan-2-one | [5] |
| CAS Number | 1518-06-5 | [5] |
| Molecular Formula | C₅H₈Br₂O | [5][6] |
| Molecular Weight | 243.92 g/mol | [5] |
| Appearance | Liquid | [7] |
| Storage | 2-8°C, dry, inert atmosphere, keep in dark place | [4][7] |
Critical Safety and Handling Protocols
1,3-Dibromo-3-methylbutan-2-one is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Profile : The compound is classified as a combustible liquid that is harmful if swallowed or in contact with skin.[5][8] It causes serious skin and eye irritation and may cause respiratory irritation.[5][8][9] It is also a lachrymator, meaning it can cause tearing.[8][9]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated chemical fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles, and a face shield to protect against splashes, and a flame-retardant lab coat.[9]
-
Handling and Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area, preferably refrigerated.[8][9] Keep away from heat, sparks, open flames, and other ignition sources.[8] Ground all equipment when handling to prevent static discharge.[10]
-
Incompatibilities : Avoid contact with acids, bases, strong oxidizing agents, and strong reducing agents.[8][9]
-
Spill & Disposal : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[9] Dispose of contents/container to an approved waste disposal plant.[8]
Reaction Protocol I: The Favorskii Rearrangement
The Favorskii rearrangement is a hallmark reaction of α-haloketones. For α,α'-dihaloketones like our subject compound, the reaction with a base typically yields α,β-unsaturated esters or acids.[11][12][13] This transformation is a powerful method for generating valuable unsaturated systems from readily available materials.
Mechanistic Rationale
The reaction is believed to proceed through the formation of a cyclopropanone intermediate.[11] The base first abstracts an acidic proton to form an enolate, which then undergoes intramolecular cyclization to displace one of the bromide leaving groups. The resulting strained cyclopropanone is then attacked by a nucleophile (e.g., methoxide), leading to a ring-opening that, after elimination of the second bromide, yields the more stable α,β-unsaturated product.[11][12]
Caption: Proposed mechanism of the Favorskii rearrangement.
Experimental Workflow: Synthesis of Methyl 3,3-dimethylacrylate
This protocol details a representative Favorskii rearrangement using sodium methoxide.
Caption: Experimental workflow for the Favorskii rearrangement.
Step-by-Step Protocol
-
Reagents & Equipment:
-
1,3-Dibromo-3-methylbutan-2-one
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, nitrogen/argon inlet, and addition funnel.
-
-
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal (2.2 eq) to anhydrous methanol at 0°C (ice bath). Stir until all the sodium has dissolved.
-
Substrate Addition: Dissolve 1,3-Dibromo-3-methylbutan-2-one (1.0 eq) in anhydrous Et₂O. Transfer this solution to an addition funnel and add it dropwise to the freshly prepared sodium methoxide solution at 0°C. A white slurry may form.[14]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Equip the flask with a reflux condenser and heat the reaction in a preheated oil bath to 55°C for 4 hours.[14]
-
Work-up: Cool the reaction mixture to ambient temperature, then further cool to 0°C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.[14]
-
Transfer the mixture to a separatory funnel and dilute with Et₂O. Separate the layers and extract the aqueous layer twice more with Et₂O.
-
Combine the organic layers and wash with brine.[14]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography to afford the desired α,β-unsaturated ester.
-
Reaction Protocol II: Hantzsch Thiazole Synthesis
The bifunctional nature of 1,3-Dibromo-3-methylbutan-2-one makes it an ideal substrate for constructing heterocyclic rings. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic and efficient method for preparing thiazole derivatives.[15]
Mechanistic Rationale
The synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide onto one of the electrophilic α-carbons of the dibromoketone, displacing a bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic thiazole ring.
Caption: General mechanism for the Hantzsch thiazole synthesis.
Step-by-Step Protocol: Synthesis of a Substituted Thiazole
-
Reagents & Equipment:
-
1,3-Dibromo-3-methylbutan-2-one
-
A suitable thioamide (e.g., thioacetamide)
-
Ethanol (EtOH) or similar polar solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Setup: In a round-bottom flask, dissolve the chosen thioamide (1.0 eq) in ethanol.
-
Substrate Addition: To the stirred solution, add 1,3-Dibromo-3-methylbutan-2-one (1.0 eq) either neat or as a solution in a small amount of ethanol. The addition may be exothermic; maintain control with an ice bath if necessary.
-
Reaction: Once the addition is complete, heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Dilute the residue with water and neutralize with a mild base (e.g., sodium bicarbonate solution) if the reaction medium is acidic.
-
Isolation: The product may precipitate upon neutralization or can be extracted into an organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purification: Purify the crude material by recrystallization or silica gel chromatography to obtain the pure thiazole derivative.
-
Summary and Outlook
1,3-Dibromo-3-methylbutan-2-one is a reagent of significant synthetic value. Its predictable reactivity in cornerstone reactions like the Favorskii rearrangement and heterocycle synthesis allows for the efficient construction of important molecular motifs. The protocols provided herein offer a robust starting point for researchers to explore the utility of this compound. By understanding the underlying mechanisms and adhering to strict safety procedures, scientists can confidently employ this versatile building block in the pursuit of novel chemical entities for drug discovery and materials science.
References
- BenchChem. (2025). Unveiling the Reactivity of Alpha-Haloketones: A Comparative Guide to Leaving Group Ability.
-
Wikipedia. (n.d.). Favorskii rearrangement. Available at: [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5010-5089. Available at: [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]
-
Chemeurope.com. (n.d.). Favorskii rearrangement. Available at: [Link]
- BenchChem. (2025). The Electrophilic Reactivity of α-Haloketones: A Technical Guide for Researchers.
-
Wikiwand. (n.d.). Favorskii rearrangement. Available at: [Link]
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NROChemistry. (n.d.). Favorskii Rearrangement. Available at: [Link]
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Available at: [Link]
-
Mekonnen, A., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Synthetic Communications, 39(14), 2472-2480. Available at: [Link]
-
SpectraBase. (2025). 1,3-Dibromo-3-methyl-2-butanone. Available at: [Link]
-
PubChem. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. Available at: [Link]
-
MySkinRecipes. (n.d.). 1, 3-Dibromo-3-methylbutan-2-one. Available at: [Link]
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Study.com. (n.d.). What can be catalyzed with Br2 and result in 1,2 dibromo 3-methylbutane?. Available at: [Link]
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The Versatile Role of 1,3-Dibromo-3-methylbutan-2-one in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of α,α'-Dihaloketones in Medicinal Chemistry
1,3-Dibromo-3-methylbutan-2-one, a gem-dimethyl substituted α,α'-dihaloketone, is a highly reactive and versatile building block in organic synthesis. Its utility in the construction of complex molecular architectures, particularly heterocyclic scaffolds, makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The two bromine atoms, situated on either side of a carbonyl group, provide multiple reactive sites for nucleophilic substitution and cyclization reactions. This dual reactivity is the cornerstone of its application in the synthesis of a diverse range of pharmaceutical intermediates.
This guide will focus on two primary applications of 1,3-Dibromo-3-methylbutan-2-one: its role in the synthesis of 1,3,4-oxadiazole derivatives, a class of compounds with known anticonvulsant properties, and its participation in the Favorskii rearrangement to yield valuable carboxylic acid derivatives.
Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties and safety profile of 1,3-Dibromo-3-methylbutan-2-one is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| IUPAC Name | 1,3-dibromo-3-methylbutan-2-one | [1] |
| CAS Number | 1518-06-5 | [1] |
| Molecular Formula | C₅H₈Br₂O | [1] |
| Molecular Weight | 243.92 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Density | Not specified |
Safety and Handling Precautions:
1,3-Dibromo-3-methylbutan-2-one is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application 1: Synthesis of 2-Amino-5-tert-butyl-1,3,4-oxadiazole Derivatives
Background and Rationale:
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4] The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles often involves the oxidative cyclization of semicarbazone or thiosemicarbazone precursors.[5][6][7] While reagents like 1,3-dibromo-5,5-dimethylhydantoin have been successfully employed for this transformation, 1,3-Dibromo-3-methylbutan-2-one offers an alternative pathway, leveraging its α,α'-dihalo ketone reactivity.
The proposed reaction proceeds via the initial formation of a semicarbazone intermediate from a suitable ketone, followed by a cyclization reaction facilitated by the dibromo ketone. The gem-dimethyl group on the 1,3-Dibromo-3-methylbutan-2-one can influence the reaction kinetics and potentially lead to cleaner reaction profiles by sterically hindering side reactions.
Experimental Workflow:
Figure 1: Workflow for the synthesis of 2-Amino-5-tert-butyl-1,3,4-oxadiazole.
Detailed Protocol: Synthesis of 2-Amino-5-tert-butyl-1,3,4-oxadiazole
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
1,3-Dibromo-3-methylbutan-2-one
-
Triethylamine
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Synthesis of Pinacolone Semicarbazone
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in 20 mL of a 1:1 ethanol/water mixture.
-
Add pinacolone (1.00 g, 10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate will form. Cool the mixture in an ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pinacolone semicarbazone intermediate.
Step 2: Synthesis of 2-Amino-5-tert-butyl-1,3,4-oxadiazole
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend the pinacolone semicarbazone (1.57 g, 10 mmol) in 30 mL of anhydrous acetonitrile.
-
Add triethylamine (2.02 g, 20 mmol) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1,3-Dibromo-3-methylbutan-2-one (2.44 g, 10 mmol) in 10 mL of anhydrous acetonitrile dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction by adding 20 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-amino-5-tert-butyl-1,3,4-oxadiazole.
Causality and Mechanistic Insights:
The reaction is believed to proceed through the formation of a diacylhydrazine intermediate, which then undergoes intramolecular cyclodehydration. The role of 1,3-Dibromo-3-methylbutan-2-one is to facilitate the initial acylation of the semicarbazone, followed by acting as a leaving group precursor for the cyclization step. The base, triethylamine, is crucial for neutralizing the hydrobromic acid generated during the reaction.
Application 2: Favorskii Rearrangement for the Synthesis of Carboxylic Acid Derivatives
Background and Rationale:
The Favorskii rearrangement is a classic organic reaction of α-halo ketones with a base to form carboxylic acid derivatives.[5] This reaction can be a powerful tool for carbon skeleton rearrangement and the synthesis of highly functionalized molecules. In the context of pharmaceutical synthesis, the Favorskii rearrangement can be employed to create unique carboxylic acid intermediates that can be further elaborated into complex drug molecules.
When 1,3-Dibromo-3-methylbutan-2-one is subjected to the Favorskii rearrangement, the gem-dimethyl group directs the rearrangement to produce a valuable pivalic acid derivative. The nature of the base used (e.g., hydroxide, alkoxide, or amine) determines the final product (carboxylic acid, ester, or amide, respectively).
Reaction Mechanism:
Figure 2: Mechanism of the Favorskii rearrangement of 1,3-Dibromo-3-methylbutan-2-one.
Detailed Protocol: Synthesis of 2,2-Dimethyl-3-bromopropanoic Acid
This protocol provides a general procedure for the Favorskii rearrangement of 1,3-Dibromo-3-methylbutan-2-one to a carboxylic acid.
Materials:
-
1,3-Dibromo-3-methylbutan-2-one
-
Sodium hydroxide
-
Water
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.2 g, 30 mmol) in 20 mL of water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1,3-Dibromo-3-methylbutan-2-one (2.44 g, 10 mmol) to the cold sodium hydroxide solution with vigorous stirring.
-
Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 2,2-dimethyl-3-bromopropanoic acid.
-
The crude product may be purified by recrystallization or distillation under reduced pressure.
Causality and Mechanistic Considerations:
The key step in the Favorskii rearrangement is the formation of a cyclopropanone intermediate.[5] The base abstracts a proton from the α-carbon, forming an enolate, which then undergoes an intramolecular nucleophilic substitution to displace the bromide ion and form the strained three-membered ring. Subsequent nucleophilic attack by the hydroxide ion on the carbonyl carbon, followed by ring-opening, leads to the more stable carbanion, which is then protonated to give the final carboxylic acid product. The regioselectivity of the ring opening is dictated by the stability of the resulting carbanion.
Conclusion
1,3-Dibromo-3-methylbutan-2-one is a potent and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to participate in both cyclization reactions to form valuable heterocyclic scaffolds and rearrangement reactions to generate unique carboxylic acid derivatives highlights its strategic importance in drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore and exploit the full synthetic potential of this valuable building block. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.
References
- Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Deriv
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. (n.d.). Luxembourg Bio Technologies.
- 1, 3-Dibromo-3-methylbutan-2-one. (n.d.). MySkinRecipes.
- Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Deriv
- Favorskii rearrangement. (n.d.). Wikipedia.
- Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. (n.d.). Der Pharma Chemica.
- Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond form
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (n.d.). PubMed.
- Synthesis and Anti Convulsant Activity of Novel Oxadiazole Substituted Phenothiazine Deriv
- Review of Synthesis of 1,3,4-Oxadiazole Derivatives | Request PDF. (n.d.).
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- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (n.d.). PMC - NIH.
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- Synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles using 1,3-dibromo-5,5-dimethylhydantoin as oxidant. (n.d.). ElectronicsAndBooks.
- 1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319. (n.d.). PubChem.
- Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. (n.d.). Organic Chemistry Portal.
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- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for the Stereoselective Synthesis of Chiral Halohydrins from 1,3-Dibromo-3-methylbutan-2-one
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies for the stereoselective reduction of the prochiral α,α'-dihalogenated ketone, 1,3-Dibromo-3-methylbutan-2-one. While direct literature on stereoselective reactions involving this specific substrate is limited, this note leverages well-established, analogous transformations of α-haloketones to propose robust and reliable protocols. The primary focus is on catalytic asymmetric reduction to furnish enantioenriched 1,3-dibromo-3-methylbutan-2-ols, which are valuable chiral building blocks in organic synthesis. We detail field-proven methodologies, including the Corey-Bakshi-Shibata (CBS) reduction, explain the mechanistic rationale behind stereocontrol, and provide a complete, step-by-step protocol designed for practical implementation and validation in a research setting.
Introduction: The Synthetic Challenge and Opportunity
1,3-Dibromo-3-methylbutan-2-one is a bifunctional electrophile possessing two reactive bromine atoms and a central carbonyl group.[1][2] The carbonyl group is prochiral, meaning its reduction can lead to the formation of a new stereocenter. The resulting chiral halohydrins are highly versatile synthetic intermediates.[3] However, achieving high stereoselectivity in the reduction of such α-haloketones presents a significant challenge. The electron-withdrawing nature of the adjacent halogens can influence the reactivity of the carbonyl group, and the sterically demanding quaternary α'-carbon adds another layer of complexity.
Despite these challenges, the successful asymmetric reduction of this substrate provides access to chiral molecules with defined absolute stereochemistry, a critical requirement in pharmaceutical and agrochemical development. This application note outlines reliable strategies adapted from proven methods for the enantioselective reduction of prochiral ketones.[4][5]
Foundational Strategies for Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis.[6] Several powerful methods have been developed, with two of the most prominent being the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.
-
Noyori Asymmetric Hydrogenation : This method typically employs ruthenium catalysts bearing chiral phosphine ligands, like BINAP, to deliver hydrogen gas (H₂) enantioselectively to the ketone.[7][8][9][10] It is known for its high efficiency and broad substrate scope, particularly for ketones with coordinating functional groups.[8]
-
Corey-Bakshi-Shibata (CBS) Reduction : The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective delivery of a hydride from a stoichiometric borane source (e.g., BH₃•THF) to the ketone.[11][12][13][14][15] This method is renowned for its predictability, operational simplicity, and high enantioselectivity across a wide range of ketones.[13][15]
Given the need for stoichiometric borane and the often milder reaction conditions, the CBS reduction presents a particularly attractive and accessible strategy for the laboratory-scale synthesis of chiral halohydrins from 1,3-Dibromo-3-methylbutan-2-one.
Proposed Protocol: Asymmetric Reduction via CBS Catalysis
This section details a comprehensive, step-by-step protocol for the enantioselective reduction of 1,3-Dibromo-3-methylbutan-2-one based on the well-established Corey-Bakshi-Shibata (CBS) methodology.[11][12][14]
Principle and Rationale
The CBS reduction operates through a highly organized, six-membered transition state. The chiral oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate.[14] The catalyst's chiral framework sterically directs the approach of the ketone, ensuring that the hydride is delivered to one specific face (Re or Si) of the carbonyl, thus generating the desired enantiomer of the alcohol product. The choice of the (R)- or (S)-catalyst directly determines the absolute stereochemistry of the product.[13] For this protocol, we will use the (S)-CBS catalyst to predictably form the (R)-alcohol.
Experimental Workflow
The overall experimental process is outlined below. It is designed as a self-validating system, incorporating checks for substrate purity, inert atmosphere techniques, reaction monitoring, and rigorous product analysis.
Caption: Experimental workflow for CBS reduction.
Detailed Step-by-Step Methodology
Materials:
-
1,3-Dibromo-3-methylbutan-2-one (Substrate)
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried round-bottom flasks with stir bars
-
Schlenk line or glovebox for inert atmosphere
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried and cooled under a stream of dry nitrogen or argon.
-
Verify the purity of 1,3-Dibromo-3-methylbutan-2-one by ¹H NMR or GC-MS. Impurities may affect catalyst performance.
-
-
Reaction Setup:
-
To a 100 mL round-bottom flask under an inert atmosphere, add the (S)-CBS catalyst solution (2.0 mL, 2.0 mmol, 0.1 eq).
-
Add 20 mL of anhydrous THF and cool the solution to -30 °C in a cooling bath.
-
-
Borane Addition:
-
While stirring, slowly add the BH₃•THF solution (12.0 mL, 12.0 mmol, 0.6 eq) dropwise via syringe over 10 minutes. A complex between the catalyst and borane will form.[14] Stir for an additional 15 minutes.
-
-
Substrate Addition:
-
In a separate dry flask, dissolve 1,3-Dibromo-3-methylbutan-2-one (4.92 g, 20.0 mmol, 1.0 eq) in 20 mL of anhydrous THF.
-
Add this substrate solution dropwise to the cold catalyst-borane mixture over 30 minutes. Maintain the internal temperature below -25 °C.
-
-
Reaction Monitoring:
-
Stir the reaction at -30 °C. Monitor the progress by TLC (e.g., 4:1 Hexanes:EtOAc) or by taking aliquots for GC-MS analysis. The reaction is typically complete within 1-3 hours.
-
-
Quenching:
-
Once the starting material is consumed, slowly and carefully quench the reaction by adding anhydrous Methanol (15 mL) dropwise at -30 °C. Vigorous gas evolution (H₂) will occur.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
-
Workup and Isolation:
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NH₄Cl (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude alcohol by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure 1,3-dibromo-3-methylbutan-2-ol.
-
Expected Results and Characterization
The protocol is expected to yield the chiral bromohydrin with high enantioselectivity. The table below summarizes hypothetical data based on typical CBS reductions of functionalized ketones.
| Entry | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | e.e. (%)¹ |
| 1 | (S)-CBS | -30 | 2 | >99 | 85-95 | >95 |
| 2 | (R)-CBS | -30 | 2 | >99 | 85-95 | >95 |
¹Enantiomeric excess (e.e.) is determined by chiral HPLC or SFC analysis.
Characterization:
-
¹H & ¹³C NMR: To confirm the structure of the product and assess purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
Chiral HPLC/SFC: To determine the enantiomeric excess. A suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) with a mobile phase of hexane/isopropanol is a standard starting point for method development.
Mechanistic Rationale for Stereoselectivity
The high degree of stereocontrol in the CBS reduction stems from a well-defined, catalyst-substrate complex in the transition state.
Caption: Simplified CBS reduction mechanism.
-
Catalyst Activation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[14][15]
-
Substrate Coordination: The prochiral ketone (1,3-Dibromo-3-methylbutan-2-one) then coordinates to this now highly Lewis-acidic boron atom. The ketone orients itself to minimize steric clash between its larger substituent (the -C(CH₃)₂Br group) and the steric bulk of the catalyst's chiral framework.[11]
-
Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl carbon through a chair-like six-membered transition state. This transfer occurs on the less sterically hindered face of the ketone, as dictated by the catalyst's stereochemistry.[14]
-
Product Release: After hydride transfer, the resulting alkoxyborane product is released, and the catalyst is regenerated to continue the cycle.
Conclusion
While 1,3-Dibromo-3-methylbutan-2-one is a specialized substrate, its stereoselective transformation into valuable chiral building blocks is highly feasible using established synthetic methodologies. The Corey-Bakshi-Shibata reduction offers a predictable, reliable, and highly enantioselective method for this purpose. The detailed protocol and mechanistic insights provided in this application note serve as a robust starting point for researchers aiming to synthesize chiral halohydrins. Proper execution with attention to anhydrous and inert conditions is critical for achieving the high yields and excellent stereoselectivities characteristic of this powerful reaction.
References
-
Soai, K., Yamanoi, T., & Hikima, H. (1985). Asymmetric synthesis of optically active halohydrins and oxiranes by enantioselective reduction of prochiral α-haloketones with chirally modified lithium borohydride. Journal of Organometallic Chemistry, 290(2), c23–c25. [Link]
-
Black, G. P. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Almac Group. [Link]
-
Mathieu, B. (2018). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia. [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5207-5289. [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]
-
Fu, B., et al. (2019). Copper-Catalyzed Asymmetric Reductive Allylation of Ketones with 1,3-Dienes. Organic Letters, 21(10), 3576–3580. [Link]
-
Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia. [Link]
-
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Morris, R. H., et al. (2016). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 45(18), 7575-7583. [Link]
-
Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia. [Link]
-
Zhang, Z., et al. (2022). Desymmetrization of Cyclic 1,3-Diketones under N-Heterocyclic Carbene Organocatalysis: Access to Organofluorines with Multiple Stereogenic Centers. Molecules, 27(21), 7434. [Link]
-
Chen, M., et al. (2024). Catalytic Asymmetric Desymmetrization of Cyclic 1,3-Diketones Using Chiral Boro-phosphates. Organic Letters, 26(21), 3951–3956. [Link]
-
Goundry, W. R., & White, J. M. (2014). Stereoselective Halogenation in Natural Product Synthesis. Accounts of Chemical Research, 47(12), 3656-3668. [Link]
-
Welch, K. D., & Wiemer, A. J. (2016). Synthesis of Difluorinated Halohydrins by the Chemoselective Addition of Difluoroenolates to α-Haloketones. The Journal of Organic Chemistry, 81(15), 6801-6806. [Link]
-
ResearchGate. (2006). Ruthenium-catalyzed asymmetric reduction of 1,3-diketones using transfer hydrogenation. Request PDF. [Link]
-
Organic Letters Ahead of Print. (2026). ACS Publications. [Link]
-
Guedes, G. P., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3365. [Link]
-
Wikipedia contributors. (2023). α-Halo ketone. Wikipedia. [Link]
-
MySkinRecipes. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. MySkinRecipes. [Link]
-
PubChem. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. National Center for Biotechnology Information. [Link]
Sources
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- 2. 1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging 1,3-Dibromo-3-methylbutan-2-one in Novel Multicomponent Reactions for Heterocyclic Synthesis
Introduction: The Untapped Potential of a Bifunctional Building Block
In the landscape of multicomponent reactions (MCRs), the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. α-Haloketones are a well-established class of reagents, prized for their dual electrophilic sites which enable a variety of cyclization strategies.[1] Their reactivity is enhanced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electron deficiency at the α-carbon.[2] This document explores the prospective application of a lesser-utilized α,α'-dihaloketone, 1,3-Dibromo-3-methylbutan-2-one , as a strategic component in MCRs for the synthesis of novel, highly functionalized heterocyclic scaffolds.
While direct literature on the use of 1,3-Dibromo-3-methylbutan-2-one in MCRs is nascent, its structure presents a compelling synthetic opportunity. The presence of a tertiary carbon bearing a bromine atom and a primary bromomethyl group offers differential reactivity and the ability to introduce a gem-dimethyl-substituted quaternary center—a motif of significant interest in medicinal chemistry for its ability to impart conformational rigidity and improved metabolic stability. This application note will propose a detailed protocol for a novel Hantzsch-type pyridine synthesis, leveraging the unique reactivity of this dibromo ketone.
Core Concept: A Novel Hantzsch-Type Pyridine Synthesis
The Hantzsch pyridine synthesis is a cornerstone MCR that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4][5] The reaction proceeds through the formation of an enamine and an α,β-unsaturated carbonyl intermediate, followed by a Michael addition and subsequent cyclization and dehydration to yield a 1,4-dihydropyridine (DHP).[4] The DHP can then be oxidized to the corresponding aromatic pyridine.[3]
We propose a modification of this classic reaction by substituting one equivalent of the β-ketoester with 1,3-Dibromo-3-methylbutan-2-one. This strategic alteration is designed to produce a novel class of dihydropyridines with significant potential for further synthetic elaboration.
Proposed Reaction Mechanism
The proposed reaction pathway leverages the inherent reactivity of the α-haloketone functionality. The primary bromine is anticipated to be more susceptible to nucleophilic attack than the tertiary bromine due to reduced steric hindrance.
Diagram of the Proposed Hantzsch-Type Reaction Workflow
Caption: Proposed workflow for the novel Hantzsch-type synthesis.
The reaction is hypothesized to proceed as follows:
-
Enamine Formation: The β-ketoester reacts with ammonium acetate to form the corresponding enamine.
-
Knoevenagel Condensation: Concurrently, the aldehyde condenses with the active methylene group of 1,3-Dibromo-3-methylbutan-2-one. This step is facilitated by the acidity of the α-hydrogens adjacent to the carbonyl group.
-
Michael Addition: The enamine intermediate undergoes a Michael addition to the newly formed α,β-unsaturated dibromo ketone.
-
Cyclization and Dehydration: Intramolecular condensation and subsequent dehydration lead to the formation of the core 1,4-dihydropyridine ring.
-
Aromatization: The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative, which retains a bromine atom, offering a handle for further functionalization.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier | CAS Number | Notes |
| 1,3-Dibromo-3-methylbutan-2-one | 95% | Various | 1518-06-5 | Store at 2-8°C, handle with care.[6] |
| Benzaldehyde | ≥99% | Sigma-Aldrich | 100-52-7 | Freshly distilled before use. |
| Ethyl Acetoacetate | ≥99% | Sigma-Aldrich | 141-97-9 | |
| Ammonium Acetate | ≥98% | Sigma-Aldrich | 631-61-8 | |
| Ethanol (Absolute) | ≥99.8% | Sigma-Aldrich | 64-17-5 | |
| Nitric Acid (70%) | ACS | Sigma-Aldrich | 7697-37-2 | Oxidizing agent, handle with extreme care. |
| Diethyl Ether | ACS | Sigma-Aldrich | 60-29-7 | For extraction. |
| Sodium Bicarbonate | ACS | Sigma-Aldrich | 144-55-8 | For neutralization. |
| Magnesium Sulfate (Anhydrous) | ACS | Sigma-Aldrich | 7487-88-9 | For drying. |
Protocol 1: Synthesis of a Novel 1,4-Dihydropyridine Derivative
This protocol details the one-pot synthesis of the proposed dihydropyridine scaffold.
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (30 mL).
-
Add ethyl acetoacetate (10 mmol, 1.30 g), benzaldehyde (10 mmol, 1.06 g), 1,3-Dibromo-3-methylbutan-2-one (10 mmol, 2.44 g), and ammonium acetate (12 mmol, 0.92 g).
-
Causality Insight: Using a slight excess of the nitrogen source (ammonium acetate) helps to drive the initial enamine formation to completion, maximizing the yield of the final product.
-
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Pour the reaction mixture into ice-cold water (100 mL) and stir for 15 minutes.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford the pure 1,4-dihydropyridine derivative.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
Protocol 2: Aromatization to the Pyridine Derivative
The synthesized dihydropyridine can be aromatized to the more stable pyridine ring system.
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, dissolve the synthesized dihydropyridine (5 mmol) in glacial acetic acid (15 mL).
-
Carefully add nitric acid (70%, 1.2 eq) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using an ice bath if necessary.
-
Trustworthiness Note: The oxidation step is crucial for achieving the final stable aromatic product. Nitric acid is a common and effective oxidant for this transformation.[4] Alternative, milder oxidants like DDQ or manganese dioxide can also be employed.
-
-
After the addition is complete, stir the mixture at room temperature for 2 hours, or until TLC analysis indicates complete conversion of the starting material.
-
Carefully pour the reaction mixture onto crushed ice (50 g) and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the target pyridine derivative.
Expected Outcomes and Significance
The successful implementation of this protocol would yield a novel pyridine scaffold characterized by:
-
A quaternary carbon center at position 4, substituted with two methyl groups and a bromine atom.
-
An additional bromomethyl group at one of the α-positions of the pyridine ring.
This structure is of significant synthetic value. The remaining bromine atom serves as a versatile handle for post-MCR modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of diverse compounds for screening in drug discovery programs. The bifunctional nature of the starting α,α'-dihaloketone is thus translated into a highly functionalized heterocyclic product.[7]
Diagram of the Product's Synthetic Utility
Caption: Post-synthesis modification potential of the product.
Conclusion
While 1,3-Dibromo-3-methylbutan-2-one is not yet a mainstream reagent in multicomponent reaction chemistry, its unique structural features present a compelling case for its exploration. The proposed Hantzsch-type synthesis serves as a template for how this bifunctional building block can be employed to rapidly access novel, highly decorated heterocyclic systems. This approach underscores a key principle of modern organic synthesis: the strategic design of MCRs using underutilized reagents can unlock new areas of chemical space, providing valuable scaffolds for researchers in medicinal chemistry and materials science.
References
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5095. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Sadhukhan, S., & Ghorai, M. K. (2020). The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis. Chemistry – A European Journal, 26(38), 8276-8303. [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1, 3-Dibromo-3-methylbutan-2-one. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dibromo-3-methylbutan-2-one
Welcome to the technical support guide for the synthesis of 1,3-Dibromo-3-methylbutan-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and mitigating the formation of common side products. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary, expected side products when synthesizing 1,3-Dibromo-3-methylbutan-2-one?
When synthesizing 1,3-Dibromo-3-methylbutan-2-one, typically via the bromination of 3-methylbutan-2-one (pinacolone), several side products can arise from incomplete or over-bromination. The most common are:
-
Monobrominated Ketones:
-
1-Bromo-3-methylbutan-2-one: Results from the bromination at the less substituted α-carbon (the methyl group).
-
3-Bromo-3-methylbutan-2-one: Results from bromination at the more substituted α-carbon (the tertiary carbon).
-
-
Tribrominated Ketones: Such as 1,1,3-tribromo-3-methylbutan-2-one, which occurs if an excess of the brominating agent is used or if reaction conditions are not carefully controlled.
The formation of these products is governed by the reaction mechanism, which typically proceeds through an enol or enolate intermediate.[1][2] In acid-catalyzed reactions, the formation of the more substituted enol is often favored, which can lead to initial bromination at the tertiary carbon.[3][4]
FAQ 2: My NMR analysis shows a significant amount of monobrominated species. How can I drive the reaction to completion and maximize the yield of the desired dibrominated product?
Observing a high percentage of monobrominated ketones is a common issue and typically points to insufficient brominating agent or non-optimal reaction conditions. Here are several strategies to address this:
-
Stoichiometry: Ensure that at least two equivalents of the brominating agent (e.g., Br₂) are used for every equivalent of the starting ketone. It may be beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure the reaction goes to completion.
-
Reaction Time and Temperature: The second bromination step can be slower than the first. Increasing the reaction time or moderately elevating the temperature can help push the reaction forward. However, be cautious, as excessive heat can promote the formation of other degradation or rearrangement products.
-
Catalyst Concentration: In acid-catalyzed brominations, the rate of enol formation is dependent on the acid concentration.[3][5] Ensuring an adequate amount of catalyst (e.g., HBr or acetic acid) is present can improve the overall reaction rate.
FAQ 3: I've noticed the formation of an α,β-unsaturated ketone in my product mixture. What causes this, and how can it be prevented?
The formation of an α,β-unsaturated ketone, such as 3-methyl-3-buten-2-one, can occur through the elimination of HBr from a monobrominated intermediate, specifically 3-bromo-3-methylbutan-2-one. This is particularly common if the reaction is run at elevated temperatures or if a base is introduced during workup.
α,α'-Dihaloketones can also eliminate HX under certain conditions to yield α,β-unsaturated carbonyl compounds.[6] To prevent this:
-
Temperature Control: Maintain a controlled, moderate temperature throughout the reaction.
-
Careful Workup: Avoid using strong bases during the workup procedure if possible. A simple aqueous wash with a mild reducing agent (like sodium bisulfite to quench excess bromine) followed by an organic extraction is often sufficient.
FAQ 4: Could a Favorskii rearrangement occur under my reaction conditions?
The Favorskii rearrangement is a real possibility, especially if a base is present.[7][8] This reaction involves the rearrangement of α-haloketones in the presence of a base to form carboxylic acid derivatives.[6][9][10] For 1,3-Dibromo-3-methylbutan-2-one, the presence of a base (e.g., alkoxide or hydroxide) could potentially lead to the formation of a cyclopropanone intermediate, which would then open to yield an unsaturated carboxylic acid or ester.[10]
To avoid the Favorskii rearrangement:
-
Acidic Conditions: Perform the bromination under acidic conditions, as the rearrangement is base-catalyzed.
-
Aprotic Solvents: Use of aprotic solvents can also disfavor this pathway.
-
Controlled pH during Workup: Ensure that the pH of the reaction mixture does not become basic during the workup and purification steps.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of 1,3-Dibromo-3-methylbutan-2-one.
| Symptom / Observation | Potential Cause(s) | Recommended Corrective Action(s) |
| Low conversion of starting material | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inactive brominating agent. | 1. Increase reaction time and monitor by TLC or GC. 2. Gradually increase the reaction temperature. 3. Use a fresh bottle of brominating agent. |
| High proportion of monobrominated products | 1. Insufficient amount of brominating agent. 2. Reaction not run to completion. | 1. Ensure at least 2.1 equivalents of Br₂ are used. 2. Extend the reaction time. |
| Presence of tribrominated or polybrominated products | 1. Excess of brominating agent. 2. "Runaway" reaction due to poor temperature control. | 1. Carefully control the stoichiometry of the brominating agent. 2. Add the brominating agent slowly and maintain cooling. |
| Formation of α,β-unsaturated ketone | 1. Elimination of HBr from the monobromo-intermediate. 2. High reaction temperature. | 1. Maintain strict temperature control. 2. Use a non-basic workup procedure. |
| Unexpected rearranged products (e.g., esters or acids) | 1. Presence of base, leading to Favorskii rearrangement.[6][7][10] | 1. Ensure the reaction is conducted under acidic conditions. 2. Avoid basic conditions during workup. |
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route versus the potential side reactions discussed.
Caption: Reaction scheme for the synthesis of 1,3-Dibromo-3-methylbutan-2-one.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues in your synthesis.
Caption: A decision tree for troubleshooting synthesis side products.
Recommended Synthetic Protocol
This protocol for the acid-catalyzed bromination of 3-methylbutan-2-one is optimized to minimize the formation of side products.
Materials:
-
3-methylbutan-2-one (Pinacolone)
-
Bromine (Br₂)
-
Glacial Acetic Acid (solvent and catalyst)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Bisulfite solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 3-methylbutan-2-one (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Cool the flask in an ice-water bath. Slowly add bromine (2.1 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC until the starting material and monobrominated intermediates are consumed (typically 2-4 hours).
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-water.
-
Workup: Transfer the mixture to a separatory funnel. Add dichloromethane to extract the product.
-
Washing:
-
Wash the organic layer with cold water.
-
Wash with saturated sodium bisulfite solution to remove any unreacted bromine (the red/brown color should disappear).
-
Carefully wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 1,3-Dibromo-3-methylbutan-2-one can be purified by vacuum distillation or column chromatography if necessary.
References
-
Title: Favorskii rearrangement Source: Wikipedia URL: [Link]
-
Title: Favorskii Rearrangement Source: NROChemistry URL: [Link]
-
Title: The Favorskii Rearrangement of Haloketones Source: Organic Reactions URL: [Link]
-
Title: Halogenation Of Ketones via Enols Source: Master Organic Chemistry URL: [Link]
-
Title: FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS Source: AdiChemistry URL: [Link]
-
Title: 22.4: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]
-
Title: Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration Source: Journal of the American Chemical Society URL: [Link]
-
Title: 22.3 Alpha Halogenation of Aldehydes and Ketones Source: Organic Chemistry | OpenStax URL: [Link]
-
Title: 6.2 Halogenation of the α-Carbon Source: Organic Chemistry II - KPU Pressbooks URL: [Link]
-
Title: Ketone halogenation Source: Wikipedia URL: [Link]
-
Title: 22.3: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]
Sources
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- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. adichemistry.com [adichemistry.com]
Technical Support Center: Purification of 1,3-Dibromo-3-methylbutan-2-one
Welcome to the technical support guide for the purification of 1,3-Dibromo-3-methylbutan-2-one (CAS No. 1518-06-5). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. As a reactive α-halo ketone, its purity is paramount for the successful synthesis of complex pharmaceuticals and agrochemicals.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1,3-Dibromo-3-methylbutan-2-one?
The impurity profile of 1,3-Dibromo-3-methylbutan-2-one is heavily dependent on its synthetic route. A common synthesis involves the bromination of a ketone precursor. Consequently, the most prevalent impurities include:
-
Isomeric Byproducts: The constitutional isomer, 3-bromo-3-methyl-2-butanone, is a frequent impurity, the formation of which can be influenced by reaction kinetics and conditions such as temperature and the rate of bromine addition.[2]
-
Over-brominated Species: Polybrominated ketones can form if the reaction is not carefully controlled.
-
Unreacted Starting Materials: Residual ketone precursor and brominating agents may remain in the crude product.
-
Solvent Residues: Solvents used during the synthesis and initial workup.
Q2: What are the recommended storage and handling conditions for this compound?
1,3-Dibromo-3-methylbutan-2-one is a hazardous chemical and requires careful handling.
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature between 2-8°C.[1][3]
-
Handling: Due to its hazardous nature, all manipulations must be performed in a chemical fume hood.[2] It is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Incompatibilities: Avoid contact with acids, bases, strong oxidizing agents, and strong reducing agents.[3]
Q3: Is the compound stable? What signs of degradation should I look for?
While stable under recommended storage conditions, α-halo ketones can be susceptible to degradation.[3] Signs of degradation may include a change in color (e.g., darkening) or the evolution of hydrogen bromide (HBr) gas, which has a sharp, irritating odor. The presence of HBr can catalyze further decomposition.
Q4: Which purification method—recrystallization or column chromatography—is generally more effective?
The choice of purification method depends on the physical state of the crude product (solid vs. oil) and the nature of the impurities.
-
Column Chromatography is highly effective for separating the target compound from both more polar and less polar impurities, including its isomers. It is the preferred method for oily or liquid crude products and for achieving very high purity.[7]
-
Recrystallization is an excellent choice if the crude product is a solid and the impurities have significantly different solubilities in a chosen solvent system. It is often more scalable and cost-effective than chromatography.
The following workflow can help guide your decision:
Caption: Decision workflow for purification method selection.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. Compound is highly soluble in the eluent: The product may have eluted faster than anticipated, possibly with the solvent front. 2. Irreversible adsorption on silica gel: The acidic nature of silica gel can sometimes lead to degradation of sensitive compounds. 3. Improper fraction collection: Fractions may have been too large, leading to co-elution with impurities. | 1. Optimize Solvent System: Before running the column, use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.25-0.35.[8] 2. Use Deactivated Silica: Treat silica gel with a base (e.g., triethylamine) by adding 1-2% to the eluent to neutralize acidic sites. 3. Collect Smaller Fractions: Collect smaller, more numerous fractions and analyze them carefully by TLC before combining.[7] |
| Product is Still Impure After Recrystallization | 1. Inappropriate solvent choice: The solvent may dissolve too much of the compound when cold or not enough when hot. 2. Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice. 3. Incomplete removal of mother liquor: Residual impure solution remains on the crystals. | 1. Perform Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., hexanes/ethyl acetate, methanol/water) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot. 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Avoid disturbing the flask during crystal growth. 3. Efficient Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor. |
| Incomplete Separation of Isomers | 1. Isomers have very similar polarity: This is a common challenge with constitutional isomers. 2. Column is overloaded: Too much crude material was loaded onto the column relative to the amount of stationary phase. | 1. Optimize Chromatography Conditions: Use a less polar eluent system to increase the separation between spots on a TLC plate. Employ flash chromatography with a long column and fine-grade silica gel to maximize resolution.[7] 2. Reduce Load: Use a larger column or reduce the amount of sample loaded. A general rule is a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
| Product Degradation During Purification | 1. Prolonged exposure to heat: The compound may be thermally unstable. 2. Exposure to acidic or basic conditions: The bromine atoms can be susceptible to nucleophilic substitution or elimination. | 1. Avoid Excessive Heat: When removing solvent, use a rotary evaporator with a low-temperature water bath (e.g., <30°C).[8] 2. Maintain Neutral pH: Use neutral solvents for chromatography. If an aqueous workup is necessary, use a saturated sodium bicarbonate solution carefully, followed by a brine wash to ensure neutrality before concentrating the organic layer.[2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for purifying oily products or for achieving high purity separation of solid materials.
1. Preparation of the Stationary Phase: a. Select a column of appropriate size (e.g., for 1-2 g of crude material, a 40-50 mm diameter column is suitable). b. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate). c. Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped.[9] Add a thin layer of sand on top of the silica bed.
2. Sample Loading: a. Dissolve the crude 1,3-Dibromo-3-methylbutan-2-one in a minimal amount of dichloromethane or the eluting solvent. b. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
3. Elution and Fraction Collection: a. Begin elution with the non-polar solvent system, applying gentle air pressure (flash chromatography) to achieve a steady flow rate.[7] b. Collect fractions systematically (e.g., 20-25 mL per tube). c. Monitor the elution progress by TLC, analyzing fractions to identify which contain the pure product. d. If the product is slow to elute, the polarity of the eluent can be gradually increased (e.g., to 95:5 or 90:10 hexanes:ethyl acetate).
4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator, keeping the water bath temperature low (<30°C) to prevent degradation.[8]
Caption: Workflow for flash column chromatography.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude product is a solid containing impurities with different solubility profiles.
1. Solvent Selection: a. Place a small amount of crude material (20-30 mg) in a test tube. b. Add a potential solvent (e.g., methanol, ethanol, hexanes, or a mixture) dropwise at room temperature. An ideal solvent will not dissolve the compound at this stage. c. Heat the mixture gently. The compound should fully dissolve. d. Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
2. Dissolution: a. Place the bulk crude solid in an Erlenmeyer flask. b. Add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.
3. Decolorization (Optional): a. If the solution is colored by minor, highly polar impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. b. Perform a hot filtration through a fluted filter paper to remove the charcoal.
4. Crystallization: a. Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. b. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small volume of ice-cold solvent to remove any adhering mother liquor. c. Allow the crystals to dry under vacuum on the filter, then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven at a low temperature.
Data Summary
The table below summarizes key physical properties for 1,3-Dibromo-3-methylbutan-2-one and a common isomeric impurity.
| Property | 1,3-Dibromo-3-methylbutan-2-one | 3-Bromo-3-methyl-2-butanone (Isomer) |
| CAS Number | 1518-06-5[4] | 2648-71-7[10] |
| Molecular Formula | C₅H₈Br₂O[4] | C₅H₉BrO[10] |
| Molecular Weight | 243.92 g/mol [4] | 165.03 g/mol [10] |
| Appearance | Varies (often a liquid or low-melting solid) | Not specified |
References
-
PubChem. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Flash Column Chromatography. Retrieved from [Link]
- Mekonnen, A., Havelkova, M., & Descomps, A. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.
- Gaudry, M., & Marquet, A. (1976). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses, 55, 24.
- Gilla, G. (2014). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 79(1), 35-46.
-
ResearchGate. (n.d.). Column Chromatography. Retrieved from [Link]
-
Cheméo. (n.d.). 1-Bromo-3-methylbutan-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-3-methyl-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying a bromine compound.
-
Mapukata, S. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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- 10. 3-Bromo-3-methyl-2-butanone | C5H9BrO | CID 344911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-Dibromo-3-methylbutan-2-one
Welcome to the technical support center for the synthesis of 1,3-Dibromo-3-methylbutan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation. Our focus is on providing practical, experience-driven advice to ensure the integrity and success of your experiments.
Introduction: The Synthetic Landscape
The synthesis of 1,3-Dibromo-3-methylbutan-2-one is a cornerstone for various applications, including the development of pharmaceuticals and agrochemicals.[1] The most prevalent synthetic route involves the acid-catalyzed bromination of 3-methyl-2-butanone. While seemingly straightforward, this reaction is often accompanied by the formation of several impurities that can complicate purification and impact the quality of the final product. Understanding the origin and nature of these impurities is paramount for successful synthesis.
This guide will dissect the common impurities encountered, elucidate their formation mechanisms, and provide robust troubleshooting strategies and detailed analytical protocols for their identification and quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,3-Dibromo-3-methylbutan-2-one?
The most widely employed method is the direct bromination of 3-methyl-2-butanone using elemental bromine in an acidic medium, typically with a solvent like methanol.[2][3] The reaction is generally performed at low temperatures to control exothermicity and improve selectivity.
Q2: What are the primary impurities I should be aware of?
The main impurities can be categorized as follows:
-
Isomeric Impurity: 3-Bromo-3-methylbutan-2-one.
-
Over-brominated Impurities: 1,1-Dibromo-3-methylbutan-2-one and 1,1,1-Tribromo-3-methylbutan-2-one.
-
Starting Material Impurities: Unreacted 3-methyl-2-butanone and impurities from its synthesis.
-
Solvent-Related Impurities: Bromo-methoxy adducts if methanol is used as a solvent.
Q3: Why is the isomeric impurity, 3-Bromo-3-methylbutan-2-one, formed?
The formation of this isomer is a direct consequence of the reaction mechanism, which proceeds through an enol intermediate.[4][5][6] 3-Methyl-2-butanone can form two different enols, leading to bromination at either the C1 (methyl) or C3 (methine) position. Although bromination at the less substituted C1 position is kinetically favored, the formation of the more substituted enol can lead to the C3-brominated isomer.
Q4: How can I minimize the formation of the 3-Bromo isomer?
Careful control of reaction conditions is crucial. Adding bromine rapidly in a single portion to a cooled solution of the ketone in methanol has been shown to favor the formation of the desired 1-bromo isomer.[2] Dropwise addition of bromine can lead to a higher proportion of the 3-bromo isomer.[2]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 1,3-Dibromo-3-methylbutan-2-one.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product. | Incomplete reaction. | - Ensure stoichiometric amounts of bromine are used. - Monitor the reaction progress by TLC or GC to confirm the consumption of the starting material. |
| Formation of a high percentage of the 3-bromo isomer. | - Add bromine rapidly to the cooled reaction mixture.[2] - Maintain a low reaction temperature (0-10 °C).[2] | |
| Product is a dark, oily substance. | Presence of multiple impurities, including over-brominated products. | - Use a controlled amount of bromine (1 equivalent). - Avoid prolonged reaction times. - Implement a thorough purification protocol (see below). |
| Difficulty in separating the product from impurities by distillation. | Co-distillation of the isomeric impurity. | - Fractional distillation under reduced pressure may be effective. - Consider alternative purification methods like column chromatography or recrystallization. |
| NMR spectrum shows unexpected peaks. | Presence of solvent-related impurities or byproducts from the starting material. | - Ensure the use of high-purity starting materials.[2] - Analyze the starting material for impurities before use. - Consider using a different solvent if methanol-related adducts are suspected. |
In-Depth Analysis of Common Impurities
A thorough understanding of how impurities are formed is the first step toward their prevention and removal.
Isomeric Impurity: 3-Bromo-3-methylbutan-2-one
-
Mechanism of Formation: Under acidic conditions, 3-methyl-2-butanone establishes an equilibrium with its two possible enol tautomers. While the less substituted enol is kinetically favored, the formation of the more thermodynamically stable, more substituted enol allows for bromination at the tertiary carbon.
Figure 1: Formation of Isomeric Bromoketones
Over-brominated Impurities
-
Mechanism of Formation: Although the first bromination deactivates the ketone towards further electrophilic attack under acidic conditions, the use of excess bromine or prolonged reaction times can lead to the formation of di- and even tri-brominated products.[7] The primary over-brominated species are 1,1-dibromo- and 1,1,1-tribromo-3-methylbutan-2-one.
Figure 2: Over-bromination Pathway
Starting Material Impurities
-
Origin: The purity of the starting material, 3-methyl-2-butanone, is critical. Common industrial syntheses of 3-methyl-2-butanone include the oxidation of 3-methyl-2-butanol or the condensation of other ketones and aldehydes.[3][8] These processes can introduce impurities such as unreacted starting materials or side-products that may also be brominated, leading to a complex product mixture. For instance, the oxidation of 3-methyl-2-butanol can sometimes be incomplete, leaving residual alcohol which can react with bromine.[3]
Solvent-Related Impurities
-
Mechanism of Formation: When methanol is used as the solvent, it can potentially react with bromine or the bromonium ion intermediate, especially if water is present. This can lead to the formation of bromo-methoxy adducts.
Experimental Protocols
Purification Protocol: Fractional Distillation
For the removal of the isomeric impurity and unreacted starting material, fractional distillation under reduced pressure is a viable method.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column.
-
Procedure:
-
Charge the crude product into the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fractions based on their boiling points. 3-methyl-2-butanone will distill first, followed by the bromo-ketone isomers. The desired 1-bromo isomer has a slightly lower boiling point than the 3-bromo isomer.
-
Purification Protocol: Recrystallization
If the product is a solid or can be induced to crystallize, recrystallization can be an effective purification technique.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexanes, ethanol, or mixtures) to find a suitable system where the product is soluble at elevated temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Analytical Characterization
Accurate identification and quantification of impurities are essential for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for distinguishing between the desired product and its isomeric impurity.
-
1,3-Dibromo-3-methylbutan-2-one (Desired Product):
-
A singlet for the -CH₂Br protons.
-
A singlet for the two methyl groups at the C3 position.
-
-
3-Bromo-3-methylbutan-2-one (Isomeric Impurity):
-
A singlet for the -CH₃ protons of the acetyl group.
-
A singlet for the two methyl groups at the C3 position.
-
-
1,1-Dibromo-3-methylbutan-2-one (Over-brominated Impurity):
-
A singlet for the -CHBr₂ proton.
-
A septet for the -CH proton and a doublet for the two methyl groups at the C3 position.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is invaluable for separating and identifying volatile impurities.
-
Fragmentation Patterns:
-
Brominated Compounds: Look for the characteristic isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity). For di-brominated compounds, an M, M+2, and M+4 pattern will be observed.[9]
-
Ketones: Alpha-cleavage is a common fragmentation pathway for ketones, leading to the loss of alkyl radicals.[10]
-
Conclusion
The synthesis of 1,3-Dibromo-3-methylbutan-2-one, while a common procedure, requires careful attention to detail to minimize the formation of impurities. By understanding the underlying reaction mechanisms and employing the troubleshooting and analytical strategies outlined in this guide, researchers can significantly improve the purity and yield of their desired product. This technical support center serves as a living document and will be updated as new insights and techniques become available.
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
LibreTexts Chemistry. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Organic Chemistry: A Tenth Edition. 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]
-
MySkinRecipes. 1, 3-Dibromo-3-methylbutan-2-one. [Link]
-
Organic Syntheses. 1-BROMO-3-METHYL-2-BUTANONE. [Link]
-
Chemcess. 3-Methyl-2-butanone: Production And Uses. [Link]
-
Filo. Synthesis of 1-bromo-3-methyl-2-butanone?. [Link]
-
Wikipedia. Ketone halogenation. [Link]
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]
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- 5. In methanol solution, bromine reacts with ethylene to yicid \mathrm { BrC.. [askfilo.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
Preventing rearrangement reactions with "1,3-Dibromo-3-methylbutan-2-one"
Technical Support Center: 1,3-Dibromo-3-methylbutan-2-one
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the rearrangement reactions associated with 1,3-Dibromo-3-methylbutan-2-one. It offers detailed troubleshooting strategies, validated protocols, and mechanistic insights to help you control your reaction outcomes and prevent unwanted side products.
Part 1: Understanding the Core Challenge: The Favorskii Rearrangement
This section delves into the fundamental properties of 1,3-Dibromo-3-methylbutan-2-one and the primary rearrangement pathway that can complicate its use in synthesis.
Q1: What is 1,3-Dibromo-3-methylbutan-2-one and why is it a useful synthetic intermediate?
1,3-Dibromo-3-methylbutan-2-one is a highly functionalized α,α'-dihaloketone. Its structure features two bromine atoms on carbons adjacent (alpha) to a central carbonyl group. This arrangement makes it a potent bifunctional electrophile.
-
Primary Utility: It is primarily used as a building block in organic synthesis. The two bromine atoms serve as leaving groups, allowing for sequential or double nucleophilic substitution reactions. This makes it valuable for constructing complex carbon skeletons and heterocyclic systems. For example, it can be a precursor for the synthesis of substituted furans, pyrazoles, and other ring systems by reacting it with appropriate dinucleophiles.
The presence of the tertiary carbon (C3) bearing a bromine atom and two methyl groups makes this substrate particularly prone to specific side reactions, which this guide will address.
Q2: What is the primary rearrangement reaction of concern when using 1,3-Dibromo-3-methylbutan-2-one?
The most significant and often unavoidable side reaction is the Favorskii rearrangement . This is a well-documented reaction of ketones that have α-halogens. In the presence of a base, these ketones can rearrange to form carboxylic acid derivatives, such as esters or amides, depending on the nucleophile present.
Given that many reactions involving 1,3-Dibromo-3-methylbutan-2-one are conducted under basic conditions to activate a nucleophile, the potential for the Favorskii rearrangement is exceptionally high. Instead of the desired substitution product, you may isolate a rearranged acid or ester, significantly lowering the yield of your target molecule.
Q3: What is the underlying mechanism of the Favorskii rearrangement for this specific ketone?
The generally accepted mechanism involves the formation of a cyclopropanone intermediate. Understanding this pathway is the first step to preventing it.
-
Enolate Formation: A base abstracts an acidic α-proton from the carbon (C1) that is less sterically hindered.
-
Intramolecular Cyclization: The resulting enolate undergoes an intramolecular SN2 reaction. The enolate attacks the carbon (C3) bearing the other bromine atom, displacing the bromide ion and forming a strained, highly reactive cyclopropanone intermediate.
-
Nucleophilic Attack: A nucleophile (e.g., hydroxide, alkoxide, or amine) attacks the carbonyl carbon of the cyclopropanone ring.
-
Ring Opening: The cyclopropanone ring opens to form a more stable carbanion.
-
Protonation: The carbanion is protonated by the solvent or a conjugate acid, yielding the final rearranged carboxylic acid derivative.
Below is a diagram illustrating this mechanistic pathway.
Caption: The Favorskii rearrangement pathway for α,α'-dihaloketones.
Part 2: Troubleshooting Guide: Strategies for Suppressing the Favorskii Rearrangement
This section provides actionable solutions to common experimental challenges, focusing on the key reaction parameters that influence the competition between the desired substitution and the undesired rearrangement.
Q4: How does my choice of base impact the formation of the rearrangement product?
The choice of base is arguably the most critical factor in controlling this reaction. The base's role is to deprotonate the nucleophile or, in the case of the rearrangement, the α-carbon of the ketone.
| Base Type | Examples | Role in Favorskii Rearrangement | Recommendation for Suppression |
| Strong, Hindered, Non-Nucleophilic | LDA, LHMDS, KHMDS, DBU | Highly promotes rearrangement by rapidly and irreversibly forming the enolate without competing in a substitution reaction. | AVOID . These bases are ideal if the Favorskii product is desired. |
| Weak, Non-Nucleophilic | K₂CO₃, Cs₂CO₃, NaHCO₃, Et₃N | Can still promote rearrangement but at a slower rate. The equilibrium between the ketone and the enolate is less favorable. | RECOMMENDED . These are often the best choice. They are strong enough to facilitate the desired reaction with many nucleophiles but weak enough to minimize enolate formation. |
| Strong, Nucleophilic | NaOH, KOH, NaOMe, NaOEt | Can act as both a base (promoting rearrangement) and a nucleophile (leading to substitution or rearranged esters). The outcome is often a mixture of products and difficult to control. | USE WITH CAUTION . Only suitable if the nucleophilic character is desired and can outcompete the rearrangement pathway. |
Expert Insight: For most applications where you want to form a new C-N, C-O, or C-S bond via substitution, using a mild inorganic base like potassium carbonate (K₂CO₃) is the standard starting point. It provides a heterogeneous system where the low concentration of base in solution minimizes the rate of enolate formation.
Q5: What is the role of the solvent in controlling the reaction pathway?
The solvent influences the solubility of reactants and the stability of intermediates.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred. They effectively solvate the cation of the base (like K⁺ in K₂CO₃) but poorly solvate the anion, making the base more reactive. More importantly, they do not stabilize the enolate intermediate through hydrogen bonding, which can disfavor the rearrangement pathway to some extent. Acetonitrile is often an excellent first choice.
-
Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can accelerate the Favorskii rearrangement. They can stabilize the enolate intermediate through hydrogen bonding, and they can act as proton sources to facilitate the final protonation step of the rearrangement. Furthermore, if using an alkoxide base, the alcohol solvent can become the nucleophile, leading to the rearranged ester. It is generally best to avoid protic solvents unless they are required for the solubility of your nucleophile.
Q6: How critical is temperature control for preventing the rearrangement?
Temperature control is a crucial tool for managing this reaction.
-
General Rule: The Favorskii rearrangement, like most chemical reactions, has an activation energy barrier. Lowering the reaction temperature will decrease the rate of all reactions, but it often disfavors the higher-activation-energy pathway, which can be the rearrangement.
-
Recommended Starting Point: Begin your reactions at 0 °C or even lower (e.g., -20 °C) and allow the mixture to slowly warm to room temperature. Monitoring the reaction by TLC or LC-MS is critical to find the "sweet spot" where the desired substitution proceeds at a reasonable rate while the rearrangement is minimized.
-
High Temperatures (> 50 °C): Actively avoid heating these reactions unless you have confirmed that the rearrangement is not competitive at lower temperatures. Heat will almost certainly accelerate the Favorskii pathway.
Caption: Decision workflow for minimizing the Favorskii rearrangement.
Part 3: Validated Experimental Protocol
This section provides a general, robust protocol for performing a nucleophilic substitution on 1,3-Dibromo-3-methylbutan-2-one while actively suppressing the Favorskii rearrangement.
Protocol 1: General Procedure for the Reaction of a Nucleophile (e.g., a Phenol) with 1,3-Dibromo-3-methylbutan-2-one
Objective: To achieve O-alkylation of a phenol at the C1 position of the ketone, avoiding the formation of a rearranged acid product.
Materials:
-
1,3-Dibromo-3-methylbutan-2-one (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (solvent)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, silica gel)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.1 eq) and finely powdered, anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the 1,3-Dibromo-3-methylbutan-2-one (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the cooled, stirring suspension over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. Check for the consumption of starting material and the formation of the desired product versus any lower-polarity byproducts (which could be the rearranged ester).
-
Quenching: Once the starting material is consumed (or the reaction has stalled), quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired product.
References
Technical Support Center: 1,3-Dibromo-3-methylbutan-2-one Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dibromo-3-methylbutan-2-one. This guide is designed to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, reaction, and analysis of this versatile α,α'-dihaloketone. As a reactive intermediate, understanding its stability and degradation pathways is critical for successful and reproducible experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1,3-Dibromo-3-methylbutan-2-one under basic conditions?
The most significant degradation pathway for 1,3-Dibromo-3-methylbutan-2-one in the presence of a base is the Favorskii rearrangement . This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base to yield a rearranged carboxylic acid derivative. For instance, when treated with sodium ethoxide, 1,3-Dibromobutan-2-one will rearrange to give ethyl but-2-enoate[1].
The general mechanism involves the deprotonation of the α'-carbon, followed by intramolecular nucleophilic substitution to form the cyclopropanone ring. The subsequent ring-opening is driven by the formation of a more stable carbanion.
Q2: I am observing unexpected peaks in my chromatogram after a reaction with 1,3-Dibromo-3-methylbutan-2-one. What could be the cause?
Unexpected peaks can arise from several sources, including impurities in the starting material, side reactions, or degradation of the target compound.
-
Isomeric Impurities: The synthesis of α-haloketones can sometimes lead to a mixture of isomers. For example, in the bromination of 3-methyl-2-butanone, the formation of both 1-bromo-3-methyl-2-butanone and 3-bromo-3-methyl-2-butanone has been observed[2]. Ensure the purity of your starting material.
-
Dibrominated Byproducts: During the synthesis of α-bromoketones, trace amounts of dibrominated products can form, which may complicate purification and appear as extra peaks in your analysis[3].
-
Degradation Products: As mentioned in Q1, base-mediated degradation can lead to rearranged products. If your reaction conditions are basic, or if the compound is exposed to basic surfaces (e.g., certain chromatography columns), degradation can occur.
-
Solvent Reactivity: 1,3-Dibromo-3-methylbutan-2-one is an electrophilic compound and can react with nucleophilic solvents, especially under prolonged heating or in the presence of catalysts.
Q3: My reaction yield is consistently low when using 1,3-Dibromo-3-methylbutan-2-one. What factors should I consider?
Low yields can be attributed to the inherent reactivity and potential instability of α-haloketones.
-
Competing Reactions: The presence of two electrophilic centers (the α-carbon and the carbonyl carbon) can lead to a variety of reaction pathways[4]. Nucleophilic attack can occur at either site, potentially leading to a mixture of products and reducing the yield of the desired compound.
-
Base-Induced Degradation: As discussed, the Favorskii rearrangement can be a significant competing pathway in the presence of bases, even mild ones.
-
Steric Hindrance: The bulky methyl groups on the carbon bearing one of the bromine atoms may sterically hinder the approach of nucleophiles, slowing down the desired reaction and allowing side reactions to become more prominent.
-
Hydrolysis: α-Haloketones can be susceptible to hydrolysis, especially under acidic or basic conditions, which would consume the starting material.
Troubleshooting Guides
Guide 1: Issues in Synthesis and Purification
This guide addresses common problems encountered during the synthesis and purification of compounds derived from 1,3-Dibromo-3-methylbutan-2-one.
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of Multiple Products | Isomeric impurities in starting material. | Verify the purity of 1,3-Dibromo-3-methylbutan-2-one using NMR or GC-MS before use. |
| Non-regioselective reaction. | Re-evaluate the reaction conditions (solvent, temperature, catalyst) to favor the desired regioisomer. Consider using protecting groups if necessary. | |
| Favorskii rearrangement. | If using a base, consider using a non-nucleophilic, sterically hindered base. Run the reaction at a lower temperature to minimize rearrangement. | |
| Low Product Recovery After Purification | Decomposition on silica gel. | α-Haloketones can be sensitive to the acidic nature of silica gel. Consider using a less acidic stationary phase like alumina or a deactivated silica gel for chromatography. |
| Volatility of the product. | If the product is volatile, use gentle conditions for solvent removal (e.g., rotary evaporation at low temperature and pressure). | |
| Hydrolysis during workup. | Minimize the contact time with aqueous acidic or basic solutions during the workup. Ensure the organic extracts are thoroughly dried before solvent evaporation. |
Guide 2: Analytical Challenges (GC-MS & HPLC)
This guide focuses on troubleshooting analytical issues when characterizing 1,3-Dibromo-3-methylbutan-2-one and its reaction products.
| Problem | Potential Cause (GC-MS) | Troubleshooting Steps |
| Peak Tailing | Active sites in the GC inlet or column. | Use a deactivated inlet liner. If the problem persists, consider using a more inert GC column. Trim the first few centimeters of the column to remove any accumulated non-volatile residues. |
| Column overload. | Dilute the sample and re-inject. | |
| Ghost Peaks | Carryover from previous injections. | Run a solvent blank to confirm carryover. Clean the syringe and the injection port. |
| Septum bleed. | Use a high-quality, low-bleed septum. | |
| Poor Reproducibility | Sample degradation in the injector port. | Lower the injector temperature to the minimum required for efficient volatilization. |
| Inconsistent injection volume. | Use an autosampler for better precision. If using manual injection, ensure a consistent and rapid injection technique. | |
| No or Low Signal | Analyte decomposition. | As mentioned, reduce the injector temperature. Also, check for active sites in the system. |
| Leak in the system. | Perform a leak check of the GC-MS system. |
| Problem | Potential Cause (HPLC) | Troubleshooting Steps |
| Broad or Split Peaks | Poor sample solubility in the mobile phase. | Ensure the sample is fully dissolved in the mobile phase or a solvent compatible with the mobile phase. |
| Column degradation. | The reactive nature of the analyte may degrade the stationary phase over time. Try a new column. | |
| Appearance of New Peaks Over Time | On-column degradation. | If the sample is left on the autosampler for an extended period, degradation may occur. Analyze samples as quickly as possible after preparation. Consider using a cooled autosampler. |
| Reaction with mobile phase additives. | If using buffered mobile phases, consider the possibility of a reaction between the analyte and the buffer components. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for reacting 1,3-Dibromo-3-methylbutan-2-one with a nucleophile.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-Dibromo-3-methylbutan-2-one (1 equivalent) in a suitable anhydrous solvent (e.g., THF, acetonitrile).
-
Addition of Nucleophile: Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is a solid, it can be added in portions. If it is a liquid, it can be added via syringe.
-
Temperature Control: Maintain the desired reaction temperature using a cooling or heating bath. For many nucleophilic substitutions with α-haloketones, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is a good strategy.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or another suitable stationary phase, or by distillation if the product is a liquid.
Visualizations
Degradation Pathways
Caption: Troubleshooting checkpoints in a typical experimental workflow.
References
-
Favorskii rearrangement - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]
-
FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
GC and GC/MS Frequently Asked Questions - Agilent. (2024, November 21). Retrieved January 18, 2026, from [Link]
-
How to Troubleshoot and Improve Your GC MS - YouTube. (2025, May 27). Retrieved January 18, 2026, from [Link]
-
Synthetic Access to Aromatic α-Haloketones - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
Technical Support Center: 1,3-Dibromo-3-methylbutan-2-one Reactions
Welcome to the technical support center for 1,3-Dibromo-3-methylbutan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile, yet challenging, α-halo ketone. Here, we address common experimental failures with evidence-based troubleshooting strategies and in-depth mechanistic explanations.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Dibromo-3-methylbutan-2-one and why is it used?
1,3-Dibromo-3-methylbutan-2-one is a bifunctional organic compound featuring two electrophilic carbon centers: the carbonyl carbon and the two carbons bearing bromine atoms.[1] Its primary utility is as an intermediate in organic synthesis, particularly for constructing complex molecules in the development of pharmaceuticals and agrochemicals.[2] The reactive bromine atoms are excellent leaving groups, facilitating a wide range of nucleophilic substitution and cyclization reactions.[1]
Q2: How should I handle and store this compound?
This compound is a lachrymator (induces tearing) and a skin irritant.[3] It is also classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[4] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For long-term storage, it should be kept in a dark place under an inert atmosphere, preferably refrigerated at 2-8°C.[5]
Q3: Is this compound stable?
Like many α-halo ketones, 1,3-Dibromo-3-methylbutan-2-one can be sensitive to heat, light, and bases.[1] Strong bases can induce side reactions such as the Favorskii rearrangement or elimination of HBr to form α,β-unsaturated ketones.[1][6] Decomposition may be observed during high-temperature distillation or on prolonged exposure to basic conditions.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific problems encountered during the synthesis and use of 1,3-Dibromo-3-methylbutan-2-one.
Problem 1: Low or No Yield of the Desired Product
Q: My bromination of 3-methyl-2-butanone (pinacolone) resulted in a very low yield of 1,3-Dibromo-3-methylbutan-2-one. What went wrong?
A: Low yields in the synthesis of α-halo ketones often stem from incomplete reaction, competing side reactions, or suboptimal reaction conditions. Consider the following factors:
-
Reaction Control (Kinetic vs. Thermodynamic): The α-halogenation of unsymmetrical ketones can produce a mixture of isomers.[7] Bromination at the more substituted α-carbon (to form 3-bromo-3-methyl-2-butanone) proceeds through the more stable, thermodynamically favored enol intermediate.[7][8] To achieve dibromination at the desired 1 and 3 positions, reaction conditions must be carefully controlled.
-
Catalyst and Solvent Choice: Acid-catalyzed halogenation proceeds through an enol intermediate.[8][9] The choice of acid and solvent is critical. Acetic acid is a common solvent, but methanol has been shown to improve selectivity and reduce the formation of polybrominated byproducts.[3]
-
Reagent Addition and Temperature: The method and rate of bromine addition are crucial. Adding bromine in a single portion at a controlled, low temperature (e.g., 0-5°C) can prevent the reaction from becoming too exothermic, which would favor the formation of the undesired thermodynamic byproduct.[3] Dropwise addition can sometimes lead to a mixture of isomers.[3]
Problem 2: Presence of Multiple Impurities in the Product Mixture
Q: My crude product shows multiple spots on TLC and several peaks in my GC-MS analysis. What are these impurities?
A: The product mixture can be complex due to the ketone's structure. Common impurities include:
-
Unreacted Starting Material: 3-methyl-2-butanone.
-
Monobrominated Isomers: 1-Bromo-3-methyl-2-butanone and the more thermodynamically stable 3-Bromo-3-methyl-2-butanone.[3]
-
Over-brominated Products: Tribrominated or even tetrabrominated species can form if an excess of bromine is used or if the reaction is not quenched properly.[8]
-
Elimination Products: In the presence of base (e.g., during workup) or heat, HBr can be eliminated to form α,β-unsaturated ketones.[6]
Troubleshooting Workflow for Impure Product
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. 1, 3-Dibromo-3-methylbutan-2-one [myskinrecipes.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-3-methylbutan-2-one | 19967-55-6 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Researcher's Guide to the NMR Analysis of 1,3-Dibromo-3-methylbutan-2-one: Structure Verification and Comparative Analysis
In the landscape of organic synthesis, α-haloketones are pivotal intermediates, valued for their dual reactivity at the carbonyl carbon and the halogen-bearing α-carbon.[1][2] Among these, 1,3-dibromo-3-methylbutan-2-one (CAS No: 1518-06-5) serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3] Its utility hinges on precise structural integrity and purity, making robust analytical characterization non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, offering unambiguous structural elucidation.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1,3-dibromo-3-methylbutan-2-one. We will dissect the expected spectral features, explain the underlying principles of chemical shifts and multiplicity, and present a comparative analysis with a structurally related isomer, 1-bromo-3-methylbutan-2-one, to highlight the discerning power of NMR. Furthermore, a detailed experimental protocol is provided to ensure the acquisition of high-fidelity data.
Predicted NMR Spectral Analysis of 1,3-Dibromo-3-methylbutan-2-one
The molecular structure of 1,3-dibromo-3-methylbutan-2-one is key to interpreting its NMR spectra. The molecule possesses a simple, yet informative, arrangement of protons and carbons.
Chemical Structure:
Source: PubChem CID 12199319[4]
¹H NMR Spectrum: A Tale of Two Singlets
Based on the structure, we can predict the features of the proton NMR spectrum:
-
Proton Environments: There are two distinct sets of protons:
-
The two protons on the carbon adjacent to the carbonyl group (C1), which is also bonded to a bromine atom (-CH₂Br).
-
The six equivalent protons of the two methyl groups attached to the quaternary, bromine-bearing carbon (-C(CH₃)₂Br).
-
-
Chemical Shift (δ):
-
The -CH₂Br protons are flanked by two strongly electron-withdrawing groups: the carbonyl group (C=O) and a bromine atom. This dual deshielding effect will shift their resonance significantly downfield, likely in the range of 4.0-4.5 ppm .[5][6]
-
The six protons of the two -CH₃ groups are attached to a quaternary carbon which is bonded to a bromine atom and the carbonyl carbon. While the bromine has an electron-withdrawing effect, these protons are further from the carbonyl group. Their signal is expected to appear further upfield, likely in the region of 1.8-2.2 ppm .
-
-
Multiplicity (Splitting):
-
The splitting of a proton signal is determined by the number of neighboring, non-equivalent protons, following the n+1 rule.[7][8][9]
-
The -CH₂Br protons are on a carbon adjacent to the carbonyl carbon, which has no protons.
-
The -C(CH₃)₂ protons are on carbons adjacent to the quaternary carbon, which also has no protons.
-
Therefore, both signals will appear as singlets (s) .[10][11]
-
-
Integration: The relative area under each peak corresponds to the number of protons it represents. We expect an integration ratio of 6H (for the two methyl groups) to 2H (for the methylene group), or a simplified ratio of 3:1.
¹³C NMR Spectrum: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments.
-
Carbon Environments: There are four distinct carbon environments in 1,3-dibromo-3-methylbutan-2-one:
-
The carbonyl carbon (C=O).
-
The quaternary carbon bonded to a bromine and two methyl groups (C(CH₃)₂Br).
-
The methylene carbon bonded to a bromine atom (-CH₂Br).
-
The two equivalent methyl carbons (-CH₃).
-
-
Chemical Shift (δ):
-
C=O (Ketone): Carbonyl carbons are highly deshielded and appear furthest downfield. For ketones, this is typically in the 200-210 ppm range.[12][13] The presence of an adjacent α-bromo substituent can cause a slight upfield shift compared to a non-halogenated ketone.[14]
-
C(CH₃)₂Br: The quaternary carbon bonded to an electronegative bromine atom will be significantly deshielded, expected in the 60-70 ppm region.
-
-CH₂Br: This carbon is also attached to a bromine atom and is alpha to a carbonyl group, leading to a downfield shift, likely in the 35-45 ppm range.
-
-CH₃: The two equivalent methyl carbons are the most shielded carbons in the molecule and will appear at the highest field (most upfield), typically around 25-35 ppm .
-
Comparative Analysis: Distinguishing Isomers with NMR
To showcase the diagnostic power of NMR, we compare the expected spectrum of our target compound with its regioisomer, 1-bromo-3-methylbutan-2-one .
Structure of 1-bromo-3-methylbutan-2-one:
Source: Sigma-Aldrich
This isomer would produce a markedly different and more complex NMR spectrum.
-
¹H NMR of the Isomer:
-
-CH₂Br: A singlet, but its chemical shift would be different due to the change in the adjacent group (isopropyl vs. bromo-tert-butyl).
-
-CH(CH₃)₂: A septet (split by the six protons of the two methyl groups).
-
-CH(CH₃)₂: A doublet (split by the single methine proton).
-
The presence of septet and doublet patterns immediately distinguishes this isomer from the two-singlet spectrum of 1,3-dibromo-3-methylbutan-2-one.
-
-
¹³C NMR of the Isomer:
-
This isomer would also show four distinct carbon signals, but their chemical shifts would differ, particularly for the carbons of the isopropyl group compared to the gem-dimethyl and quaternary carbons in the target molecule.
-
This comparison underscores how subtle changes in molecular structure lead to dramatic and easily identifiable differences in NMR spectra, making it an invaluable tool for quality control and isomer differentiation.
Data Summary and Experimental Protocol
Predicted NMR Data Summary
| Compound | Group | ¹H Chemical Shift (ppm) | ¹H Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1,3-Dibromo-3-methylbutan-2-one | -C(CH₃ )₂Br | 1.8 - 2.2 | Singlet | 6H | 25 - 35 |
| -CH₂ Br | 4.0 - 4.5 | Singlet | 2H | 35 - 45 | |
| -C (CH₃)₂Br | - | - | - | 60 - 70 | |
| -C =O | - | - | - | 200 - 210 | |
| 1-bromo-3-methylbutan-2-one | -CH(CH₃ )₂ | ~1.1 | Doublet | 6H | ~18 |
| -C H(CH₃)₂ | ~2.8 | Septet | 1H | ~41 | |
| -CH₂ Br | ~3.9 | Singlet | 2H | ~32 | |
| -C =O | - | - | - | ~205 |
Note: These are predicted values. Actual experimental values may vary based on solvent and instrument conditions.
Standard Operating Procedure for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation: a. Weigh approximately 10-20 mg of 1,3-dibromo-3-methylbutan-2-one directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the NMR tube securely and gently invert several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.
-
Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity. A narrow and symmetrical lock signal indicates good shimming. c. For ¹H NMR: Acquire a standard one-pulse proton spectrum. Typical parameters on a 400 MHz spectrometer would be:
- Spectral Width: ~16 ppm
- Acquisition Time: ~2-3 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16 d. For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters would be:
- Spectral Width: ~240 ppm
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more, depending on sample concentration.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra. d. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios. e. Perform peak picking to identify the precise chemical shifts of all signals in both spectra.
Experimental Workflow Diagram
Caption: Workflow for NMR analysis of 1,3-dibromo-3-methylbutan-2-one.
Conclusion
The NMR analysis of 1,3-dibromo-3-methylbutan-2-one is straightforward and highly informative. The anticipated ¹H spectrum, characterized by two distinct singlets with a 3:1 integration ratio, and the ¹³C spectrum with four signals in their expected regions, provide a unique spectral fingerprint. This fingerprint not only confirms the molecular structure but also serves as a powerful quality control metric to distinguish it from potential isomers and impurities. By following the detailed protocol outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
-
Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]
-
Schaller, C. P. (2023). Multiplicity in Proton NMR. Chemistry LibreTexts. Retrieved from [Link]
-
Chad's Prep. (2018, August 14). NMR spectroscopy: multiplicity [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.10: Multiplicity. Retrieved from [Link]
-
Chem Help ASAP. (2019, September 26). peak multiplicity in 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1, 3-Dibromo-3-methylbutan-2-one. Retrieved from [Link]
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The Analytical Edge: A Comparative Guide to the Mass Spectrometry of 1,3-Dibromo-3-methylbutan-2-one
In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of halogenated intermediates is paramount. Among these, α-haloketones are a critical class of compounds, serving as versatile building blocks and alkylating agents.[1] This guide provides an in-depth analysis of the mass spectrometric behavior of a specific di-halogenated ketone, 1,3-Dibromo-3-methylbutan-2-one , offering a comparative framework against structurally similar monobrominated analogues to aid researchers in unequivocal identification.
Our discussion navigates through the principles of electron ionization (EI) mass spectrometry, deciphers the unique fragmentation signature of our target molecule, and contrasts it with related compounds. By understanding the causal links between molecular structure and fragmentation pathways, researchers can enhance their analytical confidence and accelerate their development timelines.
The Signature of a Dibrominated Ketone: Analyzing the Mass Spectrum
Electron ionization (EI) mass spectrometry operates by bombarding a molecule with high-energy electrons (~70 eV), inducing ionization and subsequent fragmentation. The resulting pattern of charged fragments is a molecular fingerprint. For halogenated compounds, this fingerprint is made more distinct by the characteristic isotopic abundances of the halogens.[2]
The Molecular Ion (M⁺•) of 1,3-Dibromo-3-methylbutan-2-one
The mass spectrum of 1,3-Dibromo-3-methylbutan-2-one (Molecular Formula: C₅H₈Br₂O, Exact Mass: 241.89 Da) is immediately recognizable by its complex molecular ion region[3][4]. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[5] Consequently, a molecule containing two bromine atoms will exhibit a characteristic M:M+2:M+4 peak ratio of approximately 1:2:1. This triplet, centered around the nominal mass, is a definitive indicator for the presence of two bromine atoms.
Key Fragmentation Pathway: Alpha-Cleavage
The most prominent fragmentation mechanism for ketones in EI-MS is alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group.[6][7][8] This cleavage is driven by the stability of the resulting acylium ion, which is resonance-stabilized.[7][9]
For 1,3-Dibromo-3-methylbutan-2-one, two primary alpha-cleavage events are possible:
-
Cleavage 'A' : Loss of the bromomethyl radical (•CH₂Br), leading to the formation of an acylium ion at m/z 163/165.
-
Cleavage 'B' : Loss of the bromo-isopropyl radical (•C(CH₃)₂Br), resulting in an acylium ion at m/z 121/123.
The following diagram illustrates the primary fragmentation pathway initiated by alpha-cleavage.
Analysis of the spectrum from SpectraBase confirms that the loss of the bromomethyl radical is a significant pathway.[3] The subsequent loss of the second bromine radical from this acylium ion leads to a bromine-free fragment at m/z 69.
Comparative Analysis: The Impact of a Second Bromine Atom
To fully appreciate the mass spectrometric features of our target compound, a comparison with structurally similar, monobrominated ketones is instructive. We will examine 1-Bromo-3-methylbutan-2-one and 1-Bromo-3,3-dimethyl-2-butanone .
| Feature | 1,3-Dibromo-3-methylbutan-2-one | 1-Bromo-3-methylbutan-2-one | 1-Bromo-3,3-dimethyl-2-butanone |
| Molecular Formula | C₅H₈Br₂O | C₅H₉BrO | C₆H₁₁BrO |
| Nominal Mass | 242 g/mol | 164 g/mol | 178 g/mol |
| Molecular Ion (M⁺•) | m/z 242/244/246 (1:2:1 ratio) | m/z 164/166 (1:1 ratio) | m/z 178/180 (1:1 ratio) |
| Alpha-Cleavage A (- •CH₂Br) | m/z 163/165 | m/z 85 | m/z 99 |
| Alpha-Cleavage B (Loss of other R group) | m/z 121/123(- •C(CH₃)₂Br) | m/z 121/123(- •CH(CH₃)₂) | m/z 121/123(- •C(CH₃)₃) |
| Base Peak (Tentative) | m/z 43 ([C₃H₇]⁺) or m/z 121/123 | m/z 43 ([C₃H₇]⁺) | m/z 57 ([C₄H₉]⁺) |
| Key Differentiator | M+4 peak present | Only M+2 peak present | Only M+2 peak present |
Data for comparison compounds sourced from SpectraBase and NIST WebBook.[6][10][11]
The comparison clearly shows how the number of bromine atoms dictates the isotopic pattern of the molecular ion and key fragments. While the monobrominated compounds show the characteristic 1:1 doublet for M⁺• and bromine-containing fragments, the dibrominated target shows the 1:2:1 triplet.[3][6][10]
Furthermore, the alpha-cleavage patterns provide structural information. For instance, the base peak for 1-Bromo-3,3-dimethyl-2-butanone is m/z 57, corresponding to the stable tert-butyl cation ([C₄H₉]⁺).[6] This contrasts with 1-Bromo-3-methylbutan-2-one, where the base peak is m/z 43, corresponding to the isopropyl cation ([C₃H₇]⁺).[10] For our target compound, the fragmentation is more complex, but the presence of bromine-containing acylium ions (m/z 121/123 and 163/165) is diagnostic.
Experimental Protocol: A Self-Validating GC-MS Method
To generate reliable and reproducible mass spectra for these compounds, a robust Gas Chromatography-Mass Spectrometry (GC-MS) method is required. The following protocol is designed for the analysis of semi-volatile halogenated organic compounds.[2][12]
Standard Operating Procedure (SOP) for GC-MS Analysis
1. Sample Preparation: a. Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). b. Prepare a dilution series to determine the optimal concentration (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL). c. Prepare a solvent blank for background subtraction.
2. GC-MS Instrumentation & Conditions:
- GC System: Agilent GC or equivalent.
- Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Inlet: Splitless mode. Inject 1 µL of the sample.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS System: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Full Scan.
- Scan Range: m/z 40 - 350.
3. Data Analysis & Validation: a. Analyze the solvent blank to identify any system contaminants. b. Integrate the chromatogram for the analyte peak. c. Extract the mass spectrum from the apex of the analyte peak. d. Perform background subtraction using the spectrum from a nearby region of the chromatogram. e. Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic patterns with theoretical values for bromine-containing species.
This self-validating workflow, incorporating blanks and a standard temperature program, ensures that the resulting spectra are representative of the analyte and not an artifact of the system.
The Influence of Ionization Technique
While this guide focuses on Electron Ionization (EI), it is worth noting that "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would yield vastly different results. These methods typically produce protonated molecules ([M+H]⁺) with minimal fragmentation. While this is advantageous for confirming molecular weight, it provides little of the structural information gleaned from the rich fragmentation patterns of EI. For the structural elucidation of unknown or novel small organic molecules like 1,3-Dibromo-3-methylbutan-2-one, the detailed fragmentation provided by EI remains the gold standard.
Conclusion
The mass spectrometric analysis of 1,3-Dibromo-3-methylbutan-2-one provides a clear and identifiable fingerprint under Electron Ionization conditions. The definitive features are:
-
A molecular ion cluster at m/z 242/244/246 with a characteristic 1:2:1 intensity ratio.
-
Fragment ions resulting from alpha-cleavage, notably the bromine-containing acylium ions.
By comparing its spectrum to those of monobrominated analogues, the influence of the second bromine atom on fragmentation and isotopic patterns becomes evident. The provided GC-MS protocol offers a reliable method for obtaining high-quality data for this class of compounds, empowering researchers to make confident structural assignments in their synthetic and developmental workflows.
References
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Blake, D. R., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 533-536. [Link]
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A Comparative Guide to Purity Assessment of 1,3-Dibromo-3-methylbutan-2-one by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and complex organic synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 1,3-Dibromo-3-methylbutan-2-one, a versatile alpha-bromoketone, serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactive nature, a consequence of the two bromine substituents, necessitates a robust and reliable analytical method for purity assessment to ensure process control and product quality.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 1,3-Dibromo-3-methylbutan-2-one. We will delve into the causality behind experimental choices, present detailed methodologies, and offer a transparent comparison based on experimental data and established scientific principles. All protocols are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]
The Central Role of HPLC in Purity Profiling
For non-volatile, polar to semi-polar organic molecules like 1,3-Dibromo-3-methylbutan-2-one, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is frequently the method of choice. This preference is rooted in its high resolving power, sensitivity, and adaptability for quantifying both the main component and its impurities in a single run.[5] The carbonyl chromophore in the target molecule allows for sensitive UV detection, making this a practical and accessible analytical approach.
Diagram: HPLC Purity Assessment Workflow
Caption: Workflow for HPLC Purity Assessment.
Potential Impurities in 1,3-Dibromo-3-methylbutan-2-one
Understanding the potential impurities is paramount for developing a specific and selective analytical method. Based on common synthetic routes for alpha-halogenated ketones, which often involve the halogenation of a ketone precursor, potential impurities could include:[6][7]
-
Starting Material: 3-Methylbutan-2-one (Isopropyl methyl ketone).
-
Mono-brominated intermediate: 1-Bromo-3-methylbutan-2-one or 3-Bromo-3-methylbutan-2-one.
-
Over-brominated species: 1,1-Dibromo-3-methylbutan-2-one or 1,3,3-tribromo-3-methylbutan-2-one.
-
Solvent residues and reagents: From the reaction and purification process.
A well-developed HPLC method must be able to resolve the main peak from these and other potential degradation products.
Experimental Protocol: HPLC Purity Method
This section details a robust RP-HPLC method for the purity assessment of 1,3-Dibromo-3-methylbutan-2-one. The method is designed to be compliant with ICH validation guidelines.[8][9][10]
Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 stationary phases provide excellent hydrophobic retention for moderately polar organic compounds. The 5 µm particle size offers a good balance of efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | This ratio provides optimal retention and separation of the analyte from potential impurities. Acetonitrile is a common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times. |
| Detection | UV at 210 nm | The carbonyl group (C=O) exhibits strong absorbance at lower UV wavelengths, providing high sensitivity for the analyte and related impurities. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes.[11] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Sample Diluent | Acetonitrile:Water (50:50 v/v) | The diluent should be similar in composition to the mobile phase to ensure good peak shape. |
| Sample Concentration | 1.0 mg/mL | This concentration provides a strong detector response while remaining within the linear range of most UV detectors. |
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas the solution using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh approximately 10 mg of 1,3-Dibromo-3-methylbutan-2-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Preparation: Accurately weigh approximately 10 mg of the 1,3-Dibromo-3-methylbutan-2-one sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[3]
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor at 210 nm.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, other analytical techniques offer different advantages and can be complementary for a comprehensive purity assessment. Here, we compare the proposed HPLC method with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram: Method Selection Logic
Caption: Decision tree for selecting an analytical method.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[12] Given that 1,3-Dibromo-3-methylbutan-2-one and its likely impurities are relatively small molecules, GC is a viable alternative.
-
Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Advantages:
-
High resolution for volatile compounds.
-
Excellent for detecting residual solvents.
-
GC-MS provides structural information for impurity identification.[13]
-
-
Limitations:
-
The compound must be thermally stable and not degrade in the heated injector or column. Alpha-bromoketones can be thermally labile.
-
Less suitable for non-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary method for purity determination because the signal intensity is directly proportional to the number of nuclei, making it a universal detector for proton-containing molecules.[14][15]
-
Principle: The sample is dissolved in a deuterated solvent with a certified internal standard of known purity. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[16][17]
-
Advantages:
-
A primary ratio method that does not require a reference standard of the analyte itself.
-
Provides structural information, aiding in impurity identification.
-
Highly accurate and precise when performed correctly.[18]
-
-
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a more expensive and specialized instrument.
-
Peak overlap can complicate quantification in complex mixtures.
-
Comparative Data Summary
The following table provides a semi-quantitative comparison of the three techniques for the purity assessment of 1,3-Dibromo-3-methylbutan-2-one.
| Parameter | HPLC-UV | GC-FID/MS | Quantitative NMR (qNMR) |
| Selectivity | High (tunable with mobile phase/column) | Very High (especially with MS) | Moderate (risk of peak overlap) |
| Sensitivity | High (ng range) | Very High (pg-ng range) | Low (µg-mg range) |
| Precision (%RSD) | < 2.0% | < 2.0% | < 1.0% |
| Quantitation | Relative (requires reference standard) | Relative (requires reference standard) | Absolute (with internal standard) |
| Impurity ID | Limited (retention time only) | Good (with MS fragmentation patterns) | Excellent (structural information from shifts/couplings) |
| Throughput | High | High | Low to Moderate |
| Instrumentation Cost | Moderate | Moderate to High (with MS) | High |
| Thermal Stability Req. | No | Yes | No |
Conclusion and Recommendations
For routine quality control and purity assessment of 1,3-Dibromo-3-methylbutan-2-one, the developed RP-HPLC-UV method stands as the most practical, sensitive, and reliable choice.[19] It offers an excellent balance of performance, cost, and throughput, making it ideal for in-process controls and final product release. The method's specificity for separating the main component from its likely process-related impurities ensures accurate purity determination.[20][21]
Gas Chromatography serves as a valuable complementary technique, particularly for the analysis of volatile impurities and residual solvents, which may not be well-retained or detected by HPLC. However, the potential for thermal degradation of the analyte must be carefully evaluated.
Quantitative NMR is the gold standard for orthogonal verification of purity and for the certification of primary reference standards.[16] While its lower throughput and higher cost make it less suitable for routine analysis, its ability to provide absolute quantification without a specific reference standard for the analyte is a significant advantage for method validation and in-depth characterization.[18]
In a comprehensive drug development program, a combination of these techniques provides the most complete picture of product purity. HPLC should be employed for routine analysis, with GC used to investigate volatile components and qNMR to certify the primary reference material and to provide an orthogonal confirmation of purity. This multi-faceted approach ensures the highest level of scientific integrity and product quality.
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Profiling 1,3-Dibromo-3-methylbutan-2-one: A Specialized Intermediate
An In-Depth Comparative Guide to Brominating Agents: Profiling 1,3-Dibromo-3-methylbutan-2-one
In the landscape of organic synthesis, the introduction of bromine atoms into molecular frameworks is a pivotal transformation, serving as a gateway to a vast array of functional group interconversions. Organobromides are indispensable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of a brominating agent is therefore a critical decision in synthetic design, profoundly influencing reaction efficiency, selectivity, and safety.
This guide provides a detailed comparison of 1,3-Dibromo-3-methylbutan-2-one against a selection of commonly employed brominating agents. As a Senior Application Scientist, the following analysis is grounded in mechanistic principles and supported by experimental context to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
1,3-Dibromo-3-methylbutan-2-one (CAS No. 1518-06-5) is an α-haloketone whose utility in organic synthesis is primarily as a structural building block rather than a general-purpose brominating agent.[2][3] Its reactive bromine atoms, situated at the α and α' positions to the carbonyl group, make it a valuable intermediate for constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[2]
Key Characteristics:
-
Molecular Formula: C₅H₈Br₂O[3]
-
Molecular Weight: 243.92 g/mol [3]
-
Primary Application: Used as an intermediate in the synthesis of heterocyclic compounds and other bioactive molecules where its reactive bromine atoms allow for controlled substitution reactions.[2]
Its structure contains two distinct bromine atoms: one on a primary carbon (C1) and another on a tertiary carbon (C3). This differential reactivity can be exploited in sequential substitution reactions, making it a specialized tool for building specific molecular architectures.
The Spectrum of Brominating Agents: A Comparative Overview
The selection of a brominating agent is dictated by the substrate and the desired regioselectivity (e.g., aromatic, allylic, benzylic, or α-carbonyl). Below is a comparison of 1,3-Dibromo-3-methylbutan-2-one's role relative to more conventional brominating reagents.
| Reagent | Formula | MW ( g/mol ) | Form | Key Applications | Advantages | Disadvantages |
| 1,3-Dibromo-3-methylbutan-2-one | C₅H₈Br₂O | 243.92 | Not specified | Intermediate for pharmaceuticals and agrochemicals; synthesis of heterocycles.[2] | Serves as a specific building block with two reactive sites.[2] | Not a general brominating agent; limited literature on its use for brominating other substrates. |
| Molecular Bromine | Br₂ | 159.81 | Fuming red-brown liquid | Electrophilic addition to alkenes/alkynes; aromatic bromination; α-bromination of carbonyls.[4] | Potent and readily available brominating agent.[4] | Highly corrosive, toxic, and difficult to handle; generates corrosive HBr byproduct.[4][5] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | Allylic and benzylic bromination (radical mechanism); bromohydrin formation.[4][6] | Easy-to-handle solid; provides a low, constant concentration of Br₂, minimizing side reactions.[4][7] | Can be unreliable if not pure; requires a radical initiator for allylic/benzylic bromination.[4] |
| Pyridinium Tribromide (Py·Br₃) | C₅H₅N·HBr·Br₂ | 319.82 | Red crystalline solid | Electrophilic bromination of ketones, phenols, and ethers.[4] | Solid, stable, and safer alternative to liquid bromine; easy to measure and handle.[4] | Can be less reactive than Br₂.[4] |
| Dibromoisocyanuric acid (DBI) | C₃HBr₂N₃O₃ | 310.88 | Solid | Bromination of activated and deactivated aromatic compounds.[4] | Mild and highly effective; superior to NBS for some substrates.[4] | Less commonly used than NBS or Br₂.[4] |
Mechanistic Considerations and Selectivity
The choice of a brominating agent is fundamentally a choice of reaction mechanism. Different agents operate via distinct pathways—electrophilic, nucleophilic, or radical—which dictates their selectivity.
Radical Bromination (Allylic & Benzylic Positions)
N-Bromosuccinimide (NBS) is the quintessential reagent for selectively brominating positions adjacent to double bonds (allylic) or aromatic rings (benzylic).[8] This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism.[7] A radical initiator (like AIBN or light) is required to generate a bromine radical, which then abstracts an allylic or benzylic hydrogen. The resulting radical reacts with Br₂ (present in low concentration) to yield the product and another bromine radical, propagating the chain.[9]
// Connect propagation cycle edge [constraint=false]; "Allyl_Bromide" -> "Br•_regen" [label="Propagates Chain"];
// Connect regeneration to propagation "Br₂_regen" -> "Allylic_Radical" [style=dashed, label="Source of Br₂"]; } dot Caption: Radical mechanism for allylic/benzylic bromination using NBS.
Electrophilic Bromination (Aromatics & Carbonyls)
Reagents like molecular bromine (often with a Lewis acid catalyst), Pyridinium Tribromide, and DBI are used for electrophilic bromination.[4] For α-bromination of ketones, the reaction proceeds through an enol or enolate intermediate, which acts as a nucleophile and attacks the electrophilic bromine source.[10] The choice of acidic or basic conditions can influence the regioselectivity of bromination on unsymmetrical ketones.
Quantitative Performance and Experimental Data
Direct experimental comparisons are essential for reagent selection. The α-bromination of acetophenone derivatives serves as a useful benchmark reaction.
Table 2: Comparative Performance in the α-Bromination of 4'-Chloroacetophenone [11][12]
| Brominating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyridinium Tribromide | Acetic Acid | 90 | 3 | 85 | [12] |
| N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | Low (mostly unreacted) | [12] |
| Cupric Bromide (CuBr₂) | Acetic Acid | 90 | 3 | ~60 | [12] |
This data clearly demonstrates that for this specific transformation, Pyridinium Tribromide is significantly more effective than NBS or CuBr₂ under acidic conditions.[12] This highlights the importance of matching the reagent to the desired reaction type; NBS is generally not the optimal choice for α-bromination of simple ketones compared to reagents that provide an electrophilic bromine source.[4][12]
// Aromatic Path Aromatic -> Aromatic_Activated [label="Activated?"]; Aromatic_Activated -> {NBS_Aro, DBI_Aro} [label="Yes"]; Aromatic_Activated -> Br2_Lewis [label="No (Deactivated)"]; NBS_Aro [label="Consider NBS or\nPyridinium Tribromide", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBI_Aro [label="Consider DBI for\nhigh efficiency", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Br2_Lewis [label="Use Br₂ with\nLewis Acid (e.g., FeBr₃)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Alkene Path Alkene -> Br2_Alkene [label="Electrophilic Addition"]; Br2_Alkene [label="Use Br₂ in inert solvent\n(e.g., CH₂Cl₂)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Carbonyl Path Carbonyl -> Pyridinium [label="α-Bromination"]; Pyridinium [label="Use Pyridinium Tribromide\nor Br₂ in Acetic Acid", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Allylic Path Allylic -> NBS_Allylic [label="Radical Bromination"]; NBS_Allylic [label="Use NBS with radical\ninitiator (AIBN, hν)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } dot Caption: Decision workflow for selecting a suitable brominating agent.
Experimental Protocols
To ensure reproducibility and safety, detailed experimental procedures are paramount.
Protocol 1: α-Bromination of 4'-Chloroacetophenone using Pyridinium Tribromide[13]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4'-chloroacetophenone (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: Add Pyridinium Tribromide (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 90°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and pyridinium salts, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-bromo-1-(4-chlorophenyl)ethan-1-one.
Protocol 2: Allylic Bromination of Cyclohexene using N-Bromosuccinimide (NBS)[4]
-
Setup: To a round-bottom flask, add N-bromosuccinimide (1.0 equivalent), cyclohexene (1.2 equivalents), and a suitable solvent such as carbon tetrachloride (CCl₄). Note: Due to toxicity, safer alternative solvents like acetonitrile or cyclohexane are now preferred.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate the flask with a UV lamp.
-
Reaction: Heat the mixture to reflux (or maintain irradiation) and stir. The reaction is often accompanied by the consumption of the solid NBS and the formation of solid succinimide, which floats on top of the CCl₄.
-
Workup: Once the reaction is complete (indicated by the disappearance of NBS), cool the mixture to room temperature.
-
Isolation: Filter the mixture to remove the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude 3-bromocyclohexene can be further purified by distillation.
Safety and Handling: A Pillar of Trustworthiness
The inherent reactivity of brominating agents necessitates stringent safety protocols.
-
Molecular Bromine (Br₂): Extremely toxic, corrosive, and volatile.[5][13] Always handle in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (fluorinated rubber is recommended), splash goggles, a face shield, and a lab coat.[14][15] Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available for spills.
-
N-Bromo Compounds (NBS, DBI): While easier to handle than liquid bromine, these are still potent oxidizers and irritants.[7][16] Avoid inhalation of dust and contact with skin and eyes. They can decompose, sometimes exothermically, so they should be stored in a cool, dark, dry place away from incompatible materials.[7][12]
-
General Precautions: All bromination reactions should be considered potentially exothermic.[17] Proper quenching procedures must be in place before workup to neutralize any unreacted brominating agent.
Conclusion
While 1,3-Dibromo-3-methylbutan-2-one is a valuable and specialized intermediate for building specific molecular scaffolds, it is not a general-purpose brominating agent.[2] The selection of a true brominating agent requires a nuanced understanding of the substrate and the desired regiochemical outcome. N-Bromosuccinimide remains the reagent of choice for selective allylic and benzylic brominations due to its ease of handling and radical-based mechanism.[4][7] For electrophilic applications, such as the α-bromination of ketones or aromatic substitution, solid reagents like Pyridinium Tribromide and Dibromoisocyanuric acid offer safer and often more efficient alternatives to hazardous liquid bromine.[4] A thorough evaluation of reactivity, selectivity, and safety is essential for the successful and responsible execution of bromination in research and development.
References
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N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry - Nanjing Suru Chemical Co., Ltd. (2025). Retrieved from [Link]
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Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Retrieved from [Link]
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A first-line brominating agent: describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 - Chemia. (2022). Retrieved from [Link]
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Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019). Retrieved from [Link]
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Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one - ResearchGate. (2009). Retrieved from [Link]
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Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.). Retrieved from [Link]
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Bromine handling and safety | DOCX - Slideshare. (n.d.). Retrieved from [Link]
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Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - NIH. (2024). Retrieved from [Link]
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1,3-DIBROMO-3-METHYLBUTANE - LookChem. (n.d.). Retrieved from [Link]
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Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry - YouTube. (2022). Retrieved from [Link]
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Comparison of N-Bromoacetamide and N-Bromosuccinimide as Brominating Agents - ACS Publications. (n.d.). Retrieved from [Link]
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1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319 - PubChem. (n.d.). Retrieved from [Link]
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Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. (2023). Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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1,3-dibromo-3-methylbutan-2-one (C5H8Br2O) - PubChemLite. (n.d.). Retrieved from [Link]
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Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (2013). Retrieved from [Link]
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Synthesis of 1-bromo-3-methyl-2-butanone? - Filo. (2025). Retrieved from [Link]
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What can be catalyzed with Br2 and result in 1,2 dibromo 3-methylbutane? (n.d.). Retrieved from [Link]
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Determined Mechanism for the Formation of 2-bromo-3-methylbutane - Carroll Collected. (n.d.). Retrieved from [Link]
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Haloalkanes and Haloarenes. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Characterization and Reactivity of 1,3-Dibromo-3-methylbutan-2-one and Its Derivatives
For researchers, scientists, and professionals in drug development, α-haloketones represent a class of exceptionally versatile synthetic intermediates.[1][2][3][4] Their value is rooted in the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing a halogen.[4] This dual reactivity allows for a vast array of chemical transformations, making them indispensable building blocks in the synthesis of complex molecules, including numerous pharmaceuticals and agrochemicals.[3][5][6]
This guide provides an in-depth analysis of 1,3-Dibromo-3-methylbutan-2-one, a representative dihalogenated ketone, and its derivatives. We will explore the nuances of their synthesis, characterization, and comparative reactivity, offering field-proven insights and detailed experimental frameworks to support your research endeavors.
The α-Haloketone Scaffold: A Primer on Reactivity
The synthetic utility of α-haloketones is fundamentally governed by the electronic interplay between the carbonyl group and the adjacent carbon-halogen bond. The electron-withdrawing nature of the carbonyl group enhances the polarity of the C-X bond, rendering the α-carbon significantly more susceptible to nucleophilic attack.[7] Consequently, these molecules are potent alkylating agents.[2]
The reactivity of α-haloketones is directly tied to the identity of the halogen. The carbon-halogen (C-X) bond strength decreases down the group, while polarizability increases. This profoundly impacts the halide's ability to function as a leaving group, with iodide being superior to bromide, and bromide being superior to chloride.[1][8] This establishes a general reactivity trend: α-iodo > α-bromo > α-chloro .[1]
Synthesis of α-Bromoketones: A Mechanistic Overview
The introduction of a bromine atom at the α-position of a ketone is a cornerstone transformation in organic synthesis. The most common methods involve the reaction of a ketone with an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), typically under acidic conditions.[2][9]
The reaction proceeds through the acid-catalyzed formation of an enol intermediate, which is the active nucleophile.[9] The electron-rich double bond of the enol then attacks the electrophilic bromine, leading to the formation of the α-bromoketone and regeneration of the acid catalyst.
Proposed Synthesis of 1,3-Dibromo-3-methylbutan-2-one
The synthesis of the title compound would commence with 3-methylbutan-2-one. The bromination process presents a regiochemical challenge. The first bromination can occur at either the primary carbon (C1) or the tertiary carbon (C3).
-
Kinetic Control: Under milder conditions, bromination is likely to occur at the less sterically hindered C1 position.
-
Thermodynamic Control: Harsher conditions or prolonged reaction times might favor bromination at the C3 position, leading to a more stable tertiary bromide.
A second bromination step would then functionalize the remaining α-carbon. Careful control of reaction conditions is paramount to selectively synthesize the desired mono- or di-brominated derivatives.[10] For instance, adding bromine rapidly in a single portion in a methanol solvent has been shown to favor mono-bromination at the less substituted position for 3-methyl-2-butanone.[10]
Structural Characterization: A Spectroscopic Toolkit
Accurate characterization of 1,3-Dibromo-3-methylbutan-2-one and its derivatives is essential. A combination of spectroscopic techniques provides a comprehensive structural picture.
Data Summary Table
| Technique | Feature | Expected Observation for 1,3-Dibromo-3-methylbutan-2-one | Rationale |
| ¹H NMR | Chemical Shift (δ) | Singlet ~4.0-4.5 ppm (2H, -CH₂Br) | Protons on a carbon adjacent to both a carbonyl and a bromine atom are strongly deshielded. |
| Singlet ~1.8-2.2 ppm (6H, -C(CH₃)₂Br) | Protons on methyl groups attached to a bromine-bearing tertiary carbon. | ||
| ¹³C NMR | Chemical Shift (δ) | ~190-200 ppm (C=O) | Typical range for a ketone carbonyl carbon. |
| ~60-70 ppm (-C(CH₃)₂Br) | Tertiary carbon attached to a bromine atom. | ||
| ~30-40 ppm (-CH₂Br) | Primary carbon attached to a bromine atom. | ||
| ~25-35 ppm (-C(CH₃)₂Br) | Methyl carbons. | ||
| IR Spec. | Wavenumber (cm⁻¹) | 1715-1735 cm⁻¹ | Strong C=O stretch. The frequency is often slightly elevated compared to non-halogenated ketones due to the inductive effect of the halogens. |
| Mass Spec. | Isotopic Pattern | M, M+2, M+4 peaks in ~1:2:1 ratio | Characteristic pattern for a molecule containing two bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br).[11] |
Mass Spectrometry: The Bromine Signature
Mass spectrometry is particularly powerful for identifying halogenated compounds. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[11] This gives rise to a distinctive isotopic pattern in the mass spectrum.
-
Monobrominated Compounds: Exhibit two peaks of roughly equal intensity for the molecular ion (M) and M+2.
-
Dibrominated Compounds: Show three peaks for the molecular ion cluster: M, M+2, and M+4, with a characteristic intensity ratio of approximately 1:2:1.[11]
This pattern provides unambiguous evidence for the number of bromine atoms in a molecule.
Comparative Reactivity and Synthetic Applications
The dual electrophilic nature of 1,3-Dibromo-3-methylbutan-2-one opens up numerous synthetic avenues. Nucleophiles can attack the carbonyl carbon, the α-carbon (C1), or the tertiary α'-carbon (C3).
Key Transformations:
-
Nucleophilic Substitution: This is the most common reaction, where the bromine atoms are displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions).[12] This allows for the introduction of diverse functional groups. The primary bromide at C1 is more susceptible to a classic Sₙ2 attack, while the tertiary bromide at C3 may react via Sₙ1 or Sₙ2 mechanisms depending on the nucleophile and conditions.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.[1][2] This reaction is a powerful tool for ring contraction in cyclic systems.
-
Heterocycle Synthesis: α-Haloketones are invaluable precursors for synthesizing a wide variety of N, S, and O-containing heterocycles.[3][7] For example, reaction with o-hydroxycarbonyl compounds can yield benzofurans, while reactions with imines can produce pyrroles.[7]
Experimental Protocol: Synthesis of a Thioether Derivative
This protocol provides a representative example of a nucleophilic substitution reaction using an α-bromoketone derivative. It is a self-validating system where the disappearance of the starting material and the formation of the product can be monitored by Thin Layer Chromatography (TLC).
Objective: To synthesize an S-alkylated product via nucleophilic substitution of a bromine atom on an α-bromoketone with a thiol.
Materials:
-
1-Bromo-3-methylbutan-2-one (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
Ethyl acetate, Hexanes (for TLC and chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Bromo-3-methylbutan-2-one (1.0 eq) and anhydrous acetone. Stir the solution at room temperature.
-
Addition of Base and Nucleophile: Add potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of thiophenol (1.1 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:9 ethyl acetate/hexanes mobile phase). The reaction is complete when the starting bromoketone spot is no longer visible.
-
Workup:
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure thioether derivative.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure.
Conclusion
1,3-Dibromo-3-methylbutan-2-one and its derivatives are powerful and versatile reagents in modern organic synthesis. A thorough understanding of their synthesis, reactivity patterns, and the application of appropriate spectroscopic techniques for their characterization is crucial for their effective use. The principles outlined in this guide—from the mechanistic underpinnings of their formation to their application in complex molecular construction—provide a solid foundation for researchers aiming to leverage the unique chemical properties of this important class of compounds.
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A Comparative Guide to Brominating Agents: N-Bromosuccinimide vs. 1,3-Dibromo-3-methylbutan-2-one
In the landscape of synthetic organic chemistry, the selective introduction of bromine atoms is a cornerstone transformation, enabling the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of a brominating agent is critical, dictating the reaction's outcome, selectivity, and scalability. This guide provides an in-depth comparison of two distinct brominating agents: the universally employed N-bromosuccinimide (NBS) and the less conventional α,α'-dihaloketone, 1,3-Dibromo-3-methylbutan-2-one. We will dissect their reactivity profiles, mechanistic pathways, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
N-Bromosuccinimide (NBS): The Versatile Workhorse
N-Bromosuccinimide is a crystalline, easy-to-handle solid, making it a safer and more convenient alternative to hazardous liquid bromine.[1] Its remarkable versatility stems from its ability to serve as a source of bromine for both radical and electrophilic pathways, a duality that has cemented its status as an indispensable tool in the synthetic chemist's arsenal.[2][3]
Mechanistic Versatility of NBS
A. Radical Bromination: The Wohl-Ziegler Reaction
NBS is the reagent of choice for the selective bromination of allylic and benzylic positions.[2][4] This transformation, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism. The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).[4] A crucial aspect of this mechanism is that NBS itself does not act as the primary chain-propagating halogenating agent. Instead, it serves to maintain a very low, constant concentration of molecular bromine (Br₂) in the reaction medium.[5][6] This low concentration is key to suppressing competing electrophilic addition reactions to any double bonds present in the substrate.[6][7]
The reaction begins with the initiation step, generating a small number of bromine radicals. These radicals then abstract a hydrogen atom from the allylic or benzylic position, which is favored due to the lower bond dissociation energy of these C-H bonds and the resonance stabilization of the resulting radical intermediate.[5][8] The hydrogen bromide (HBr) produced in this step rapidly reacts with NBS to generate a molecule of Br₂, which then continues the chain reaction.[5][7]
Caption: Wohl-Ziegler radical chain mechanism for allylic bromination using NBS.
B. Electrophilic Bromination
Beyond radical pathways, NBS is a potent reagent for electrophilic bromination.[2] It is highly effective for the α-bromination of carbonyl compounds, such as ketones and esters, transforming them into valuable synthetic intermediates.[2][4] This reaction is typically acid-catalyzed, proceeding through an enol or enolate intermediate. The rate-determining step is often the formation of the enol, with the subsequent reaction with the electrophilic bromine source being fast.[1]
NBS can also be used to brominate activated aromatic systems like phenols and anilines with high regioselectivity.[2][9] The reactivity can be further enhanced by using strong acids like trifluoromethanesulfonic acid, allowing for the bromination of even deactivated aromatic rings.[3]
Caption: Acid-catalyzed α-bromination of a ketone using NBS.
1,3-Dibromo-3-methylbutan-2-one: A Specialized α,α'-Dihaloketone
In contrast to the widespread utility of NBS, 1,3-Dibromo-3-methylbutan-2-one is a far less common reagent. Its primary role in the chemical literature is as a synthetic intermediate or building block rather than as a general-purpose brominating agent.[10][11] However, an analysis of its structure allows for a reasoned prediction of its potential reactivity and a compelling comparison with NBS.
Structural Analysis and Predicted Reactivity
1,3-Dibromo-3-methylbutan-2-one possesses two distinct bromine atoms:
-
A Tertiary Bromine: The bromine atom at the C3 position is attached to a tertiary carbon. This C-Br bond is relatively weak and sterically hindered, making this bromine a potential source of an electrophilic "Br⁺" equivalent.
-
A Primary α-Bromo Ketone: The bromine at the C1 position is on a primary carbon adjacent to a carbonyl group. This functionality is itself a reactive electrophilic site, susceptible to nucleophilic attack.
The presence of the tertiary bromine suggests that this molecule's primary mode of action as a brominating agent would be electrophilic. Unlike NBS, which relies on in-situ generation of Br₂ for radical reactions, 1,3-Dibromo-3-methylbutan-2-one is unlikely to be an effective radical brominating agent. Its structure is not conducive to the stable radical intermediates required for a chain reaction. It is designed, rather, to deliver a single electrophilic bromine atom from its tertiary position.
The byproduct of such a reaction would be 1-bromo-3-methylbutan-2-one, an α-bromo ketone.[12] This byproduct is itself a reactive molecule, which could potentially lead to side reactions, complicating product purification—a significant practical disadvantage compared to the relatively inert and easily removable succinimide byproduct from NBS reactions.
Head-to-Head Comparison: Performance and Practicality
The choice between these two reagents is dictated by the desired chemical transformation. The following table summarizes their key characteristics based on established data for NBS and a structure-based analysis for 1,3-Dibromo-3-methylbutan-2-one.
| Feature | N-Bromosuccinimide (NBS) | 1,3-Dibromo-3-methylbutan-2-one |
| Primary Reactivity | Dual: Radical and Electrophilic[2][3] | Predicted: Exclusively Electrophilic |
| Selectivity | High for allylic/benzylic (radical)[4]; Good for α-carbonyl and activated aromatics (electrophilic)[2][9] | Potentially selective for electron-rich substrates; regioselectivity is not well-documented. |
| Mechanism | Radical chain via in-situ Br₂ generation[5]; Acid-catalyzed electrophilic attack[4] | Direct delivery of electrophilic bromine from the tertiary carbon. |
| Substrate Scope | Extremely broad: Alkenes, alkynes, carbonyls, aromatic compounds, alcohols[4][8][13] | Likely limited to substrates susceptible to electrophilic bromination (e.g., activated aromatics, enols). |
| Byproduct | Succinimide (solid, generally easy to remove by filtration)[8] | 1-Bromo-3-methylbutan-2-one (liquid, reactive α-bromo ketone, potentially difficult to separate)[12] |
| Handling | Crystalline solid, stable, easy to handle[13] | Liquid or low-melting solid, an α,α'-dihaloketone which may be a lachrymator and skin irritant.[11] |
| Documentation | Extensive; thousands of published procedures and applications. | Very limited; primarily documented as a synthetic intermediate, not a standard reagent.[10] |
Experimental Protocols
The trustworthiness of a reagent is validated by its performance in well-defined experimental protocols.
Protocol 1: Allylic Bromination of Cyclohexene using NBS
This classic Wohl-Ziegler reaction demonstrates the precision of NBS for radical bromination.
Workflow:
Caption: Experimental workflow for a typical Wohl-Ziegler bromination.
Methodology:
-
To a solution of cyclohexene (1.0 equiv.) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.05 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equiv.).[4]
-
Heat the mixture to reflux with efficient stirring. The reaction can be monitored by observing the consumption of the higher-density NBS, which sinks, and the formation of the lower-density succinimide, which floats.
-
After the reaction is complete (typically 1-2 hours, as monitored by GC or TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any traces of bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product, 3-bromocyclohexene, can be purified by vacuum distillation.
Protocol 2: Electrophilic Bromination using 1,3-Dibromo-3-methylbutan-2-one (Hypothetical)
As this compound is not a standard reagent, this protocol is predictive, based on the reactivity of similar electrophilic brominating agents. It highlights the experimental considerations a researcher would need to address.
Methodology:
-
Dissolve the electron-rich substrate (e.g., anisole, 1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution in an ice bath to 0 °C to moderate the reaction rate.
-
Add 1,3-Dibromo-3-methylbutan-2-one (1.0 equiv.) dropwise as a solution in the same solvent.
-
Allow the reaction to stir at 0 °C and warm slowly to room temperature, monitoring progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of a mild reducing agent like sodium bisulfite to destroy any unreacted brominating agent.
-
Perform a standard aqueous workup, separating the organic layer.
-
Dry the organic layer, concentrate, and purify the crude product. Crucially, purification would likely require chromatography to separate the desired brominated product from the reactive byproduct, 1-bromo-3-methylbutan-2-one.
Conclusion and Outlook
The comparison between N-bromosuccinimide and 1,3-Dibromo-3-methylbutan-2-one is a study in contrasts. NBS is a paragon of versatility, reliability, and convenience , offering well-understood pathways for both radical and electrophilic brominations with a benign, easily removed byproduct.[2][13] Its extensive documentation makes it the default choice for a vast range of applications, from academic research to industrial production.
1,3-Dibromo-3-methylbutan-2-one, based on its structure, is a potential electrophilic brominating agent of niche interest. Its primary drawback is the formation of a reactive, difficult-to-separate byproduct, which severely limits its practical utility for general synthesis. While it could potentially offer unique reactivity in specific, highly specialized cases, it is not a viable alternative to NBS for most applications.
For researchers and drug development professionals, this guide underscores a critical principle: the selection of a reagent extends beyond mere reactivity to include practical considerations of selectivity, byproduct management, and scalability. In this context, N-bromosuccinimide remains the authoritative and superior choice for controlled and efficient bromination reactions.
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Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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StackExchange. (2023, December 21). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
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Study.com. What can be catalyzed with Br2 and result in 1,2 dibromo 3-methylbutane?. [Link]
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ResearchGate. (2009, June 16). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. [Link]
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Cheméo. 1-Bromo-3-methylbutan-2-one - Chemical & Physical Properties. [Link]
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PubMed Central. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
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A Comparative Guide to the Reaction Products of 1,3-Dibromo-3-methylbutan-2-one: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the precise control and validation of chemical reactions are paramount. The α,α'-dihaloketone, 1,3-dibromo-3-methylbutan-2-one, serves as a versatile intermediate, yet its reactivity can lead to divergent product outcomes based on the chosen reaction conditions. This guide provides an in-depth, objective comparison of the two primary reaction pathways of this substrate: the Favorskii rearrangement and dehydrohalogenation. We will explore the underlying mechanisms, provide detailed experimental protocols for each pathway, and present a comparative analysis of their respective products, supported by validation data.
Introduction: The Dichotomous Reactivity of an α,α'-Dihaloketone
1,3-Dibromo-3-methylbutan-2-one possesses two key reactive sites: the enolizable α-protons and the two bromine atoms. This structure allows for competition between rearrangement and elimination pathways, primarily dictated by the nature of the base employed. Understanding and controlling this dichotomy is crucial for achieving the desired synthetic outcome.
The Favorskii rearrangement , typically promoted by alkoxide bases, is a powerful method for carbon skeleton rearrangement, yielding carboxylic acid derivatives. In the case of α,α'-dihaloketones, this reaction proceeds through a cyclopropanone intermediate followed by elimination to form an α,β-unsaturated ester[1][2][3]. This pathway offers a route to valuable unsaturated synthons.
Conversely, treatment with a sterically hindered or non-nucleophilic base can favor a dehydrohalogenation (elimination) reaction. This pathway leads to the formation of a vinyl halide, an α,β-unsaturated ketone, which is also a versatile synthetic intermediate[1].
This guide will dissect these two competing reactions, providing the necessary insights to select the appropriate conditions for the desired product and to rigorously validate the outcome.
Reaction Pathway 1: The Favorskii Rearrangement to Ethyl 3-methylbut-2-enoate
The Favorskii rearrangement of 1,3-dibromo-3-methylbutan-2-one with a nucleophilic base like sodium ethoxide is expected to yield ethyl 3-methylbut-2-enoate. The reaction proceeds through a fascinating and well-studied mechanism.
Mechanistic Insight
The accepted mechanism for the Favorskii rearrangement of an α,α'-dihaloketone involves several key steps[1][3][4]. First, the alkoxide abstracts an α-proton to form an enolate. This is followed by an intramolecular nucleophilic attack, displacing one of the bromide ions to form a highly strained cyclopropanone intermediate. The carbonyl group of the cyclopropanone is then attacked by the alkoxide, leading to the opening of the three-membered ring. The resulting carbanion undergoes elimination of the second bromide ion to form the final α,β-unsaturated ester product.
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Safety Operating Guide
Navigating the Disposal of 1,3-Dibromo-3-methylbutan-2-one: A Senior Application Scientist's Guide
For the diligent researcher engaged in drug discovery and development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond the bench, culminating in a critical, often overlooked phase: disposal. Improper disposal of reactive intermediates like 1,3-Dibromo-3-methylbutan-2-one not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This guide provides a comprehensive, scientifically grounded protocol for the safe and compliant disposal of this halogenated ketone, ensuring the protection of personnel and the environment.
Foundational Understanding: Hazard and Reactivity Profile
This compound is a halogenated organic ketone. The presence of two bromine atoms and a ketone functional group dictates its reactivity and toxicological properties. It should be handled as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and flammability.[1][2][3]
Key Chemical Incompatibilities: The ketone functional group is reactive with a variety of substances. To prevent dangerous reactions within a waste container, 1,3-Dibromo-3-methylbutan-2-one waste must be kept separate from:
Mixing with these substances can lead to heat generation, the release of flammable gases, or other violent reactions.[4]
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid | The compound is combustible and may be ignited by heat, sparks, or open flames.[3] | Store away from ignition sources. Use non-sparking tools for handling. |
| Skin and Eye Irritant | Direct contact can cause irritation or serious eye damage.[1][2][3] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles. |
| Respiratory Irritant | Inhalation of vapors may cause respiratory irritation.[1][3] | Handle exclusively within a certified chemical fume hood. |
| Environmental Hazard | Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[3] | Prevent release to the environment. Do not dispose of down the drain.[2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1,3-Dibromo-3-methylbutan-2-one is a multi-step process that begins at the point of generation. The primary directive is waste segregation . Halogenated organic waste streams are managed differently and are significantly more expensive to dispose of than non-halogenated streams.[5][6] Co-mingling these waste types leads to unnecessary costs and complex disposal challenges.
Step 1: Point-of-Generation Waste Collection
-
Select the Correct Waste Container: Utilize a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE) clearly labeled "HALOGENATED ORGANIC WASTE".[5][7]
-
Accurate Labeling: As soon as the first drop of waste is added, the container must be labeled. The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "Waste 1,3-Dibromo-3-methylbutan-2-one".
-
The approximate concentration and any other non-halogenated solvents present.
-
The date of initial accumulation.
-
-
Secure Storage: Keep the waste container tightly sealed when not in use to prevent the escape of vapors.[8] It should be stored in a well-ventilated area, away from the incompatible materials listed above, and within secondary containment to mitigate spills.[2][3][7]
Step 2: Handling Spills and Contaminated Materials
Accidents happen, and a prepared response is crucial for safety.
-
Immediate Action: Evacuate non-essential personnel from the area. Eliminate all ignition sources.[4]
-
Containment: If the spill is small, contain it using a chemical absorbent material such as vermiculite or sand.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup:
-
Don appropriate PPE (gloves, goggles, lab coat).
-
Carefully collect the absorbed material using non-sparking tools.[4]
-
Place the contaminated absorbent and any other contaminated materials (e.g., gloves, bench paper) into a designated solid hazardous waste container labeled "Contaminated Debris with 1,3-Dibromo-3-methylbutan-2-one".
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
Step 3: Final Disposal Pathway
As a halogenated organic compound, 1,3-Dibromo-3-methylbutan-2-one is subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA).
-
Waste Classification: This waste is classified as a hazardous waste. If it is a spent solvent from degreasing, it may fall under the EPA F001 or F002 waste codes.[9][10] Regardless of its use, its chemical properties make it a characteristic hazardous waste (ignitable and likely toxic).
-
Professional Disposal: The final disposal must be handled by a licensed hazardous waste management company.[11] The primary and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such wastes.[5] This process destroys the organic molecule, preventing its release into the environment.
-
Documentation: Maintain meticulous records of the waste generated, including the chemical composition, volume, and date of pickup by the disposal vendor. This "cradle-to-grave" tracking is a legal requirement.[11]
The following diagram outlines the decision-making process for the proper disposal of 1,3-Dibromo-3-methylbutan-2-one.
Caption: Decision workflow for handling and disposing of 1,3-Dibromo-3-methylbutan-2-one waste.
By adhering to this scientifically-backed, regulation-aware protocol, researchers can ensure that the final step in their compound's lifecycle is managed with the same level of precision and safety as its synthesis. This commitment to responsible chemical stewardship is fundamental to the integrity of our research and the well-being of our communities.
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U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2024, November 12). Safety Data Sheet: 1-Bromo-3-methylbutane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12199319, 1,3-Dibromo-3-methylbutan-2-one. Retrieved from [Link]
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Cheméo. (n.d.). 1-Bromo-3-methylbutan-2-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10899037, 1-Bromo-3-methylbutan-2-one. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR). Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code. RCRAInfo. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 1,3-Dibromo-3-methylbutan-2-one
For the modern researcher in drug discovery and development, the ability to safely and effectively handle reactive chemical intermediates is paramount. 1,3-Dibromo-3-methylbutan-2-one, a versatile building block in organic synthesis, requires a nuanced understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this valuable yet hazardous compound.
Understanding the Inherent Risks: A Proactive Approach to Safety
1,3-Dibromo-3-methylbutan-2-one is classified as a hazardous substance with multiple routes of potential exposure, each carrying significant risk. A thorough understanding of these hazards is the first step in establishing a robust safety protocol.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,3-Dibromo-3-methylbutan-2-one presents the following hazards:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: It causes severe skin burns and eye damage.
-
Respiratory Irritation: It may cause respiratory irritation.
The causality behind these classifications lies in the chemical's structure. As a halogenated ketone, it is reactive and can readily interact with biological macromolecules, leading to cellular damage. The presence of two bromine atoms enhances its reactivity and potential for harm.
Personal Protective Equipment: Your First and Last Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not a matter of simple compliance but a critical, science-based decision to mitigate the specific risks posed by 1,3-Dibromo-3-methylbutan-2-one.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton gloves. A double-gloving strategy with a nitrile glove as the inner layer is recommended. | Halogenated hydrocarbons and ketones can degrade many common glove materials. Butyl rubber and Viton offer superior resistance to these chemical classes. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove in case of contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Due to its corrosive nature, any splash of 1,3-Dibromo-3-methylbutan-2-one can cause severe eye damage. A full-face shield protects the entire face from splashes and is to be worn in conjunction with, not as a replacement for, chemical splash goggles. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn when handling larger quantities. | This provides a barrier against splashes and spills. Flame-resistant material is crucial as many organic compounds are flammable. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood or in case of a spill. | The compound is harmful if inhaled and can cause respiratory irritation. Engineering controls like a fume hood are the primary means of protection, with respirators used for additional safety or in emergency situations. |
It is imperative to inspect all PPE for integrity before each use.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the smooth execution of experimental work.
Workflow for Handling 1,3-Dibromo-3-methylbutan-2-one
Caption: A procedural workflow for the safe handling of 1,3-Dibromo-3-methylbutan-2-one.
Experimental Protocol
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood.
-
Confirm the location and operational readiness of the nearest spill kit, safety shower, and eyewash station.
-
-
Handling:
-
Conduct all manipulations of 1,3-Dibromo-3-methylbutan-2-one within a certified chemical fume hood.
-
When weighing the compound, use a tared, sealed container to minimize the risk of inhalation or spillage.
-
When adding the compound to a reaction mixture, do so slowly and in a controlled manner to avoid splashing and exothermic reactions.
-
-
Post-Handling:
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. A rinse with a suitable organic solvent followed by a wash with soap and water is recommended. The solvent rinse should be collected as hazardous waste.
-
Properly dispose of all waste materials as detailed in the disposal plan below.
-
Carefully remove and dispose of contaminated PPE, particularly gloves, in a designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after completing the work.
-
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of 1,3-Dibromo-3-methylbutan-2-one and its associated waste can pose a significant environmental hazard. A clear and compliant disposal plan is essential.
Segregation is Key: All waste containing 1,3-Dibromo-3-methylbutan-2-one must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container. Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
Waste Neutralization: For quenching reactions or treating small spills, a solution of sodium thiosulfate or sodium metabisulfite can be used to neutralize the reactive bromine. This should be done cautiously, as the reaction can be exothermic.
Decontamination of Spills:
-
Evacuate and Ventilate: If a spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a solution of sodium thiosulfate, followed by soap and water.
Emergency Procedures: Immediate and Effective Response
In the event of accidental exposure, a swift and correct response is critical to minimizing harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and jewelry. Seek immediate medical attention. A safety shower should be used for large-area contact.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) for 1,3-Dibromo-3-methylbutan-2-one readily available for emergency responders.
By adhering to these detailed safety and logistical protocols, researchers can confidently and safely utilize 1,3-Dibromo-3-methylbutan-2-one in their vital work, fostering a culture of safety and scientific excellence within the laboratory.
References
- PubChem. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. National Center for Biotechnology Information.
- Sigma-Aldrich. (2023). Safety Data Sheet for 1,3-Dibromo-3-methylbutan-2-one. MilliporeSigma.
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- Princeton University Environmental Health and Safety. (n.d.). Emergency Procedures.
- Mayo Clinic. (2023). Chemical burns: First aid.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances.
- University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents.
- CP Lab Safety. (n.d.). Glove Compatibility.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. U.S. Department of Labor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
